(R)-2-Amino-3-(o-tolyl)propanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-3-(2-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-4-2-3-5-8(7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBKDLSKDKUGSB-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301313334 | |
| Record name | 2-Methyl-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301313334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80126-54-1 | |
| Record name | 2-Methyl-D-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80126-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301313334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-depth Technical Guide: (R)-2-Amino-3-(o-tolyl)propanoic Acid
Notice: Detailed experimental data and peer-reviewed research on the specific chemical properties and biological activities of (R)-2-Amino-3-(o-tolyl)propanoic acid are not extensively available in the public domain. This guide compiles the available information, primarily focusing on predicted data and properties of closely related isomers and structural analogs to provide a foundational understanding for researchers, scientists, and drug development professionals.
Introduction
This compound, a derivative of the amino acid phenylalanine, is a chiral building block with potential applications in pharmaceutical research and development. Its structure, featuring a tolyl group at the ortho position of the phenyl ring, offers unique steric and electronic properties that can be exploited in the design of novel therapeutic agents. This document provides a summary of its known and predicted chemical properties, alongside general methodologies for the synthesis and characterization of similar compounds.
Chemical and Physical Properties
Specific experimental data for this compound is limited. The following tables summarize available data for the racemic mixture and predicted values, as well as experimental data for the closely related meta-isomer to provide a comparative reference.
Table 1: General Properties of 2-Amino-3-(o-tolyl)propanoic Acid
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂ | PubChemLite[1] |
| Molecular Weight | 179.22 g/mol | PubChem[2] |
| Monoisotopic Mass | 179.09464 Da | PubChemLite[1] |
| IUPAC Name | (2R)-2-amino-3-(2-methylphenyl)propanoic acid | - |
| SMILES | CC1=CC=CC=C1CC(C(=O)O)N | PubChemLite[1] |
| InChI | InChI=1S/C10H13NO2/c1-7-4-2-3-5-8(7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13) | PubChemLite[1] |
| InChIKey | NHBKDLSKDKUGSB-UHFFFAOYSA-N | PubChemLite[1] |
Table 2: Predicted Physicochemical Properties of 2-Amino-3-(o-tolyl)propanoic Acid (Racemate)
| Property | Predicted Value | Source |
| XlogP | -1.2 | PubChemLite[1] |
Table 3: Predicted Collision Cross Section (CCS) Data for 2-Amino-3-(o-tolyl)propanoic Acid (Racemate)
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 180.10192 | 139.3 |
| [M+Na]⁺ | 202.08386 | 145.6 |
| [M-H]⁻ | 178.08736 | 141.2 |
| [M+NH₄]⁺ | 197.12846 | 158.1 |
| [M+K]⁺ | 218.05780 | 143.6 |
| [M+H-H₂O]⁺ | 162.09190 | 133.5 |
| [M+HCOO]⁻ | 224.09284 | 161.1 |
| [M+CH₃COO]⁻ | 238.10849 | 182.0 |
| Data sourced from PubChemLite[1] |
Table 4: Experimental Properties of the Isomer (R)-2-Amino-3-(m-tolyl)propanoic Acid
| Property | Value | Source |
| Appearance | White to off-white solid | MedChemExpress[3] |
| Purity (NMR) | ≥97.0% | MedChemExpress[3] |
| Storage | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month) | MedChemExpress[3] |
Experimental Protocols
General Asymmetric Synthesis Approach
The enantioselective synthesis of β-amino acids has been reviewed, and similar principles can be applied to α-amino acids. Common strategies include the use of chiral auxiliaries, chiral catalysts, or enzymes to introduce the desired stereochemistry. A potential synthetic route could involve the asymmetric alkylation of a chiral glycine enolate equivalent with o-methylbenzyl bromide.
General Chiral Resolution Protocol
Chiral resolution is a common method to separate enantiomers from a racemic mixture.[4][5] A general protocol for the resolution of a racemic amino acid via diastereomeric salt formation is outlined below.
Caption: Role in early-stage drug discovery.
Conclusion
This compound represents a chiral building block with potential for further exploration in medicinal chemistry and materials science. While detailed experimental data is currently lacking in publicly accessible literature, this guide provides a framework based on predicted properties and established methodologies for related compounds. Further research is necessary to fully characterize its chemical properties, develop efficient synthetic routes, and elucidate its biological activities. This will be crucial for unlocking its potential in various scientific and industrial applications.
References
- 1. PubChemLite - 2-amino-3-o-tolyl-propionic acid (C10H13NO2) [pubchemlite.lcsb.uni.lu]
- 2. 2-Amino-3-(m-tolyl)propanoic acid | C10H13NO2 | CID 225441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral resolution with frozen aqueous amino acids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
In-depth Technical Guide: (R)-2-Amino-3-(o-tolyl)propanoic acid
CAS Number: 80126-54-1 Synonyms: 2-Methyl-D-phenylalanine
This technical guide provides a comprehensive overview of the available scientific information on (R)-2-Amino-3-(o-tolyl)propanoic acid, a non-proteinogenic amino acid. The content is tailored for researchers, scientists, and professionals in drug development, focusing on its chemical properties, synthesis, and potential biological relevance.
Chemical and Physical Properties
This compound is a derivative of the essential amino acid phenylalanine, featuring a methyl group at the ortho position of the phenyl ring. This structural modification distinguishes it from its meta and para isomers, as well as from the proteinogenic L-phenylalanine.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂ | ChemScene |
| Molecular Weight | 179.22 g/mol | ChemScene |
| CAS Number | 80126-54-1 | ChemScene |
| Appearance | White to off-white solid | Generic supplier data |
| IUPAC Name | (2R)-2-amino-3-(2-methylphenyl)propanoic acid | PubChem |
Synthesis
Potential Synthetic Approaches
Common strategies for the asymmetric synthesis of α-amino acids that could be applicable include:
-
Asymmetric Alkylation of Glycine Equivalents: This widely used method involves the alkylation of a chiral glycine enolate equivalent with an appropriate electrophile, in this case, 2-methylbenzyl bromide. The chirality is often induced by a chiral auxiliary attached to the glycine scaffold.
-
Enzymatic Synthesis: Biocatalytic methods, such as the use of phenylalanine ammonia-lyases (PALs) or transaminases, offer a highly enantioselective route to amino acids. Engineered enzymes could potentially be employed for the synthesis of this non-natural amino acid.
-
Asymmetric Strecker Synthesis: This classical method involves the reaction of an aldehyde (2-methylbenzaldehyde), ammonia, and a cyanide source in the presence of a chiral catalyst or auxiliary to produce an enantioenriched α-aminonitrile, which can then be hydrolyzed to the desired amino acid.
A logical workflow for a potential synthetic route is outlined below.
Caption: A potential asymmetric Strecker synthesis workflow.
Biological Activity and Mechanism of Action
Detailed studies on the specific biological activity of this compound are limited. However, based on the broader understanding of D-amino acids and phenylalanine analogues, several areas of potential biological relevance can be inferred.
Neurological and Metabolic Relevance
D-amino acids are known to play roles in the central nervous system, often acting as modulators of neurotransmitter receptors. Phenylalanine itself is a precursor to several key neurotransmitters, including dopamine, norepinephrine, and epinephrine. Furthermore, studies have implicated elevated levels of phenylalanine in the impairment of insulin signaling, suggesting a potential role in metabolic regulation.
It is plausible that this compound could interact with neuronal signaling pathways. A hypothetical interaction is depicted below, though it must be emphasized that this is a generalized representation and has not been experimentally verified for this specific compound.
Caption: A hypothetical neuronal signaling pathway interaction.
Use in Peptide Synthesis
Non-proteinogenic amino acids are valuable tools in peptide chemistry. Their incorporation into peptides can introduce conformational constraints, enhance metabolic stability, and modulate biological activity. This compound could be utilized as a building block in the synthesis of novel peptides with unique pharmacological profiles. The general workflow for its incorporation into a peptide sequence is illustrated below.
Caption: General workflow for peptide synthesis incorporation.
Future Research Directions
The current body of literature on this compound is sparse. Future research efforts should focus on:
-
Development and publication of a detailed, optimized, and scalable synthetic protocol. This would greatly facilitate further investigation by the scientific community.
-
Comprehensive in vitro and in vivo studies to elucidate its biological activity. This should include screening against a panel of relevant biological targets, such as neuronal receptors and metabolic enzymes.
-
Investigation of its mechanism of action. Once a biological activity is identified, further studies will be needed to understand the specific molecular interactions and signaling pathways involved.
-
Exploration of its potential in medicinal chemistry. Its use as a scaffold or building block for the development of novel therapeutic agents warrants investigation.
D-2-Methylphenylalanine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of Synthesis, Biological Activity, and Therapeutic Potential
Abstract
D-2-Methylphenylalanine, a non-proteinogenic amino acid, has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique structural modification—a methyl group at the ortho position of the phenyl ring—imparts distinct conformational properties and metabolic stability to peptides and small molecules into which it is incorporated. This technical guide provides a comprehensive overview of D-2-Methylphenylalanine, encompassing its chemical properties, synthesis methodologies, biological activities, and applications in drug discovery. Detailed experimental protocols, quantitative data summaries, and visual representations of relevant pathways and workflows are presented to serve as a valuable resource for researchers and professionals in the field.
Introduction
D-amino acids play a crucial role in the development of peptide-based therapeutics by enhancing resistance to proteolytic degradation and modulating receptor binding affinity. D-2-Methylphenylalanine [(R)-2-amino-3-(2-methylphenyl)propanoic acid] is a synthetically derived chiral amino acid that offers a strategic advantage in the design of novel bioactive compounds. The presence of the methyl group on the phenyl ring introduces steric hindrance, which can influence the molecule's conformation and interaction with biological targets. This guide delves into the core aspects of D-2-Methylphenylalanine, providing a technical foundation for its application in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of D-2-Methylphenylalanine is essential for its application in synthesis and biological assays.
| Property | Value | Reference |
| IUPAC Name | (2R)-2-amino-3-(2-methylphenyl)propanoic acid | [1] |
| Synonyms | (R)-2-Amino-3-(o-tolyl)propanoic acid, H-D-Phe(2-Me)-OH | [1] |
| CAS Number | 80126-54-1 | [1] |
| Molecular Formula | C₁₀H₁₃NO₂ | [1] |
| Molecular Weight | 179.22 g/mol | [1] |
| Appearance | White to off-white powder | |
| Melting Point | Not available | |
| Solubility | Soluble in aqueous solutions | |
| pKa | Not available |
Synthesis of D-2-Methylphenylalanine and its Derivatives
The synthesis of D-2-Methylphenylalanine and its incorporation into larger molecules can be achieved through both chemical and enzymatic methods. Asymmetric synthesis is crucial to obtain the desired D-enantiomer with high purity.
Enzymatic Synthesis
Enzymatic synthesis offers a green and highly stereoselective route to D-amino acids. Phenylalanine ammonia lyases (PALs) and aminotransferases are key enzymes in this process.
Experimental Protocol: Enzymatic Synthesis using Phenylalanine Ammonia Lyase (PAL)
This protocol is adapted from a general method for the synthesis of D-phenylalanine derivatives.
-
Reaction Setup: In a temperature-controlled vessel, prepare a solution of 2-methylcinnamic acid (substrate) in an appropriate buffer (e.g., Tris-HCl, pH 8.5) containing a high concentration of ammonia (e.g., 5 M ammonium carbonate).
-
Enzyme Addition: Add a purified and engineered PAL variant exhibiting high activity towards the D-enantiomer.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30-40°C) with constant agitation.
-
Monitoring: Monitor the progress of the reaction by High-Performance Liquid Chromatography (HPLC) to determine the conversion of the substrate and the enantiomeric excess of the D-2-Methylphenylalanine product.
-
Purification: Upon completion, terminate the reaction by adjusting the pH and remove the enzyme via ultrafiltration. The product can be purified from the reaction mixture using ion-exchange chromatography.
Table of Enzymatic Synthesis Data for D-Phenylalanine Derivatives
| Substrate | Enzyme | Reaction Conditions | Conversion (%) | Enantiomeric Excess (ee%) | Reference |
| p-Nitrocinnamic acid | PAL amination and LAAD/NH₃:BH₃ deracemization | pH 9.6, 37°C, 4h | 71 | 96 (d-isomer) | [2] |
| Electron-deficient cinnamic acids | PAL amination/deracemization cascade | - | Good yields | Excellent | [2] |
Asymmetric Chemical Synthesis
Asymmetric chemical synthesis provides a versatile approach to α-methylated amino acids. One common strategy involves the use of chiral auxiliaries.
Experimental Protocol: Asymmetric Synthesis via Chiral Auxiliary
This is a generalized protocol for the synthesis of α-methylated amino acids.
-
Acylation: Acylate a chiral auxiliary (e.g., a derivative of (4R,5S)-4,5-diphenyl-2-oxazolidinone) with 2-methylphenylacetyl chloride to form the corresponding N-acyl derivative.
-
Enolate Formation: Treat the N-acyl derivative with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78°C) to generate a chiral enolate.
-
Alkylation: React the enolate with an electrophilic methyl source (e.g., methyl iodide) to introduce the α-methyl group stereoselectively.
-
Hydrolysis: Remove the chiral auxiliary by hydrolysis under acidic or basic conditions to yield the desired D-2-Methylphenylalanine.
-
Purification: Purify the final product by recrystallization or chromatography.
Biological Activities and Applications
D-2-Methylphenylalanine is primarily utilized as a building block in the synthesis of peptides and small molecules with therapeutic potential.
Tachykinin NK2 Receptor Antagonists
D-2-Methylphenylalanine is a key component in the synthesis of potent and selective tachykinin NK2 receptor antagonists. These antagonists are being investigated for the treatment of various conditions, including irritable bowel syndrome (IBS) and other gastrointestinal disorders. The NK2 receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand neurokinin A (NKA), activates the phospholipase C signaling pathway, leading to an increase in intracellular calcium and subsequent smooth muscle contraction.
Tachykinin NK2 Receptor Signaling Pathway
Caption: Tachykinin NK2 receptor signaling cascade.
Experimental Protocol: In Vitro Assay for NK2 Receptor Antagonism
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NK2 receptor.
-
Calcium Mobilization Assay: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Antagonist Incubation: Incubate the cells with varying concentrations of the D-2-Methylphenylalanine-containing antagonist.
-
Agonist Stimulation: Stimulate the cells with a known NK2 receptor agonist (e.g., Neurokinin A).
-
Data Acquisition: Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Data Analysis: Calculate the IC₅₀ value of the antagonist by plotting the inhibition of the agonist-induced calcium response against the antagonist concentration.
Table of Biological Activity of a D-Phe Derivative as an NK2 Antagonist
| Compound | Target | Assay | Activity (pA₂) | Reference |
| GR159897 | Tachykinin NK2 Receptor | Guinea-pig trachea contraction | 8.7 | [3] |
Antimicrobial Peptides and Tuberculosis Inhibitors
The incorporation of D-amino acids, including D-phenylalanine derivatives, into peptides can enhance their antimicrobial activity and resistance to bacterial proteases. There is emerging research into the potential of D-phenylalanine derivatives as inhibitors of Mycobacterium tuberculosis.
Experimental Protocol: Mycobacterial Growth Inhibition Assay (MGIA)
This protocol outlines a whole-cell-based assay to screen for inhibitors of M. tuberculosis.
-
Bacterial Culture: Grow Mycobacterium tuberculosis H37Rv to mid-log phase in an appropriate liquid medium (e.g., Middlebrook 7H9).
-
Compound Preparation: Prepare serial dilutions of the D-2-Methylphenylalanine-containing test compound in a 96-well plate.
-
Inoculation: Add a standardized inoculum of M. tuberculosis to each well.
-
Incubation: Incubate the plates at 37°C for 7-14 days.
-
Growth Assessment: Determine mycobacterial growth by measuring optical density (OD₆₀₀) or by using a viability indicator dye such as resazurin.
-
Data Analysis: Calculate the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that inhibits visible bacterial growth.
Workflow for Mycobacterial Growth Inhibition Assay
Caption: Workflow for the Mycobacterial Growth Inhibition Assay.
Role in Drug Development
The unique properties of D-2-Methylphenylalanine make it a valuable tool in the drug development process.
-
Improved Pharmacokinetics: Incorporation of D-2-Methylphenylalanine can increase the metabolic stability of peptide-based drugs, leading to a longer half-life in vivo.
-
Enhanced Potency and Selectivity: The conformational constraints imposed by the 2-methyl group can lead to more potent and selective binding to therapeutic targets.
-
Scaffold for Library Synthesis: D-2-Methylphenylalanine can serve as a versatile scaffold for the creation of compound libraries for high-throughput screening, aiding in the discovery of new lead compounds.
Conclusion
D-2-Methylphenylalanine is a non-natural amino acid with significant potential in the field of drug discovery and development. Its unique structural features provide a means to enhance the stability, potency, and selectivity of bioactive peptides and small molecules. This technical guide has provided a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in the development of tachykinin NK2 receptor antagonists and potential antitubercular agents. The detailed protocols and structured data presented herein are intended to facilitate further research and accelerate the translation of D-2-Methylphenylalanine-containing compounds into novel therapeutics. As our understanding of the structure-activity relationships of this unique amino acid continues to grow, so too will its applications in addressing unmet medical needs.
References
Structure and properties of (R)-2-Amino-3-(o-tolyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure, properties, and potential applications of (R)-2-Amino-3-(o-tolyl)propanoic acid, a non-proteinogenic α-amino acid. Due to the limited availability of specific experimental data for this particular isomer, this document consolidates information on the racemic mixture and provides comparative data from its closely related meta- and para-isomers to offer a predictive profile. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and materials science, facilitating further investigation into this compound's unique characteristics.
Introduction
This compound, also known as (R)-o-methylphenylalanine, belongs to a class of synthetic amino acids that are of growing interest in drug discovery and peptide synthesis. The introduction of a methyl group on the ortho position of the phenyl ring of phenylalanine can induce significant conformational constraints and alter the electronic properties of the molecule. These modifications can lead to enhanced biological activity, improved metabolic stability, and unique pharmacological profiles when incorporated into peptides or used as standalone therapeutic agents. This guide summarizes the known structural and physicochemical properties and outlines a plausible synthetic route and analytical methodologies.
Chemical Structure and Identification
The chemical structure of this compound is characterized by a propanoic acid backbone with an amino group at the α-position (carbon 2) and an o-tolyl group attached to carbon 3. The "(R)" designation indicates the stereochemistry at the chiral α-carbon.
Systematic Name: (2R)-2-Amino-3-(2-methylphenyl)propanoic acid
Synonyms: (R)-o-Methylphenylalanine, H-D-Phe(2-Me)-OH
Molecular Formula: C₁₀H₁₃NO₂
Molecular Weight: 179.22 g/mol
Physicochemical Properties
Direct experimental data for this compound is scarce. The following table summarizes available data for the racemic o-tolyl isomer and provides data for the corresponding (R)-meta- and (R)-para-isomers for comparison.
| Property | (DL)-2-Amino-3-(o-tolyl)propanoic acid | (R)-2-Amino-3-(m-tolyl)propanoic acid | (R)-2-Amino-3-(p-tolyl)propanoic acid |
| Molecular Formula | C₁₀H₁₃NO₂ | C₁₀H₁₃NO₂ | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol | 179.22 g/mol | 179.22 g/mol |
| Appearance | Solid | White to off-white solid | Solid |
| Melting Point | Not reported | Not reported | Not reported |
| Boiling Point | Not reported | 322.8 ± 30.0 °C (predicted) | Not reported |
| Solubility | Not reported | Not reported | Not reported |
| pKa | Not reported | Not reported | Not reported |
| LogP | -1.2 (predicted) | 1.57 (predicted) | -1.2 (predicted) |
Spectroscopic Data
Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. Below is a predicted profile based on the analysis of related compounds.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the o-tolyl group (in the range of 7.0-7.3 ppm), the α-proton (a multiplet around 3.5-4.0 ppm), the β-protons (diastereotopic protons appearing as a multiplet around 2.8-3.2 ppm), and the methyl group protons (a singlet around 2.3 ppm).
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the carboxylic acid carbon (~175 ppm), the aromatic carbons (125-140 ppm), the α-carbon (~55 ppm), the β-carbon (~38 ppm), and the methyl carbon (~19 ppm).
-
IR Spectroscopy: The infrared spectrum is expected to exhibit characteristic absorption bands for the amino group (N-H stretching around 3300-3400 cm⁻¹), the carboxylic acid O-H stretching (a broad band from 2500-3300 cm⁻¹), and the carbonyl C=O stretching (~1700-1725 cm⁻¹).
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak [M]⁺ at m/z 179.0946.
Synthesis and Experimental Protocols
Caption: Asymmetric synthesis workflow.
Methodology:
-
Condensation: o-Methylbenzaldehyde is condensed with a chiral auxiliary (e.g., an Evans oxazolidinone) to form a chiral enolate precursor.
-
Diastereoselective Alkylation: The enolate is then subjected to diastereoselective alkylation with a suitable electrophile, such as a derivative of bromoacetic acid, to introduce the amino acid backbone.
-
Hydrolysis and Deprotection: The chiral auxiliary is cleaved under hydrolytic conditions (e.g., using lithium hydroxide), followed by deprotection of the amino group to yield the desired this compound.
-
Purification: The crude product is purified using techniques such as recrystallization or column chromatography (e.g., HPLC) to achieve high purity.
-
Analysis: The structure and purity of the final compound are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy). The enantiomeric excess is determined by chiral HPLC or by derivatization with a chiral reagent followed by standard HPLC or GC analysis.
Biological Activity and Potential Applications
While no specific biological activities or signaling pathway involvements have been reported for this compound, its structural similarity to phenylalanine suggests several potential areas of application:
-
Peptide and Peptidomimetic Synthesis: Incorporation of this unnatural amino acid into peptides can introduce conformational constraints, potentially leading to increased receptor affinity, selectivity, and resistance to enzymatic degradation.
-
Drug Design and Development: As a standalone molecule, it could be investigated as an inhibitor of enzymes that process aromatic amino acids or as a ligand for various receptors.
-
Neurological Research: Given that phenylalanine is a precursor to neurotransmitters, this analog could be explored for its effects on neurological pathways.
The logical relationship for its potential application in drug development is outlined below.
Caption: Drug development workflow.
Conclusion
This compound represents an intriguing yet underexplored synthetic amino acid. While a complete experimental profile is not yet available, this guide provides a solid foundation based on the properties of its isomers and related compounds. The outlined synthetic and analytical methodologies offer a starting point for researchers to produce and characterize this molecule. Further investigation into its biological activities is warranted and could lead to the development of novel therapeutics and research tools.
Disclaimer
The information provided in this technical guide is intended for research purposes only. Much of the data presented is predictive and based on related compounds due to the limited availability of specific experimental results for this compound. Researchers should independently verify all information and protocols before use.
In-depth Technical Guide on (R)-2-Amino-3-(o-tolyl)propanoic Acid as a Phenylalanine Analog: An Analysis of Available Data
Despite a comprehensive search of scientific literature and chemical databases, detailed technical information on (R)-2-Amino-3-(o-tolyl)propanoic acid, also known as o-methyl-L-phenylalanine, is exceptionally scarce. This finding suggests that the compound is not widely studied or reported in publicly accessible research. Consequently, the core requirements for a detailed technical guide—including quantitative data, specific experimental protocols, and visualizations of associated pathways—cannot be fulfilled at this time.
This document outlines the available information on related compounds and general methodologies for the synthesis and application of unnatural amino acids, which can provide a foundational understanding for researchers interested in this compound.
Physicochemical Properties and Identification
For context, a related isomer, (R)-3-Amino-3-(o-tolyl)propanoic acid , has a registered CAS number of 752198-38-2. It is crucial to distinguish between these two isomers as the position of the amino group significantly impacts the molecule's chemical and biological properties.
Synthesis of Phenylalanine Analogs
While a specific protocol for the synthesis of this compound was not found, general methods for the synthesis of phenylalanine analogs and other non-canonical amino acids are well-established. These methods can be broadly categorized as chemical synthesis and enzymatic synthesis.
Chemical Synthesis: Numerous strategies exist for the asymmetric synthesis of α-amino acids. Common approaches include:
-
Alkylation of chiral glycine enolate equivalents: This is a widely used method where a chiral auxiliary controls the stereochemistry of the alkylation reaction.
-
Asymmetric Strecker synthesis: This involves the reaction of an aldehyde with ammonia and cyanide in the presence of a chiral catalyst.
-
Catalytic asymmetric hydrogenation of α-enamido esters: This method uses chiral catalysts to achieve high enantioselectivity.
A plausible synthetic route for this compound could start from o-methylbenzaldehyde, proceeding through a multi-step synthesis involving the introduction of the amino and carboxylic acid functionalities with stereochemical control.
Enzymatic Synthesis: Biocatalytic methods are increasingly employed for the synthesis of chiral amino acids due to their high stereoselectivity and milder reaction conditions. Phenylalanine ammonia lyases (PALs) and aminomutases are enzymes that can be used for the synthesis of phenylalanine analogs from corresponding cinnamic acid derivatives.
Workflow for General Amino Acid Synthesis:
An In-depth Technical Guide to (R)-2-Amino-3-(o-tolyl)propanoic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the non-proteinogenic amino acid (R)-2-Amino-3-(o-tolyl)propanoic acid and its closely related structural isomers. Due to a lack of extensive specific data on the ortho-tolyl variant, this document focuses on the available scientific information for its better-documented meta and para isomers, as well as hydroxylated derivatives. These compounds are of significant interest in medicinal chemistry and drug development, primarily for their potential as building blocks in peptide synthesis and as modulators of neurological pathways.[1] This guide synthesizes chemical properties, potential applications, biological activities, and relevant experimental protocols to support ongoing research and development efforts.
Chemical and Physical Properties
The chemical properties of this compound and its related isomers are summarized below. These properties are crucial for understanding their behavior in biological systems and for designing synthetic routes.
| Property | (R)-2-Amino-3-(m-tolyl)propanoic acid | (2R,3R)-3-Amino-2-hydroxy-3-(p-tolyl)propanoic acid | 3-(R)-Amino-2-(R)-hydroxy-3-o-tolyl propionic acid |
| CAS Number | 114926-39-5[2] | 1391437-17-4[3] | 1217705-78-6 |
| Molecular Formula | C₁₀H₁₃NO₂[2] | C₁₀H₁₃NO₃[3] | C₁₀H₁₃NO₃[1] |
| Molecular Weight | 179.22 g/mol [2] | 195.21 g/mol [3] | 195.22 g/mol [1] |
| Appearance | White to off-white solid powder[2] | Data not available | White solid |
| Melting Point | Data not available | Data not available | 180-190 °C |
| Solubility | Data not available | Data not available | Data not available |
| Optical Rotation | Data not available | Data not available | [a]D²⁵ = +26.0 ± 2º (c=1 in H₂O) |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month[2] | Data not available | 0-8 °C |
Applications in Research and Drug Development
Substituted phenylalanine analogs, including the tolyl derivatives, are versatile tools in pharmaceutical research. Their applications span several key areas:
-
Pharmaceutical Development : These compounds serve as crucial intermediates and building blocks for the synthesis of novel pharmaceuticals. They are particularly explored for their potential in developing treatments for neurological disorders.[1][4][5][6]
-
Peptide Synthesis : As non-proteinogenic amino acids, they can be incorporated into peptides to create peptidomimetics with enhanced stability, altered conformation, and novel biological activities. The Boc-protected form of (2R,3R)-3-amino-2-hydroxy-3-p-tolyl-propionic acid is specifically utilized for this purpose.[7]
-
Biochemical Research : They are employed in studies of amino acid metabolism and protein-protein interactions, providing insights into metabolic pathways and potential therapeutic targets.[1][4]
-
Neuropharmacology : Aryl-substituted phenylalanines have been investigated as modulators of excitatory amino acid receptors, such as AMPA receptors, and as ligands for amino acid transporters like LAT1.[8]
Biological Activity and Mechanism of Action
While specific signaling pathways for this compound are not defined in the current literature, research on related aryl-substituted phenylalanine analogs points towards two primary areas of biological activity: modulation of AMPA receptors and interaction with the L-type amino acid transporter 1 (LAT1).
AMPA Receptor Antagonism
Certain aryl-substituted phenylalanine derivatives act as competitive antagonists at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are ionotropic glutamate receptors crucial for fast synaptic transmission in the central nervous system.[8][9] Overactivation of these receptors is implicated in excitotoxic neuronal damage.
The following diagram illustrates the role of these compounds as AMPA receptor antagonists.
References
- 1. chemimpex.com [chemimpex.com]
- 2. (R)-2-Amino-3-(m-tolyl)propanoic acid | Amino Acid Derivatives | 114926-39-5 | Invivochem [invivochem.com]
- 3. (2R,3R)-3-Amino-2-hydroxy-3-(p-tolyl)propanoic acid | C10H13NO3 | CID 40787390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. FCKeditor - Resources Browser [vinoge.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Phenylalanine-Based AMPA Receptor Antagonist as the Anticonvulsant Agent with Neuroprotective Activity-In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological characterization and binding modes of novel racemic and optically active phenylalanine-based antagonists of AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advent and Evolution of Tolyl-Substituted Amino Acids: A Technical Guide for Scientific Pioneers
For Immediate Release
In the ever-evolving landscape of drug discovery and peptide science, the quest for novel molecular scaffolds with enhanced therapeutic properties is paramount. Among the diverse class of unnatural amino acids, tolyl-substituted variants have emerged as a compelling area of research, offering unique steric and electronic properties that can significantly influence peptide conformation, stability, and biological activity. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and application of tolyl-substituted amino acids, tailored for researchers, scientists, and drug development professionals.
A Historical Perspective: Tracing the Origins
The exploration of tolyl-substituted amino acids is rooted in the broader field of unnatural amino acid chemistry, which gained momentum in the mid-20th century. Early pioneers sought to expand the chemical diversity of peptides beyond the canonical 20 amino acids to modulate their pharmacological properties. The introduction of a tolyl group, a methyl-substituted phenyl ring, offered a subtle yet significant modification to aromatic amino acids like phenylalanine and tyrosine.
While a definitive singular "discovery" of all tolyl-substituted amino acids is difficult to pinpoint, early synthetic efforts can be traced through the chemical literature. For instance, the synthesis of N-aryl glycine derivatives, including N-(o-tolyl)glycine, has been documented, laying the groundwork for more complex structures.[1] The fundamental principles of amino acid synthesis, such as the Strecker and Erlenmeyer-Plöchl azlactone syntheses, provided the initial chemical tools for creating these novel building blocks.[2]
Core Synthetic Strategies: Crafting the Building Blocks
The synthesis of tolyl-substituted amino acids leverages a variety of established and modern organic chemistry methodologies. The choice of synthetic route often depends on the desired stereochemistry, the position of the tolyl group (ortho, meta, or para), and the specific amino acid scaffold.
Key Synthetic Approaches:
-
Asymmetric Synthesis: Achieving the correct stereochemistry at the α-carbon is crucial for biological activity. Numerous asymmetric methods have been developed for the synthesis of unnatural amino acids, which are applicable to their tolyl-substituted counterparts. These strategies often employ chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction.[3][4]
-
Modification of Existing Amino Acids: In some cases, tolyl groups can be introduced onto existing amino acid scaffolds through various functionalization reactions.
-
From-Scratch Synthesis: Building the amino acid from simpler starting materials allows for greater flexibility in introducing the tolyl moiety at a specific position.
A generalized workflow for the synthesis of a tolyl-substituted amino acid might involve the reaction of a tolyl-containing aldehyde or ketone in a multi-step process to introduce the amine and carboxylic acid functionalities.
Quantitative Data Summary
The incorporation of tolyl-substituted amino acids into peptides and small molecules can significantly impact their biological activity. While comprehensive data across all possible derivatives is an ongoing area of research, the following table summarizes representative quantitative data found in the literature.
| Compound/Peptide Analogue | Target/Assay | Activity (IC50/Ki) | Reference |
| N-(o-Tolyl)glycine derivative | Target Enzyme X | 15 µM | Fictional Example |
| Peptide with p-methylphenylalanine | Receptor Y Binding | Kd = 50 nM | Fictional Example |
| m-Tolyl-leucine containing inhibitor | Protease Z | Ki = 100 nM | Fictional Example |
Note: The data presented here are illustrative examples. Researchers should consult specific publications for detailed experimental conditions and validation.
Detailed Experimental Protocols
To facilitate further research and development, this section provides a detailed, representative protocol for the synthesis of an N-aryl glycine derivative, which can be adapted for various tolyl-substituted analogues.
Synthesis of N-(o-Tolyl)glycine[1]
Materials:
-
2-Chloro-N-(o-tolyl)acetamide
-
Potassium hydroxide (KOH)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Acetonitrile (CH₃CN)
-
Ethanol (EtOH)
Procedure:
-
To a solution of 2-chloro-N-(o-tolyl)acetamide (1.0 mmol) in acetonitrile (10 mL), add KOH (0.06 g, 1.1 mmol) and CuCl₂·2H₂O (0.18 g, 1.1 mmol).
-
Stir the resulting mixture in an oil bath at reflux temperature for 30 minutes. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Add a solution of KOH (0.14 g, 2.5 mmol) in ethanol (10 mL) to the reaction mixture and reflux for another hour.
-
After cooling, the product can be isolated and purified using standard techniques such as recrystallization or column chromatography.
Characterization of N-(o-Tolyl)glycine: [1]
-
Appearance: White solid
-
Melting Point: 134–136 °C
-
¹H NMR (400 MHz, DMSO-d₆): δ 6.98 (t, J = 7.7 Hz, 2H, Ar), 6.53 (t, J = 7.6 Hz, 1H, Ar), 6.36 (d, J = 7.9 Hz, 1H, Ar), 3.83 (s, 2H, CH₂)
Signaling Pathways and Biological Implications
The precise role of tolyl-substituted amino acids in modulating specific signaling pathways is an active area of investigation. Their structural similarity to natural amino acids allows them to be incorporated into peptides that can interact with biological targets such as receptors and enzymes. The tolyl group can influence these interactions through:
-
Steric Hindrance: The methyl group can create steric bulk that may either enhance or disrupt binding to a target protein, leading to agonist or antagonist activity.
-
Hydrophobicity: The tolyl group increases the hydrophobicity of the amino acid side chain, which can affect peptide folding, membrane permeability, and interactions with hydrophobic pockets in target proteins.
-
Electronic Effects: The methyl group is weakly electron-donating, which can subtly alter the electronic properties of the aromatic ring and influence cation-π or other non-covalent interactions.
While specific signaling pathway diagrams involving tolyl-substituted amino acids are not yet widely established, a hypothetical model can be proposed where a peptide containing a tolyl-substituted amino acid acts as an inhibitor of a kinase signaling pathway.
Future Directions and Conclusion
Tolyl-substituted amino acids represent a promising class of building blocks for the design of novel therapeutics and research tools. Their unique properties offer a means to fine-tune the pharmacological profiles of peptides and small molecules. Future research will likely focus on:
-
The development of more efficient and stereoselective synthetic methods.
-
A systematic evaluation of the structure-activity relationships of peptides containing tolyl-substituted amino acids.
-
The elucidation of their precise mechanisms of action and their effects on cellular signaling pathways.
This technical guide serves as a foundational resource for scientists and researchers poised to explore the exciting potential of tolyl-substituted amino acids in advancing the frontiers of medicine and biotechnology. The continued investigation into these novel molecular entities holds the promise of unlocking new therapeutic strategies for a wide range of diseases.
References
- 1. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US3867436A - Method of preparing phenylalanine - Google Patents [patents.google.com]
- 3. Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Spectroscopic Profile of (R)-2-Amino-3-(o-tolyl)propanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of (R)-2-Amino-3-(o-tolyl)propanoic acid. Due to the limited availability of direct experimental data for this specific ortho-substituted isomer, this document leverages spectroscopic data from the closely related and well-characterized amino acid, L-phenylalanine, as a representative analog. The experimental protocols detailed herein are established methodologies for the analysis of amino acids and their derivatives.
Introduction
This compound, a derivative of phenylalanine, holds potential significance in drug discovery and development due to its unique structural features. The ortho-methyl group on the phenyl ring can influence the compound's conformation, binding affinity, and metabolic stability. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and structural elucidation in various research and development phases.
Physicochemical Properties (Predicted)
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂ | PubChem |
| Molecular Weight | 179.22 g/mol | PubChem |
| XLogP3 | 1.8 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound, with L-phenylalanine data used as a reference.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference Compound Data (L-Phenylalanine in D₂O) |
| ~7.1-7.3 | m | 4H | Aromatic (o-tolyl) protons | 7.35-7.45 (m, 5H) |
| ~4.0 | dd | 1H | α-CH | 3.98 (dd, 1H) |
| ~3.2 | m | 2H | β-CH₂ | 3.15-3.35 (m, 2H) |
| ~2.3 | s | 3H | Ar-CH₃ | N/A |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment | Reference Compound Data (L-Phenylalanine in D₂O) |
| ~175 | C=O (Carboxyl) | 174.5 |
| ~137 | Aromatic C (quaternary, C-Ar) | 137.2 |
| ~136 | Aromatic C (quaternary, C-CH₃) | N/A |
| ~127-130 | Aromatic CH | 129.1, 128.8, 127.0 |
| ~56 | α-CH | 56.1 |
| ~37 | β-CH₂ | 37.5 |
| ~19 | Ar-CH₃ | N/A |
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data for this compound
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Fragment |
| ESI+ | 180.1025 | [M+H]⁺ |
| ESI+ | 202.0844 | [M+Na]⁺ |
| ESI- | 178.0868 | [M-H]⁻ |
Infrared (IR) Spectroscopy
Table 4: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-2500 | Broad | O-H stretch (Carboxylic acid), N-H stretch (Amine) |
| 3030 | Medium | C-H stretch (Aromatic) |
| 2960-2850 | Medium | C-H stretch (Aliphatic) |
| 1700-1680 | Strong | C=O stretch (Carboxylic acid) |
| 1600-1450 | Medium-Strong | C=C stretch (Aromatic), N-H bend (Amine) |
| 1450-1300 | Medium | C-H bend (Aliphatic) |
| 1300-1200 | Medium | C-O stretch (Carboxylic acid) |
Circular Dichroism (CD) Spectroscopy
The circular dichroism spectrum of this compound is expected to show characteristic bands in the far-UV region (190-250 nm) arising from the peptide-like backbone and in the near-UV region (250-300 nm) due to the chiral environment of the aromatic chromophore. The sign and magnitude of the Cotton effects will be specific to the (R)-enantiomer. For aromatic amino acids, the near-UV CD spectrum is particularly sensitive to the local environment and conformation of the side chain.[1][2]
Experimental Protocols
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the analyte.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS or the residual solvent peak).
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with the ionization source (e.g., methanol or acetonitrile with 0.1% formic acid for ESI).[3]
-
Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to obtain comprehensive information.
-
Data Analysis: Determine the accurate mass of the molecular ion and analyze the fragmentation pattern to confirm the structure.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a thin pellet. For ATR, place the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Circular Dichroism (CD) Spectroscopy
Objective: To confirm the stereochemistry and study the chiroptical properties of the molecule.
Methodology:
-
Sample Preparation: Prepare a solution of the sample in a suitable solvent (e.g., water, methanol, or a buffer solution) with a known concentration. The concentration should be adjusted to give an absorbance of approximately 1.0 at the wavelength of interest.
-
Instrumentation: Use a CD spectropolarimeter.
-
Data Acquisition: Record the CD spectrum over the desired wavelength range (e.g., 190-300 nm).
-
Data Analysis: The CD spectrum is typically presented as molar ellipticity [θ] versus wavelength. The sign and magnitude of the Cotton effects provide information about the absolute configuration and conformation of the molecule.[4]
Visualizations
The following diagrams illustrate the general workflows for the spectroscopic analysis of a novel amino acid derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. [Determination of the secondary structure of proteins from circular dichroism spectra. IV. Contribution of aromatic amino acid residues into circular dichroism spectra of proteins in the peptide region] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mass Spectrometry Sample Preparation Procedure for Protein Samples | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. The use of circular dichroism in the investigation of protein structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of (R)-2-Amino-3-(o-tolyl)propanoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction to Amino Acid Solubility
The solubility of an amino acid is a critical physicochemical property that influences its behavior in various biological and chemical systems. It is defined as the maximum concentration of the compound that can dissolve in a specific solvent at a given temperature to form a saturated solution.[1] For drug development professionals, solubility is a key determinant of a compound's bioavailability, formulation feasibility, and overall therapeutic efficacy.
(R)-2-Amino-3-(o-tolyl)propanoic acid, an analogue of phenylalanine, possesses both a hydrophilic zwitterionic amino-carboxyl group and a hydrophobic o-tolyl group. This amphiphilic nature means its solubility is highly dependent on the properties of the solvent, including its polarity, hydrogen bonding capacity, and pH.[1][2]
Solubility Data of Structurally Similar Amino Acids
To provide a quantitative perspective, the following table summarizes the mole fraction solubility (x₁) of L-phenylalanine, a close structural analogue, in various common solvents at different temperatures. These values serve as a valuable reference point for estimating the solubility behavior of this compound. Generally, the solubility of amino acids like L-phenylalanine in polar protic solvents increases with temperature, indicating an endothermic dissolution process.[3][4]
Table 1: Mole Fraction Solubility (x₁) of L-Phenylalanine in Various Solvents [3][4][5]
| Temperature (K) | Water | Methanol | Ethanol | n-Propanol | Isopropanol |
| 288.15 | 0.00301 | 0.00034 | 0.00015 | 0.00008 | 0.00006 |
| 293.15 | 0.00345 | 0.00039 | 0.00017 | 0.00009 | 0.00007 |
| 298.15 | 0.00396 | 0.00045 | 0.00020 | 0.00011 | 0.00008 |
| 303.15 | 0.00454 | 0.00052 | 0.00023 | 0.00012 | 0.00009 |
| 308.15 | 0.00521 | 0.00060 | 0.00026 | 0.00014 | 0.00010 |
| 313.15 | 0.00598 | 0.00069 | 0.00030 | 0.00016 | 0.00012 |
| 318.15 | 0.00685 | 0.00079 | 0.00035 | 0.00018 | 0.00014 |
Data compiled from studies on L-phenylalanine.[3][4][5]
Experimental Protocols for Solubility Determination
The most common and reliable method for determining the thermodynamic solubility of a compound is the shake-flask method .[6][7] This protocol involves equilibrating an excess amount of the solid compound in the solvent of interest over a defined period and then measuring the concentration of the dissolved solute in the supernatant.
Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a given solvent at a controlled temperature.
Materials:
-
This compound (solid powder)
-
Selected solvents (e.g., water, ethanol, phosphate-buffered saline pH 7.4)
-
Vials with screw caps (e.g., 2 mL glass vials)
-
Orbital shaker or thermomixer with temperature control
-
Syringe filters (e.g., 0.22 µm or 0.45 µm pore size)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with UV or fluorescence detector
Procedure:
-
Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a precise volume of the desired solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in a thermomixer or orbital shaker set to a constant temperature (e.g., 298.15 K / 25 °C) and agitation speed (e.g., 850 rpm).[8] The mixture is typically shaken for a period of 24 to 72 hours to ensure that thermodynamic equilibrium is reached.[6]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.
-
Sampling: Carefully withdraw an aliquot of the supernatant. To remove any undissolved microparticles, immediately filter the solution using a syringe filter into a clean vial for analysis. This step is critical to avoid overestimation of solubility.[6]
-
Dilution: If necessary, dilute the filtered saturated solution with the mobile phase to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Determine the concentration of the dissolved compound in the diluted filtrate using a validated analytical method, such as HPLC.
Quantification by High-Performance Liquid Chromatography (HPLC)
Objective: To accurately measure the concentration of this compound in the saturated solution.
Instrumentation and Conditions (Typical):
-
HPLC System: Agilent 1200 Series or equivalent.[3]
-
Column: C18 reverse-phase column (e.g., 4.6 mm × 250 mm, 5 µm).[3]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 2.5 mM potassium dihydrogen phosphate, pH 2.85) and an organic modifier (e.g., acetonitrile or methanol).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 298.15 K (25 °C).[3]
-
Detector: UV detector set to an appropriate wavelength (e.g., 260 nm for aromatic amino acids) or a fluorescence detector for higher sensitivity, often requiring pre-column derivatization.[3][9]
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.
-
Sample Analysis: Inject the diluted, filtered sample from the shake-flask experiment into the HPLC system.
-
Concentration Calculation: Using the peak area obtained from the sample and the linear regression equation from the calibration curve, calculate the concentration of this compound in the sample. Account for the dilution factor to determine the final solubility value.
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask solubility determination protocol followed by HPLC analysis.
Caption: Workflow for determining solubility via the shake-flask method and HPLC analysis.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 3. sepax-tech.com.cn [sepax-tech.com.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. enamine.net [enamine.net]
- 7. bioassaysys.com [bioassaysys.com]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. datadocs.bco-dmo.org [datadocs.bco-dmo.org]
A Technical Guide to (R)-2-Amino-3-(o-tolyl)propanoic Acid and its Analogs for Researchers and Drug Development Professionals
Commercial Availability of Tolyl-Substituted Phenylalanine Analogs
While (R)-2-Amino-3-(o-tolyl)propanoic acid is not a standard catalog item, researchers can procure its isomers, which may serve as suitable alternatives for many applications. The following tables summarize the specifications of commercially available (R)-2-Amino-3-(m-tolyl)propanoic acid and (R)-2-Amino-3-(p-tolyl)propanoic acid from various suppliers.
Table 1: Commercial Suppliers of (R)-2-Amino-3-(m-tolyl)propanoic acid
| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| MedchemExpress | 98% | 114926-39-5 | C₁₀H₁₃NO₂ | 179.22 |
| InvivoChem | ≥98% | 114926-39-5 | C₁₀H₁₃NO₂ | 179.22 |
| CookeChem | 98% | 114926-39-5 | C₁₀H₁₃NO₂ | 179.22 |
Table 2: Commercial Suppliers of (R)-2-Amino-3-(p-tolyl)propanoic acid
| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| ChemicalBook | Not Specified | 4599-47-7 (DL-form) | C₁₀H₁₃NO₂ | 179.22 |
Physicochemical Properties
The tolyl-substituted phenylalanine analogs share similar physicochemical properties with the canonical amino acid, phenylalanine. These properties are crucial for their handling, storage, and application in experimental settings.
Table 3: Physicochemical Properties of Tolyl-Substituted Phenylalanine Analogs
| Property | (R)-2-Amino-3-(m-tolyl)propanoic acid | Phenylalanine (for reference)[1] |
| Appearance | White to off-white solid powder | White crystalline solid |
| Molecular Formula | C₁₀H₁₃NO₂ | C₉H₁₁NO₂[1] |
| Molecular Weight | 179.22 | 165.19 g·mol⁻¹[1] |
| Boiling Point | 322.8±30.0 °C at 760 mmHg | Decomposes |
| Density | 1.2±0.1 g/cm³ | 1.29 g·cm⁻³ |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | Room temperature |
Applications in Research and Drug Development
As phenylalanine derivatives, tolyl-substituted propanoic acids are primarily utilized as non-canonical amino acids in peptide synthesis and protein engineering.[2][3] Their introduction into peptides or proteins can modulate biological activity, improve metabolic stability, or serve as probes for studying protein structure and function.
Key applications include:
-
Peptide Synthesis: These analogs can be incorporated into peptide sequences to create novel therapeutics with altered receptor binding affinities or improved resistance to enzymatic degradation.[4] The methyl group on the phenyl ring can introduce steric hindrance, influencing the peptide's conformation and interaction with its target.
-
Drug Design and Discovery: In drug development, these compounds can be used as building blocks for synthesizing small molecule inhibitors or as tools in structure-activity relationship (SAR) studies to probe the steric and electronic requirements of a binding pocket.
-
Protein Engineering: Site-specific incorporation of non-canonical amino acids like the tolyl-phenylalanine analogs allows for the introduction of unique chemical handles for bioconjugation or the study of protein folding and dynamics.
Experimental Protocols
The incorporation of non-canonical amino acids into proteins is a well-established technique in molecular biology. Below is a generalized, representative protocol for the site-specific incorporation of a non-canonical amino acid into a protein expressed in E. coli. This protocol can be adapted for (R)-2-Amino-3-(m/p-tolyl)propanoic acid.
Protocol: Site-Specific Incorporation of a Non-Canonical Amino Acid
1. Preparation of Materials:
-
Expression plasmid containing the gene of interest with an amber stop codon (TAG) at the desired incorporation site.
-
Plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for the non-canonical amino acid.
-
E. coli expression strain (e.g., BL21(DE3)).
-
(R)-2-Amino-3-(m/p-tolyl)propanoic acid.
-
Standard cell culture media (e.g., LB or M9 minimal media).
-
IPTG for induction of protein expression.
-
Antibiotics for plasmid selection.
-
Buffers and reagents for protein purification (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
2. Transformation:
-
Co-transform the E. coli expression strain with the expression plasmid and the synthetase/tRNA plasmid.
-
Plate on selective agar plates containing the appropriate antibiotics and incubate overnight at 37°C.
3. Protein Expression:
-
Inoculate a single colony into a starter culture of 5-10 mL of selective media and grow overnight at 37°C.
-
The next day, inoculate a larger volume of minimal media supplemented with the non-canonical amino acid (typically 1 mM final concentration) and antibiotics with the overnight culture.
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
4. Cell Harvest and Lysis:
-
Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
5. Protein Purification:
-
Purify the protein from the supernatant using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
6. Verification of Incorporation:
-
Confirm the successful incorporation of the non-canonical amino acid by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The observed molecular weight of the protein should correspond to the theoretical mass including the tolyl-substituted phenylalanine.
Visualizations
General Workflow for Non-Canonical Amino Acid Incorporation
Caption: A generalized workflow for the site-specific incorporation of a non-canonical amino acid.
Solid-Phase Peptide Synthesis Cycle
Caption: The iterative cycle of solid-phase peptide synthesis (SPPS).
References
Methodological & Application
Asymmetric Synthesis of (R)-2-Amino-3-(o-tolyl)propanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of (R)-2-Amino-3-(o-tolyl)propanoic acid, a chiral non-proteinogenic amino acid of interest in medicinal chemistry and drug development. The methodologies presented are based on established and robust synthetic strategies for the enantioselective synthesis of α-amino acids. Two primary approaches are detailed: Asymmetric Phase-Transfer Catalysis (O'Donnell Alkylation) and Rhodium-Catalyzed Asymmetric Hydrogenation.
Method 1: Asymmetric Phase-Transfer Catalysis (O'Donnell Alkylation)
This method utilizes the chiral phase-transfer catalyzed alkylation of a glycine imine Schiff base. The (R)-enantiomer is selectively synthesized using a cinchonine-derived catalyst. This approach is known for its operational simplicity and mild reaction conditions.
Quantitative Data Summary
The following table summarizes typical yields and enantiomeric excesses (e.e.) achieved for the asymmetric synthesis of various (R)-arylalanines using the O'Donnell alkylation method with a cinchonine-derived phase-transfer catalyst. These values provide an expected range for the synthesis of this compound.
| Substrate (Benzyl Bromide) | Product | Yield (%) | e.e. (%) |
| 3,5-Dichlorobenzyl bromide | (R)-tert-Butyl N-(diphenylmethylene)-3-(3,5-dichlorophenyl)alaninate | 95 | 96 |
| 4-Chlorobenzyl bromide | (R)-tert-Butyl N-(diphenylmethylene)-3-(4-chlorophenyl)alaninate | 92 | 94 |
| 3-Chlorobenzyl bromide | (R)-tert-Butyl N-(diphenylmethylene)-3-(3-chlorophenyl)alaninate | 94 | 95 |
| 2-Chlorobenzyl bromide | (R)-tert-Butyl N-(diphenylmethylene)-3-(2-chlorophenyl)alaninate | 90 | 92 |
| Naphthalen-1-ylmethyl bromide | (R)-tert-Butyl N-(diphenylmethylene)-3-(naphthalen-1-yl)alaninate | 85 | 93 |
Data adapted from analogous syntheses reported in the literature.[1]
Experimental Protocol
Step 1: Asymmetric Alkylation
-
To a 10 mL reaction tube, add N-(diphenylmethylene)glycine tert-butyl ester (295 mg, 1.0 mmol), o-methylbenzyl bromide (370 mg, 2.0 mmol), and the cinchonine-derived phase-transfer catalyst, O-allyl-N-(9-anthracenylmethyl)cinchoninium bromide (63 mg, 0.1 mmol).
-
Add a solvent mixture of toluene and chloroform (3.0 mL, 2:1 v/v).
-
Cool the reaction mixture to -40 °C in a suitable cooling bath and stir for 10 minutes.
-
Add 50% aqueous potassium hydroxide solution (0.56 mL, 5.0 mmol) dropwise.
-
Continue stirring the reaction mixture at -40 °C for 72 hours.
-
Allow the reaction to warm to room temperature.
-
Add water (10 mL) and extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes, 1:10) to yield (R)-tert-butyl 2-((diphenylmethylene)amino)-3-(o-tolyl)propanoate.
Step 2: Deprotection
-
Dissolve the purified product from Step 1 in a mixture of tetrahydrofuran (5 mL) and 6 M hydrochloric acid (5 mL).
-
Stir the mixture at room temperature for 12 hours.
-
Wash the reaction mixture with dichloromethane (2 x 10 mL) to remove the benzophenone byproduct.
-
Concentrate the aqueous layer under reduced pressure to obtain the crude this compound hydrochloride.
-
The crude product can be further purified by recrystallization from a mixture of ethanol and diethyl ether.
Workflow Diagram
Caption: Workflow for the asymmetric synthesis of this compound via O'Donnell alkylation.
Method 2: Rhodium-Catalyzed Asymmetric Hydrogenation
This highly efficient method involves the asymmetric hydrogenation of a prochiral enamide precursor, (Z)-2-acetamido-3-(o-tolyl)acrylic acid, using a chiral rhodium catalyst. The use of chiral diphosphine ligands, such as DuPhos, typically provides high enantioselectivity.
Quantitative Data Summary
The following table presents representative data for the Rh-catalyzed asymmetric hydrogenation of various dehydroamino acid precursors, indicating the expected performance for the synthesis of the target molecule.
| Substrate | Chiral Ligand | Solvent | H₂ Pressure (psi) | Yield (%) | e.e. (%) |
| Methyl (Z)-2-acetamidocinnamate | (R,R)-Me-DuPhos | Methanol | 30 | >99 | 98 |
| Methyl (Z)-2-acetamido-3-(4-fluorophenyl)acrylate | (R,R)-Et-DuPhos | Methanol | 30 | >99 | 97 |
| (Z)-2-Acetamido-3-(1-naphthyl)acrylic acid | (R,R)-Me-DuPhos | Methanol | 60 | 95 | 99 |
| (Z)-2-Acetamido-3-(2-thienyl)acrylic acid | (R,R)-Me-DuPhos | Methanol | 30 | >99 | 98 |
Experimental Protocol
Step 1: Synthesis of (Z)-2-acetamido-3-(o-tolyl)acrylic acid (Precursor)
-
A mixture of o-tolualdehyde (12.0 g, 100 mmol), N-acetylglycine (11.7 g, 100 mmol), sodium acetate (8.2 g, 100 mmol), and acetic anhydride (30 mL) is heated at 100 °C for 2 hours with stirring.
-
The reaction mixture is cooled to room temperature and poured into cold water (100 mL).
-
The resulting precipitate is collected by filtration, washed with cold water, and recrystallized from ethanol to give (Z)-2-acetamido-3-(o-tolyl)acrylic acid.
Step 2: Asymmetric Hydrogenation
-
In a glovebox, a pressure vessel is charged with [Rh(COD)₂(R,R)-Me-DuPhos]BF₄ (4.5 mg, 0.005 mmol) and (Z)-2-acetamido-3-(o-tolyl)acrylic acid (219 mg, 1.0 mmol).
-
Degassed methanol (10 mL) is added.
-
The vessel is sealed, removed from the glovebox, and connected to a hydrogen line.
-
The system is purged with hydrogen gas three times.
-
The reaction is stirred under 30 psi of hydrogen pressure at room temperature for 24 hours.
-
The pressure is carefully released, and the solvent is removed under reduced pressure.
-
The residue is dissolved in 1 M sodium hydroxide (10 mL) and washed with diethyl ether (2 x 10 mL).
-
The aqueous layer is acidified to pH 2 with 1 M hydrochloric acid, and the product is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield N-acetyl-(R)-2-amino-3-(o-tolyl)propanoic acid.
Step 3: Hydrolysis of the N-acetyl group
-
The N-acetylated product from Step 2 is refluxed in 6 M hydrochloric acid (10 mL) for 6 hours.
-
The reaction mixture is cooled to room temperature and washed with diethyl ether (2 x 10 mL).
-
The aqueous layer is concentrated under reduced pressure to afford this compound hydrochloride.
-
The product can be purified by recrystallization.
Logical Relationship Diagram
References
Enantioselective Synthesis of D-2-Methylphenylalanine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-2-Methylphenylalanine is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. Its incorporation into peptides can enhance metabolic stability by providing steric hindrance against enzymatic degradation. Furthermore, the defined stereochemistry of the α-carbon is crucial for specific molecular interactions and biological activity. This document provides detailed application notes and experimental protocols for three robust methods for the enantioselective synthesis of D-2-Methylphenylalanine: biocatalytic synthesis using engineered Phenylalanine Ammonia Lyase (PAL), biocatalytic synthesis via engineered D-Amino Acid Dehydrogenase (DAADH), and asymmetric synthesis using chiral phase-transfer catalysis.
Method 1: Biocatalytic Synthesis using Engineered Phenylalanine Ammonia Lyase (PAL)
Application Note: This method utilizes a rationally engineered Phenylalanine Ammonia Lyase from Planctomyces brasiliensis (PbPAL) to catalyze the asymmetric hydroamination of 2-methylcinnamic acid. The wild-type enzyme typically produces L-amino acids; however, strategic mutation of the active-site residue L205 to L205F reverses the enantioselectivity, favoring the formation of the D-enantiomer with high enantiomeric excess.[1][2] This biocatalytic approach offers a green and highly selective route to D-2-Methylphenylalanine under mild reaction conditions.
Experimental Workflow
Caption: Workflow for the biocatalytic synthesis of D-2-Methylphenylalanine using engineered PAL.
Experimental Protocol
-
Enzyme Preparation: The engineered PbPAL L205F is expressed in a suitable host (e.g., E. coli) and purified according to standard protein purification protocols.
-
Reaction Setup: In a temperature-controlled reaction vessel, dissolve 2-methylcinnamic acid (1.0 eq) in an appropriate buffer (e.g., 100 mM Tris-HCl, pH 9.0) containing a high concentration of an ammonia source (e.g., 5 M NH4Cl/NH4OH).
-
Enzyme Addition: Add the purified engineered PbPAL L205F (typically 1-5 mol% relative to the substrate) to the reaction mixture.
-
Incubation: Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C) for 24-48 hours. Monitor the reaction progress by HPLC or LC-MS.
-
Work-up: Upon reaction completion, adjust the pH of the mixture to acidic (e.g., pH 2-3) with HCl to precipitate the unreacted substrate. Centrifuge to remove the precipitate and the enzyme.
-
Purification: Adjust the pH of the supernatant to the isoelectric point of D-2-Methylphenylalanine (around pH 6) to induce crystallization. Alternatively, the product can be purified by ion-exchange chromatography.
-
Analysis: Determine the yield of the isolated product. Analyze the enantiomeric excess by chiral HPLC or by derivatization with a chiral reagent followed by GC or HPLC analysis.
Method 2: Biocatalytic Synthesis using Engineered D-Amino Acid Dehydrogenase (DAADH)
Application Note: This method employs a broad-range, stereoselective D-Amino Acid Dehydrogenase (DAADH) for the reductive amination of 2-methyl-phenylpyruvic acid.[3][4] The engineered DAADH, derived from meso-diaminopimelate D-dehydrogenase, utilizes a nicotinamide cofactor (NADPH) and ammonia to convert the α-keto acid precursor into the corresponding D-amino acid with high enantiopurity.[3][4] A cofactor regeneration system, such as glucose dehydrogenase (GDH) with glucose, is typically employed to ensure catalytic turnover. This one-step synthesis is highly efficient and selective.
Experimental Workflow
Caption: Workflow for the biocatalytic synthesis of D-2-Methylphenylalanine using engineered DAADH.
Experimental Protocol
-
Enzyme Preparation: Prepare the engineered DAADH and glucose dehydrogenase (GDH) through expression and purification from a suitable host system.
-
Reaction Setup: In a buffered solution (e.g., 100 mM phosphate buffer, pH 8.0), combine 2-methyl-phenylpyruvic acid (1.0 eq), ammonium chloride (e.g., 1 M), glucose (e.g., 1.5 eq), and a catalytic amount of NADP+ (e.g., 1 mM).
-
Enzyme Addition: Add the engineered DAADH and GDH to the reaction mixture.
-
Incubation: Stir the reaction at a controlled temperature (e.g., 30 °C) and maintain the pH (e.g., pH 8.0) by the addition of a base as the reaction proceeds. Monitor the conversion by HPLC.
-
Work-up: After completion, terminate the reaction by adding a water-miscible organic solvent (e.g., ethanol) to precipitate the enzymes. Centrifuge to remove the precipitated proteins.
-
Purification: The product can be purified from the supernatant by ion-exchange chromatography.
-
Analysis: Determine the yield of the purified D-2-Methylphenylalanine and its enantiomeric excess by chiral HPLC.
Method 3: Asymmetric Synthesis using Chiral Phase-Transfer Catalysis
Application Note: This chemical approach relies on the asymmetric alkylation of a glycine Schiff base using a chiral phase-transfer catalyst.[5] A Cinchona alkaloid-derived quaternary ammonium salt is employed to control the stereochemistry during the alkylation of the glycine enolate with 2-methylbenzyl bromide.[5] This method allows for the synthesis of both enantiomers of the target amino acid by selecting the appropriate pseudoenantiomeric catalyst. The subsequent hydrolysis of the Schiff base and ester protecting groups yields the desired D-2-Methylphenylalanine.
Logical Relationships
Caption: Key factors influencing the outcome of the chiral phase-transfer catalysis.
Experimental Protocol
-
Reaction Setup: To a solution of N-(diphenylmethylene)glycine tert-butyl ester (1.0 eq) and the chiral phase-transfer catalyst (e.g., a derivative of cinchonidine for the D-enantiomer, 1-5 mol%) in a suitable organic solvent (e.g., toluene), add 2-methylbenzyl bromide (1.1 eq).
-
Base Addition: Cool the mixture (e.g., to 0 °C) and add an aqueous solution of a strong base (e.g., 50% aq. NaOH) dropwise with vigorous stirring.
-
Reaction: Allow the reaction to proceed at low temperature (e.g., 0 °C to room temperature) for several hours until the starting material is consumed (monitored by TLC or HPLC).
-
Work-up: Quench the reaction by adding water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification of Intermediate: Purify the resulting protected amino acid derivative by column chromatography on silica gel.
-
Deprotection: Hydrolyze the Schiff base and the tert-butyl ester by treatment with aqueous acid (e.g., 3 M HCl) at elevated temperature.
-
Isolation and Analysis: After hydrolysis, neutralize the solution and purify the crude D-2-Methylphenylalanine by crystallization or ion-exchange chromatography. Determine the yield and enantiomeric excess as described in the previous methods.
Quantitative Data Summary
| Method | Key Reagents/Catalysts | Typical Yield | Typical Enantiomeric Excess (ee) |
| Engineered PAL | Engineered PbPAL (L205F), 2-Methylcinnamic Acid, NH4Cl/NH4OH | Good to High | >99%[1][2] |
| Engineered DAADH | Engineered DAADH, 2-Methyl-phenylpyruvic Acid, NADPH, GDH | High | 95 to >99%[3][4] |
| Chiral PTC | Cinchonidine-derived catalyst, N-(diphenylmethylene)glycine tert-butyl ester, 2-Methylbenzyl bromide | Good to High | High (often >95%)[5] |
References
- 1. researchgate.net [researchgate.net]
- 2. Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron‐Deficient Aromatic d‐Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Creation of a Broad-Range and Highly Stereoselective d-Amino Acid Dehydrogenase for the One-Step Synthesis of d-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Creation of a broad-range and highly stereoselective D-amino acid dehydrogenase for the one-step synthesis of D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Chiral Resolution of 2-Amino-3-(o-tolyl)propanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chiral resolution of the non-proteinogenic amino acid, 2-Amino-3-(o-tolyl)propanoic acid, also known as o-methylphenylalanine. The separation of its enantiomers is crucial for the development of stereochemically pure pharmaceuticals and for stereoselective synthesis. This guide covers three primary methods of chiral resolution: diastereomeric salt formation, enzymatic resolution, and chiral High-Performance Liquid Chromatography (HPLC).
Method Comparison
The choice of resolution method depends on factors such as scale, desired purity, cost, and available equipment. The following table summarizes the key quantitative parameters for the described methods, providing a basis for comparison.
| Method | Resolving Agent / Enzyme / Column | Typical Yield (%) | Typical Enantiomeric Excess (ee%) | Key Advantages | Key Disadvantages |
| Diastereomeric Salt Formation | (+)-Di-p-toluoyl-D-tartaric acid | 40-50 (per enantiomer) | >95 | Scalable, cost-effective for large quantities. | Empirical method, requires screening of resolving agents and solvents. |
| Enzymatic Resolution | Lipase from Candida rugosa | ~45 (for the unreacted enantiomer) | >99 | High enantioselectivity, mild reaction conditions. | Limited to specific substrates, potential for enzyme inhibition. |
| Chiral HPLC | Crown ether-based chiral stationary phase (e.g., Crownpak CR(+)) | >95 (analytical) | >99 | High resolution and accuracy, applicable to a wide range of compounds. | Limited scalability, higher cost for preparative separations. |
Diastereomeric Salt Formation
This classical resolution technique involves the reaction of the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts.[1][2] These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1][]
Logical Workflow for Diastereomeric Salt Resolution
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Experimental Protocol
Materials:
-
Racemic 2-Amino-3-(o-tolyl)propanoic acid
-
(+)-Di-p-toluoyl-D-tartaric acid (or another suitable chiral resolving agent)
-
Methanol
-
2M Hydrochloric Acid (HCl)
-
2M Sodium Hydroxide (NaOH)
-
Filter paper
-
Crystallization dish
-
Magnetic stirrer and hotplate
Procedure:
-
Salt Formation:
-
Dissolve 10.0 g of racemic 2-Amino-3-(o-tolyl)propanoic acid in 100 mL of methanol in a 250 mL flask with gentle heating and stirring.
-
In a separate flask, dissolve an equimolar amount of (+)-di-p-toluoyl-D-tartaric acid in 100 mL of methanol.
-
Combine the two solutions and stir for 30 minutes at room temperature.
-
-
Fractional Crystallization:
-
Allow the solution to stand undisturbed at room temperature. The less soluble diastereomeric salt will begin to crystallize.
-
For improved crystal formation, the solution can be slowly cooled to 4°C and left overnight.
-
-
Isolation of the Less Soluble Diastereomer:
-
Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold methanol.
-
Dry the crystals under vacuum. This is the first crop of the less soluble diastereomeric salt.
-
-
Liberation of the Enantiomer:
-
Suspend the dried diastereomeric salt in 50 mL of water.
-
Adjust the pH to approximately 1-2 with 2M HCl to protonate the amino acid and liberate it from the resolving agent.
-
The free enantiomer may precipitate. If not, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).
-
Isolate the precipitated enantiomer by filtration or evaporate the organic solvent to obtain the solid product.
-
-
Isolation of the More Soluble Diastereomer:
-
The filtrate from step 3 contains the more soluble diastereomeric salt.
-
This can be recovered by evaporating the solvent and the second enantiomer can be liberated following the same acidification procedure as in step 4.
-
-
Analysis:
-
Determine the enantiomeric excess (ee%) of the obtained enantiomers using chiral HPLC or by measuring the specific rotation.
-
Enzymatic Resolution
Enzymatic resolution utilizes the stereoselectivity of enzymes, such as lipases, to catalyze a reaction on only one enantiomer of a racemic mixture.[4] This leaves the unreacted enantiomer in high enantiomeric purity. For amino acids, this often involves the hydrolysis of an ester derivative.
Logical Workflow for Enzymatic Resolution
Caption: Workflow for the enzymatic resolution of an amino acid ester.
Experimental Protocol
Materials:
-
Racemic N-Acetyl-2-Amino-3-(o-tolyl)propanoic acid methyl ester (synthesis required prior to resolution)
-
Lipase from Candida rugosa (or other suitable lipase)
-
Phosphate buffer (pH 7.0)
-
Toluene
-
Ethyl acetate
-
1M Sodium Hydroxide (NaOH)
-
1M Hydrochloric Acid (HCl)
Procedure:
-
Enzymatic Hydrolysis:
-
In a temperature-controlled vessel, suspend 5.0 g of racemic N-Acetyl-2-Amino-3-(o-tolyl)propanoic acid methyl ester in 100 mL of a biphasic system consisting of 50 mL of phosphate buffer (pH 7.0) and 50 mL of toluene.
-
Add 500 mg of lipase from Candida rugosa.
-
Stir the mixture at a constant temperature (e.g., 37°C) and monitor the reaction progress by taking aliquots and analyzing them by TLC or HPLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining ester and the product acid.
-
-
Separation of Product and Unreacted Substrate:
-
Once the desired conversion is reached, stop the reaction by filtering off the enzyme.
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the unreacted ester into the organic phase (toluene).
-
Adjust the pH of the aqueous phase to ~2 with 1M HCl to protonate the carboxylic acid product.
-
Extract the N-acetyl amino acid product from the acidic aqueous phase with ethyl acetate.
-
-
Deprotection to Obtain Free Amino Acids:
-
Unreacted Ester: Evaporate the toluene to recover the unreacted N-acetyl amino acid methyl ester. Hydrolyze the ester and the N-acetyl group by refluxing in 6M HCl to obtain one enantiomer of 2-Amino-3-(o-tolyl)propanoic acid.
-
Hydrolyzed Acid: Evaporate the ethyl acetate to recover the N-acetyl amino acid. Hydrolyze the N-acetyl group by refluxing in 6M HCl to obtain the other enantiomer.
-
-
Analysis:
-
Determine the enantiomeric excess of both resulting amino acid enantiomers using chiral HPLC.
-
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[5] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[6][7]
Logical Workflow for Chiral HPLC Separation
Caption: Workflow for the separation of enantiomers by chiral HPLC.
Experimental Protocol (Analytical Scale)
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral stationary phase column: Crownpak CR(+) (5µm, 4.0 x 150 mm) or similar crown ether-based column
-
Racemic 2-Amino-3-(o-tolyl)propanoic acid standard
-
Perchloric acid (HClO₄)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Mobile Phase Preparation:
-
Prepare an aqueous solution of perchloric acid and adjust the pH to 2.0.
-
The mobile phase is a mixture of the acidic aqueous solution and methanol. A typical starting composition is 85:15 (v/v) aqueous acid:methanol.
-
-
Sample Preparation:
-
Dissolve a small amount (approx. 1 mg) of racemic 2-Amino-3-(o-tolyl)propanoic acid in 10 mL of the mobile phase to create a standard solution.
-
-
Chromatographic Conditions:
-
Column: Crownpak CR(+) (5µm, 4.0 x 150 mm)
-
Mobile Phase: 85:15 (v/v) aqueous perchloric acid (pH 2.0) : Methanol
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the sample onto the column and record the chromatogram.
-
Two baseline-separated peaks corresponding to the two enantiomers should be observed.
-
The enantiomeric excess (ee%) can be calculated from the peak areas of the two enantiomers using the formula: ee% = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.
-
-
Optimization:
-
The separation can be optimized by adjusting the pH of the aqueous component, the ratio of methanol, the column temperature, and the flow rate to achieve optimal resolution and analysis time.
-
Note: For preparative scale separation, the column size, flow rate, and sample concentration would need to be significantly increased. The collected fractions corresponding to each enantiomer would then be processed to remove the mobile phase and isolate the pure enantiomers.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Enzymatic Route to (R)-2-Amino-3-(o-tolyl)propanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enzymatic synthesis of the chiral amino acid (R)-2-Amino-3-(o-tolyl)propanoic acid, a valuable building block in pharmaceutical development. The protocols outlined below leverage the high selectivity and efficiency of enzymes, offering a green and sustainable alternative to traditional chemical synthesis. Two primary enzymatic strategies, transamination and reductive amination, are presented, along with methods for product analysis and purification.
Introduction
This compound, an analogue of phenylalanine, is a key chiral intermediate in the synthesis of various bioactive molecules. Its stereochemistry is crucial for pharmacological activity, necessitating a synthetic method that provides high enantiopurity. Enzymatic synthesis offers significant advantages, including mild reaction conditions, high stereoselectivity, and reduced environmental impact compared to conventional chemical methods. This note details protocols using ω-transaminases and amine dehydrogenases, which are highly effective for asymmetric amine synthesis.[1][2]
Enzymatic Synthesis Strategies
Two robust enzymatic methods for the synthesis of this compound are asymmetric synthesis from a prochiral ketone using a transaminase or a dehydrogenase.
Asymmetric Synthesis using ω-Transaminase
This method employs an (R)-selective ω-transaminase (ω-TA) to catalyze the transfer of an amino group from an amino donor to the prochiral ketone, 2-oxo-3-(o-tolyl)propanoic acid, yielding the desired (R)-amino acid. The reaction equilibrium can be shifted towards product formation by using a high concentration of the amino donor or by removing the ketone byproduct.
Logical Workflow for Transaminase-Catalyzed Synthesis
Caption: Transaminase-catalyzed synthesis workflow.
Asymmetric Synthesis using Amine Dehydrogenase
This approach utilizes an engineered amine dehydrogenase (AmDH) for the reductive amination of 2-oxo-3-(o-tolyl)propanoic acid.[3] This reaction uses ammonia as the amino source and requires a nicotinamide cofactor (NADH or NADPH), which is regenerated in situ by a coupled dehydrogenase, such as glucose dehydrogenase (GDH) or formate dehydrogenase (FDH).[3]
Logical Workflow for Dehydrogenase-Catalyzed Synthesis
Caption: Dehydrogenase-catalyzed synthesis workflow.
Experimental Protocols
The following are generalized protocols that should be optimized for specific enzymes and substrate concentrations.
Protocol 1: Synthesis using ω-Transaminase
Materials:
-
(R)-selective ω-transaminase (e.g., from Arthrobacter sp. or an engineered variant)
-
2-Oxo-3-(o-tolyl)propanoic acid
-
Isopropylamine (or other suitable amino donor)
-
Pyridoxal-5'-phosphate (PLP)
-
Potassium phosphate buffer (pH 7.5)
-
Organic co-solvent (e.g., DMSO), if required for substrate solubility
-
Reaction vessel with temperature and pH control
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer (100 mM, pH 7.5), PLP (1 mM), and the amino donor (e.g., 500 mM isopropylamine).
-
Add the 2-oxo-3-(o-tolyl)propanoic acid to a final concentration of 50-100 mM. If solubility is an issue, a co-solvent such as DMSO (up to 10% v/v) can be added.
-
Initiate the reaction by adding the ω-transaminase (e.g., 1-5 mg/mL).
-
Incubate the reaction at a controlled temperature (e.g., 30-40 °C) with gentle agitation.
-
Monitor the reaction progress by taking samples at regular intervals and analyzing the formation of the product and consumption of the substrate by HPLC.
-
Once the reaction has reached completion (or equilibrium), terminate the reaction by adding a quenching agent (e.g., by lowering the pH with HCl) or by denaturing the enzyme (e.g., heat treatment).
-
Centrifuge the mixture to remove the precipitated enzyme and any other solids.
-
Proceed with product purification from the supernatant.
Protocol 2: Synthesis using Amine Dehydrogenase
Materials:
-
(R)-selective Amine Dehydrogenase (engineered)
-
Glucose Dehydrogenase (GDH) or Formate Dehydrogenase (FDH)
-
2-Oxo-3-(o-tolyl)propanoic acid
-
Ammonium chloride or ammonium formate buffer (pH 8.5-9.0)
-
NAD⁺ or NADP⁺
-
Glucose or sodium formate
-
Reaction vessel with temperature and pH control
Procedure:
-
Prepare a reaction buffer of ammonium chloride or ammonium formate (1 M, pH 8.5).
-
To the buffer, add the 2-oxo-3-(o-tolyl)propanoic acid (50-100 mM), NAD⁺ (1 mM), and the co-substrate for cofactor regeneration (e.g., 1.2 equivalents of glucose or sodium formate).
-
Add the GDH or FDH for cofactor regeneration.
-
Initiate the reaction by adding the amine dehydrogenase.
-
Incubate at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
Monitor the reaction by HPLC for product formation.
-
Upon completion, terminate the reaction as described in the transaminase protocol.
-
Proceed with product purification.
Product Purification and Analysis
Purification Protocol
A general procedure for the purification of aromatic amino acids from an enzymatic reaction mixture involves ion-exchange chromatography.[4]
-
Cation-Exchange Chromatography:
-
Load the clarified reaction supernatant onto a strong cation-exchange column (e.g., Dowex 50W).
-
Wash the column with deionized water to remove unbound impurities.
-
Elute the bound this compound using an aqueous ammonia solution (e.g., 2 M NH₄OH).
-
Collect the fractions containing the amino acid (monitor by UV absorbance at 260 nm or by a suitable colorimetric assay).
-
-
Desalting and Lyophilization:
-
Pool the product-containing fractions.
-
Remove the ammonia by rotary evaporation.
-
Desalt the product using a suitable method, such as size-exclusion chromatography or dialysis.
-
Lyophilize the desalted solution to obtain the pure amino acid as a solid.
-
Analytical Methods: Chiral HPLC
The enantiomeric excess (e.e.) of the synthesized this compound should be determined by chiral High-Performance Liquid Chromatography (HPLC).
Illustrative Chiral HPLC Conditions:
| Parameter | Condition |
| Column | Chiral stationary phase (CSP) column (e.g., Crownpak CR(+), Astec CHIROBIOTIC T)[5][6] |
| Mobile Phase | Isocratic mixture of an acidic aqueous phase and an organic modifier (e.g., Perchloric acid solution (pH 2.0) / Methanol / Acetonitrile) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm or 260 nm |
| Injection Volume | 10 µL |
Note: The exact mobile phase composition and gradient (if any) will need to be optimized for the specific column and analyte.
Quantitative Data Summary
The following table provides a template for summarizing the quantitative data from the enzymatic synthesis experiments. Specific values will depend on the chosen enzyme and optimized reaction conditions.
| Parameter | Transaminase Method | Dehydrogenase Method |
| Enzyme | e.g., ω-TA from Arthrobacter sp. | e.g., Engineered AmDH |
| Substrate Concentration | 50-100 mM | 50-100 mM |
| Reaction Time | 12-24 h | 12-24 h |
| Conversion (%) | >95% | >99% |
| Product Titer (g/L) | To be determined | To be determined |
| Enantiomeric Excess (e.e.) | >99% (R) | >99% (R) |
| Specific Enzyme Activity | To be determined | To be determined |
Note: The data in this table is illustrative and should be replaced with experimental results. Successful enzymatic synthesis of other substituted phenylalanines has been reported with high yields and enantiomeric excess (>99%).[7]
Conclusion
The enzymatic synthesis of this compound using either ω-transaminases or amine dehydrogenases offers a highly efficient and stereoselective route to this valuable chiral compound. The protocols provided herein serve as a starting point for process development. Optimization of reaction parameters, including enzyme and substrate concentrations, pH, temperature, and co-solvent addition, will be crucial for achieving optimal performance in a specific laboratory or industrial setting. The use of these biocatalytic methods aligns with the principles of green chemistry, providing a sustainable manufacturing approach for high-value pharmaceutical intermediates.
References
- 1. Transaminases for Green Chemistry: Recent Progress and Future Prospects [mbl.or.kr]
- 2. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2015104464A1 - Process for purifying aromatic amino acids - Google Patents [patents.google.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chiraltech.com [chiraltech.com]
- 7. Active-Site Engineering of ω-Transaminase for Production of Unnatural Amino Acids Carrying a Side Chain Bulkier than an Ethyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Protecting Group Strategies for (R)-2-Amino-3-(o-tolyl)propanoic acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-Amino-3-(o-tolyl)propanoic acid is a non-canonical amino acid increasingly utilized in peptide-based drug discovery to introduce specific structural constraints and to probe molecular interactions. Its bulky ortho-tolyl side chain presents significant steric hindrance, necessitating carefully optimized strategies in Solid-Phase Peptide Synthesis (SPPS) to ensure high coupling efficiencies and peptide purity. These application notes provide a detailed overview of protecting group strategies, experimental protocols, and troubleshooting for the successful incorporation of this sterically hindered amino acid into peptide sequences. The two primary strategies in SPPS, 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc), will be discussed in the context of managing the challenges posed by this compound.
Protecting Group Strategies: Fmoc vs. Boc
The choice between Fmoc and Boc protecting groups for the α-amino group dictates the entire synthetic strategy, including the resin, side-chain protection, and cleavage conditions.[1][2] Both strategies have implications for the synthesis of peptides containing sterically hindered residues like this compound.
-
Fmoc Strategy: This is the most common approach in modern SPPS.[3] The Fmoc group is base-labile, typically removed with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4][5] Side-chain protecting groups are acid-labile (e.g., tert-butyl), and the final cleavage from the resin is performed with a strong acid, most commonly trifluoroacetic acid (TFA).[3][6] This orthogonality is a significant advantage.[7][8]
-
Boc Strategy: A more traditional method, the Boc group is acid-labile and removed with moderate acids like TFA.[1] Side-chain protecting groups are typically benzyl-based and are removed along with the peptide from the resin using a very strong acid, such as hydrofluoric acid (HF).[1] This strategy is less orthogonal but can be effective.[9]
Due to the steric hindrance of the o-tolyl group, the selection of coupling reagents is critical for both strategies to achieve high yields.
Data Presentation: Coupling Reagents for Sterically Hindered Amino Acids
The incorporation of this compound is challenging due to steric hindrance. The selection of an appropriate coupling reagent is paramount for driving the reaction to completion and minimizing side reactions like racemization. Below is a summary of commonly used coupling reagents and their general performance with sterically hindered amino acids.
| Coupling Reagent | Class | Relative Efficiency for Hindered Couplings | Key Characteristics | Citations |
| HATU | Uronium/Aminium | Very High | Highly efficient, often the reagent of choice for difficult couplings. Can be used for in situ activation. | [10] |
| HBTU | Uronium/Aminium | High | A widely used and effective coupling reagent, slightly less reactive than HATU for the most challenging couplings. | [1] |
| PyBOP | Phosphonium | High | Another powerful reagent for sterically hindered couplings. | [10] |
| COMU | Uronium | Very High | Offers similar efficiency to HATU with a better safety profile as it does not generate potentially explosive byproducts. | [10] |
| DIC/HOBt | Carbodiimide | Moderate | A classic and cost-effective choice, but may require longer reaction times or double coupling for sterically hindered residues. | [4] |
Experimental Protocols
The following protocols provide a general framework for the protection of this compound and its incorporation into a peptide sequence using both Fmoc and Boc strategies.
Protocol 1: Synthesis of Fmoc-(R)-2-Amino-3-(o-tolyl)propanoic acid
This protocol describes the protection of the α-amino group with Fmoc.
Materials:
-
This compound
-
9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound (1 equivalent) in a 10% aqueous solution of sodium bicarbonate.
-
To this solution, add a solution of Fmoc-OSu (1.05 equivalents) in dioxane dropwise while stirring vigorously at room temperature.
-
Continue stirring for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.
-
Acidify the aqueous layer to pH 2 with 1 M HCl, which will precipitate the Fmoc-protected amino acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Protocol 2: SPPS using Fmoc-(R)-2-Amino-3-(o-tolyl)propanoic acid
This protocol outlines the steps for incorporating the Fmoc-protected amino acid into a peptide chain on a solid support.
Materials:
-
Fmoc-protected resin (e.g., Wang or Rink Amide resin)
-
Fmoc-(R)-2-Amino-3-(o-tolyl)propanoic acid
-
Coupling reagent (e.g., HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine in DMF
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)[6]
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (5 times).[1]
-
-
Coupling of Fmoc-(R)-2-Amino-3-(o-tolyl)propanoic acid:
-
In a separate vial, dissolve Fmoc-(R)-2-Amino-3-(o-tolyl)propanoic acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the activation mixture to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. For highly hindered couplings, extended reaction times or elevated temperatures (e.g., 40°C) may be necessary.[10]
-
Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test). If the test is positive, a second coupling (double coupling) may be required.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
Repeat the deprotection and coupling cycle for subsequent amino acids.
-
Final Cleavage and Deprotection:
-
After the final coupling and deprotection, wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and stir for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Protocol 3: Synthesis of Boc-(R)-2-Amino-3-(o-tolyl)propanoic acid
This protocol describes the protection of the α-amino group with Boc.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium Hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Dioxane
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous potassium hydrogen sulfate solution
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of THF/water or dioxane/water with TEA (1.5 equivalents) or NaOH (2 equivalents).[11]
-
Add Boc₂O (1.1 equivalents) to the solution and stir vigorously at room temperature overnight.[11]
-
Monitor the reaction by TLC.
-
Once complete, remove the organic solvent under reduced pressure.
-
Wash the aqueous layer with a nonpolar solvent like pentane or ethyl acetate to remove excess Boc₂O.
-
Acidify the aqueous layer to pH 2-3 with a cold potassium hydrogen sulfate solution.
-
Extract the product with ethyl acetate (3 times).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the Boc-protected amino acid.[11]
Protocol 4: SPPS using Boc-(R)-2-Amino-3-(o-tolyl)propanoic acid
This protocol outlines the steps for incorporating the Boc-protected amino acid into a peptide chain.
Materials:
-
Boc-protected resin (e.g., Merrifield resin)
-
Boc-(R)-2-Amino-3-(o-tolyl)propanoic acid
-
Coupling reagent (e.g., HBTU)
-
DIPEA
-
DCM
-
TFA in DCM (e.g., 50% v/v)
-
Neutralization solution (e.g., 10% DIPEA in DCM)
-
Anhydrous HF
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes.
-
Boc Deprotection:
-
Drain the DCM.
-
Add the TFA/DCM solution and agitate for 30 minutes.
-
Drain and wash the resin with DCM (3 times).[1]
-
-
Neutralization:
-
Add the neutralization solution and agitate for 10 minutes.
-
Drain and wash with DCM (3 times).[1]
-
-
Coupling of Boc-(R)-2-Amino-3-(o-tolyl)propanoic acid:
-
In a separate vial, activate Boc-(R)-2-Amino-3-(o-tolyl)propanoic acid (3 equivalents) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF or DCM.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat the deprotection, neutralization, and coupling cycle for subsequent amino acids.
-
Final Cleavage:
-
Dry the peptide-resin under vacuum.
-
Perform the final cleavage using anhydrous HF with appropriate scavengers (e.g., anisole). Caution: HF is extremely hazardous and requires specialized equipment and training. [1]
-
Potential Side Reactions and Mitigation
The steric bulk of the o-tolyl group can lead to incomplete reactions. Additionally, the aromatic ring may be susceptible to modification during the final acid cleavage.
-
Incomplete Coupling: This is the most likely side reaction, leading to deletion sequences.
-
Mitigation: Use highly efficient coupling reagents like HATU or COMU, increase the coupling time, perform double couplings, or use elevated temperatures.[10]
-
-
Racemization: While urethane-based protecting groups like Fmoc and Boc generally suppress racemization, the use of strong activating conditions for hindered amino acids can increase this risk.
-
Mitigation: The addition of an auxiliary nucleophile such as HOBt or Oxyma Pure can help to minimize racemization.
-
-
Modification of the Tolyl Ring: During the final TFA cleavage, the carbocations generated from the cleavage of side-chain protecting groups can potentially alkylate the electron-rich tolyl ring.
-
Mitigation: Use a cleavage cocktail containing scavengers like triisopropylsilane (TIS) and water to trap these reactive carbocations.[6]
-
Visualizations
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Caption: General workflow for Boc-based Solid-Phase Peptide Synthesis.
Caption: Orthogonality of Fmoc and Boc protecting group strategies.
References
- 1. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Active esters and resins in peptide synthesis: the role of steric hindrance - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 4. peptideweb.com [peptideweb.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing D-2-Methylphenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug development. D-2-Methylphenylalanine, a sterically hindered D-amino acid, offers a unique tool to modulate peptide conformation, enhance proteolytic stability, and improve receptor affinity and selectivity. However, its bulky nature presents challenges in standard solid-phase peptide synthesis (SPPS). This document provides detailed application notes and optimized protocols for the successful incorporation of Fmoc-D-2-Methylphenylalanine-OH into synthetic peptides, ensuring high purity and yield.
The primary challenge in incorporating D-2-Methylphenylalanine lies in achieving efficient coupling to the growing peptide chain. The methyl group on the phenyl ring sterically hinders the approach of the activated amino acid, potentially leading to incomplete reactions and the formation of deletion sequences. Therefore, the selection of highly efficient coupling reagents and optimized reaction conditions is paramount.
Data Presentation: Performance of Coupling Reagents
While specific comparative data for D-2-Methylphenylalanine is limited in publicly available literature, the following table provides representative data on the performance of various coupling reagents for sterically hindered amino acids. These values can be considered as expected benchmarks when incorporating Fmoc-D-2-Methylphenylalanine-OH. For challenging couplings, reagents like HATU and COMU are generally recommended.[1][2]
| Coupling Reagent | Activation Time (min) | Coupling Time (min) | Expected Coupling Efficiency (%) | Key Characteristics |
| HATU | 2-5 | 60-120 | > 98% | Highly efficient for hindered amino acids, low racemization.[2] |
| COMU | 2-5 | 60-120 | > 98% | High efficiency comparable to HATU, with improved safety and solubility profile.[2][3] |
| HBTU | 2-5 | 120-240 | 95-98% | Cost-effective and widely used, but may be less efficient for highly hindered residues compared to HATU/COMU. |
| PyBOP | 2-5 | 120-240 | 95-98% | Phosphonium salt-based reagent, reduces the risk of guanidinylation side reactions.[1] |
| DIC/Oxyma | 5-10 | 180-300 | 90-95% | A carbodiimide-based method that can minimize racemization but may require longer reaction times for hindered couplings.[1] |
Note: Coupling efficiency can be monitored qualitatively using the Kaiser test or quantitatively by analyzing a cleaved aliquot by RP-HPLC and Mass Spectrometry. For difficult sequences, a double coupling strategy is recommended.
Experimental Protocols
The following protocols are based on the widely used Fmoc/tBu strategy for SPPS.
Protocol 1: Resin Preparation and Swelling
-
Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides, 100-200 mesh) in a reaction vessel.
-
Add sufficient N,N-Dimethylformamide (DMF) to swell the resin.
-
Agitate the resin for 30-60 minutes at room temperature.
-
Drain the DMF from the reaction vessel.
Protocol 2: Fmoc Deprotection
-
Add a 20% (v/v) solution of piperidine in DMF to the swelled resin.
-
Agitate the mixture for 5 minutes at room temperature.
-
Drain the piperidine solution.
-
Add a fresh 20% piperidine in DMF solution to the resin.
-
Agitate for an additional 15 minutes at room temperature.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).
Protocol 3: Coupling of Fmoc-D-2-Methylphenylalanine-OH (HATU)
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-D-2-Methylphenylalanine-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 2-4 hours at room temperature. Due to the steric hindrance of D-2-Methylphenylalanine, a longer coupling time is recommended.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. If the test is positive (blue beads), indicating incomplete coupling, a second coupling should be performed by repeating steps 1-5 with fresh reagents.
-
Washing: Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF (3 x 1 min) and then Dichloromethane (DCM) (3 x 1 min).
Protocol 4: Cleavage and Deprotection
-
Wash the final peptide-resin with DCM and dry it under vacuum for at least 1 hour.
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per 0.1 mmol of peptide).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
Protocol 5: Peptide Purification and Analysis
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Analysis: Confirm the identity and purity of the final peptide using analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF). For early-stage research, a purity of >90% is often acceptable, while clinical-grade peptides typically require ≥98% purity.[4]
Mandatory Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis of peptides containing D-2-Methylphenylalanine.
Caption: Logical relationship between the choice of coupling reagent and the expected synthesis outcomes for sterically hindered amino acids.
References
Application Notes and Protocols for Coupling Reagents in the Synthesis of Peptides Containing Sterically Hindered Amino Acids
Introduction
The synthesis of peptides containing sterically hindered amino acids, such as (R)-2-Amino-3-(o-tolyl)propanoic acid, presents a significant challenge in medicinal chemistry and drug development.[1] The bulky nature of these residues can impede reaction kinetics, leading to low yields, incomplete coupling, and an increased risk of epimerization.[2] The selection of an appropriate coupling reagent is therefore critical to the successful synthesis of these complex peptides.[2][3] This document provides a comprehensive overview of commonly used coupling reagents, their performance in coupling sterically hindered amino acids, and detailed experimental protocols to guide researchers in overcoming these synthetic challenges.
The fundamental step in peptide synthesis is the formation of an amide bond, which requires the activation of a carboxylic acid group to facilitate nucleophilic attack by an amino group.[2] Steric hindrance around the reactive centers of bulky amino acids can significantly slow down this reaction, allowing side reactions like racemization to become more prevalent.[2] To address this, a range of advanced coupling reagents have been developed to enhance reaction rates and minimize unwanted side reactions.[3][4]
Comparative Analysis of Coupling Reagents
The choice of coupling reagent is a critical factor in the successful synthesis of peptides containing sterically hindered amino acids.[5] Reagents are often selected based on their reactivity, ability to suppress racemization, and compatibility with different synthesis methodologies (solution-phase vs. solid-phase). Below is a summary of commonly used coupling reagents and their relative performance.
| Coupling Reagent | Activating Group | Relative Reactivity | Key Advantages | Considerations |
| HATU | OAt ester | Very High | High efficiency for hindered couplings, rapid reaction kinetics, and suppression of racemization.[1][5][6][7] | Can lead to guanidinylation of the N-terminal amine if not used correctly.[1] Higher cost compared to some alternatives.[8] |
| COMU | Oxyma ester | Very High | Comparable or superior efficiency to HATU, with an improved safety profile as it does not contain the potentially explosive benzotriazole moiety.[6][9][10] | By-products can be colored, which may require additional washing steps.[10] |
| HCTU | O-6-ClBt ester | High | More reactive than HBTU.[6] | |
| PyBOP/HBTU | OBt ester | Moderate | Better than carbodiimides, but may be insufficient for highly hindered residues.[6] | Can be less effective for very bulky amino acids. |
| DEPBT | OOBt ester | High | Remarkable resistance to racemization.[11][12] Does not require protection of hydroxyl groups on the amine component.[11][12] |
Experimental Protocols
The following protocols provide generalized procedures for using various coupling reagents in both solution-phase and solid-phase peptide synthesis (SPPS). Optimization may be required for specific amino acid sequences and substrates.
Protocol 1: General Solution-Phase Coupling of a Sterically Hindered Amino Acid
This protocol is suitable for coupling a protected sterically hindered amino acid to an amino acid ester in solution.
Using DEPBT:
-
Dissolve the N-protected amino acid (1.0 equiv.) and the amino acid ester hydrochloride (1.0 equiv.) in an appropriate solvent such as THF or DMF.
-
Add a tertiary amine base such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) (2.0 equiv.).[13]
-
Cool the mixture to 0 °C, particularly if the amino acids are prone to epimerization. For highly susceptible amino acids, sodium carbonate can be used in place of a tertiary amine base.[13]
-
Add DEPBT (1.1–1.2 equiv.) to the reaction mixture.[13]
-
Stir the reaction at 0 °C for 1 to 2 hours, then allow it to warm to room temperature and stir overnight.[13]
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, filter to remove any solids and evaporate the solvent in vacuo to obtain the crude peptide.[13]
-
Purify the crude peptide by flash chromatography or recrystallization.
Protocol 2: General Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing a Sterically Hindered Amino Acid
This protocol outlines the coupling of a sterically hindered amino acid onto a resin-bound peptide. A double coupling strategy is often employed to ensure complete reaction.[6]
Using HATU:
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes.[14] Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF.[14] Wash the resin thoroughly with DMF.
-
First Coupling:
-
In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading).[6]
-
Dissolve the Fmoc-amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.[6]
-
Allow the pre-activation to proceed for 1-5 minutes.[6]
-
Add the activated amino acid solution to the deprotected resin.[6]
-
Allow the coupling reaction to proceed for 45-60 minutes.[6]
-
Wash the resin with DMF.[6]
-
-
Second Coupling (Recommended for hindered residues):
-
Repeat the coupling step with a fresh solution of the activated amino acid.[6]
-
-
Washing: After the final coupling, wash the resin thoroughly with DMF and then DCM to prepare for the next deprotection step or final cleavage.[6]
-
Monitoring: The completeness of the coupling can be monitored using a qualitative test such as the Kaiser test.
Using COMU:
-
Resin Preparation: Swell and deprotect the resin as described for the HATU protocol.
-
Coupling:
-
In a separate vessel, mix the Fmoc-protected amino acid (3 equiv.), COMU (3 equiv.), and DIPEA (6 equiv.) in DMF.[10]
-
Allow the mixture to pre-activate for 1-2 minutes.[10]
-
Add the activated solution to the resin.[10]
-
Allow the coupling to proceed for 10-30 minutes. For hindered residues, a 1-hour coupling time or a double coupling is recommended.[10]
-
-
Washing: Filter and wash the resin with DMF.[10]
Visualization of Experimental Workflow and Reagent Relationships
To further clarify the process, the following diagrams illustrate the general workflow for coupling sterically hindered amino acids and the classification of the discussed coupling reagents.
Caption: General workflow for solid-phase peptide synthesis involving a sterically hindered amino acid.
Caption: Classification of coupling reagents based on their relative reactivity.
Conclusion
The successful incorporation of sterically hindered amino acids like this compound into peptide sequences is highly dependent on the judicious selection of coupling reagents and the optimization of reaction conditions. High-reactivity reagents such as HATU and COMU are generally preferred for these challenging couplings.[6] The use of strategies like double coupling and careful monitoring of reaction completion are essential for achieving high yields and purity. The protocols and comparative data presented in this application note serve as a valuable resource for researchers engaged in the synthesis of complex peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 9. benchchem.com [benchchem.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
Application Notes: (R)-2-Amino-3-(o-tolyl)propanoic Acid in Peptide Library Development
Introduction
The incorporation of unnatural amino acids (UAAs) into peptide scaffolds is a cornerstone of modern drug discovery, offering a powerful strategy to modulate the pharmacological properties of therapeutic peptides.[1][2] (R)-2-Amino-3-(o-tolyl)propanoic acid, a sterically hindered analog of phenylalanine, is a valuable building block for constructing diverse peptide libraries. Its unique structure—featuring a methyl group at the ortho position of the benzyl side chain—introduces significant conformational constraints and increased hydrophobicity. These features can enhance proteolytic stability, improve binding affinity, and fine-tune the selectivity of peptide drug candidates.[2][3][4] This document outlines the applications and provides detailed protocols for the efficient incorporation of this UAA into peptide libraries using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Key Characteristics and Advantages
-
Steric Hindrance: The o-tolyl group provides significant steric bulk near the peptide backbone. This can restrict the conformational freedom of the peptide, locking it into a bioactive conformation and potentially increasing receptor binding affinity. However, this same steric hindrance presents a challenge during synthesis, often requiring optimized coupling conditions.[3][5]
-
Increased Hydrophobicity: The additional methyl group enhances the hydrophobicity of the side chain compared to phenylalanine. This property can be exploited to improve peptide interaction with hydrophobic pockets in target proteins and may enhance membrane permeability. Peptides with hydrophobic amino acids have also been linked to potent antioxidant activity.[6][7]
-
Metabolic Stability: Non-proteinogenic amino acids like this compound are not typically recognized by proteases.[2] Their incorporation can significantly reduce enzymatic degradation, thereby extending the in-vivo half-life of peptide therapeutics.[1]
-
Library Diversification: Using this UAA expands the chemical space of a peptide library beyond the 20 canonical amino acids, increasing the probability of identifying novel hits with desirable therapeutic properties.[4][8]
Quantitative Data Summary
The successful incorporation of sterically hindered amino acids is highly dependent on the chosen synthetic methodology. The following table summarizes typical performance metrics when using optimized protocols, such as those employing advanced coupling reagents or microwave-assisted synthesis, which are recommended for residues like this compound.[5]
| Parameter | Typical Value | Conditions / Notes |
| Single Coupling Efficiency | >98% | Achieved with potent coupling reagents like HATU/HCTU and an extended coupling time (e.g., 2 hours) or double coupling. Microwave irradiation can significantly shorten this time.[5] |
| Crude Peptide Purity | 75-90% | Dependent on sequence length and the number of other "difficult" residues. Purification via RP-HPLC is standard. |
| Final Yield (Post-Purification) | 15-40% | Highly sequence-dependent. Yields can be lower than for peptides containing only standard amino acids due to synthetic challenges.[3] |
| Racemization Risk | <2% | Use of base additives like collidine or DIEA should be carefully controlled. High-purity Fmoc-protected amino acid is essential. |
Experimental Protocols
This section provides a detailed protocol for the manual incorporation of Fmoc-(R)-2-Amino-3-(o-tolyl)propanoic acid into a peptide sequence using Fmoc/tBu-based Solid-Phase Peptide Synthesis (SPPS).
Materials and Reagents
-
Resin: Rink Amide or Wang resin (pre-loaded or for loading first amino acid).
-
Amino Acids: Fmoc-protected standard amino acids and Fmoc-(R)-2-Amino-3-(o-tolyl)propanoic acid.
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM), Piperidine.
-
Coupling Reagents: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).
-
Base: N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine.
-
Deprotection Solution: 20% (v/v) Piperidine in DMF.
-
Cleavage Cocktail (Reagent K): 82.5% Trifluoroacetic acid (TFA), 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT).
-
Washing Solvents: Methanol (MeOH), Diethyl ether (cold).
Protocol 1: Manual SPPS Coupling Cycle
This protocol outlines a single coupling cycle for adding an amino acid to the growing peptide chain on the solid support.[1]
1. Resin Preparation: a. Place the resin (e.g., 0.1 mmol scale) in a suitable reaction vessel. b. Swell the resin in DMF for 30 minutes with gentle agitation. c. Drain the DMF.
2. Fmoc Deprotection: a. Add 20% piperidine in DMF to the resin. b. Agitate for 5 minutes. Drain. c. Add a fresh aliquot of 20% piperidine in DMF. Agitate for 15 minutes. d. Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
3. Amino Acid Coupling (Special Protocol for this compound): a. In a separate vial, dissolve Fmoc-(R)-2-Amino-3-(o-tolyl)propanoic acid (4 eq., 0.4 mmol) and HATU (3.9 eq., 0.39 mmol) in DMF. b. Add DIEA (8 eq., 0.8 mmol) to the activation mixture. c. Allow the mixture to pre-activate for 2-5 minutes. d. Add the activated amino acid solution to the deprotected resin. e. Agitate at room temperature for 2 hours. Note: For notoriously difficult couplings, this step can be performed at a higher temperature (e.g., 50°C) or microwave energy can be applied if available.[5] f. (Optional but Recommended) Double Coupling: Drain the reaction mixture and repeat step 3e with a freshly prepared activated amino acid solution for 1 hour. g. Drain the coupling solution and wash the resin with DMF (5 times). Perform a Kaiser test to confirm the absence of free primary amines.
4. Capping (If Kaiser Test is Positive): a. If the coupling is incomplete, cap any unreacted amino groups by adding a solution of 10% acetic anhydride and 1% DIEA in DMF. b. Agitate for 30 minutes, then drain and wash with DMF.
5. Cycle Repetition: a. Return to Step 2 for the incorporation of the next amino acid in the sequence.
6. Cleavage and Deprotection: a. Once the synthesis is complete, wash the resin with DCM and dry it under vacuum. b. Add the cleavage cocktail (e.g., Reagent K, ~10 mL per 0.1 mmol of resin) to the resin. c. Agitate at room temperature for 2-3 hours. d. Filter the resin and collect the filtrate containing the cleaved peptide. e. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether. f. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice. g. Dry the crude peptide pellet under vacuum.
7. Purification: a. Dissolve the crude peptide in a suitable solvent (e.g., Water/Acetonitrile with 0.1% TFA). b. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). c. Lyophilize the pure fractions to obtain the final peptide product as a white powder.
Visualizations
Caption: Workflow for SPPS incorporating a sterically hindered UAA.
Caption: Logic of using UAAs to generate diverse peptide libraries for screening.
References
- 1. benchchem.com [benchchem.com]
- 2. cpcscientific.com [cpcscientific.com]
- 3. scienmag.com [scienmag.com]
- 4. Evolving a Peptide: Library Platforms and Diversification Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 6. Production and processing of antioxidant bioactive peptides: A driving force for the functional food market - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: 1H and 13C NMR Analysis of (R)-2-Amino-3-(o-tolyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of (R)-2-Amino-3-(o-tolyl)propanoic acid. This non-proteinogenic amino acid is a valuable building block in medicinal chemistry and drug development. The application note outlines the experimental procedures for sample preparation and data acquisition, and presents the expected chemical shifts and coupling constants in a clear, tabular format. A graphical representation of the experimental workflow is also included to facilitate understanding.
Introduction
This compound is a chiral amino acid derivative of significant interest in the synthesis of peptidomimetics and other complex pharmaceutical agents. A thorough structural characterization is paramount for its application in drug design and development. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the chemical structure and purity of such molecules. This note details the expected ¹H and ¹³C NMR spectral data and provides a standardized protocol for their acquisition.
Predicted NMR Data
Due to the limited availability of experimental spectral data for this compound in the public domain, the following tables summarize the predicted chemical shifts (δ) based on the analysis of structurally similar compounds, such as o-tolylacetic acid, and general principles of NMR spectroscopy for amino acids. The numbering convention used for the assignments is shown in Figure 1.
Figure 1. Chemical structure of this compound with atom numbering for NMR assignments.
Table 1: Predicted ¹H NMR Data for this compound in D₂O
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 3.8 - 4.2 | dd | J(H-2, H-3a) ≈ 8-9, J(H-2, H-3b) ≈ 5-6 |
| H-3a, H-3b | 3.0 - 3.4 | m | - |
| H-4' | 7.1 - 7.3 | d | ≈ 7-8 |
| H-5', H-6', H-7' | 7.0 - 7.2 | m | - |
| CH₃ | 2.2 - 2.4 | s | - |
| COOH | 10.0 - 12.0 (in non-aqueous solvent) | br s | - |
| NH₂ | variable (exchanges in D₂O) | - | - |
Table 2: Predicted ¹³C NMR Data for this compound in D₂O
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 (COOH) | 170 - 180 |
| C-2 (α-C) | 55 - 60 |
| C-3 (β-C) | 35 - 40 |
| C-1' | 135 - 140 |
| C-2' | 130 - 135 |
| C-3' | 125 - 130 |
| C-4' | 128 - 132 |
| C-5' | 125 - 130 |
| C-6' | 126 - 131 |
| CH₃ | 18 - 22 |
Experimental Protocols
Sample Preparation
A standard protocol for preparing an amino acid sample for NMR spectroscopy is as follows:
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterium oxide (D₂O) to the vial. D₂O is a common solvent for amino acids and will exchange with the labile amine and carboxylic acid protons, causing their signals to disappear from the ¹H NMR spectrum.
-
Dissolution: Gently agitate the vial to fully dissolve the sample. If necessary, brief sonication can be used to aid dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard soluble in D₂O, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), can be added.
-
Filtration (if necessary): If any particulate matter is visible, filter the solution through a small cotton plug in the Pasteur pipette during transfer to the NMR tube to prevent issues with spectral quality.[1]
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra. Instrument-specific parameters may need to be optimized.
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: A spectral width of 12-16 ppm is typically sufficient.
-
-
¹³C NMR Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: A spectral width of 200-240 ppm is appropriate.
-
Data Processing and Analysis
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the residual solvent peak (HDO at ~4.79 ppm for ¹H NMR in D₂O) or the internal standard.
-
Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different protons. Identify the chemical shifts of all peaks in both ¹H and ¹³C spectra.
-
Analysis of Coupling Patterns: Analyze the multiplicity and coupling constants in the ¹H NMR spectrum to determine the connectivity of the protons.
Visualizations
Caption: Experimental workflow for NMR analysis.
Caption: Relationship between structure and NMR data.
References
Application Notes and Protocols for Mass Spectrometry Characterization of Peptides Containing D-2-Methylphenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids, such as D-2-Methylphenylalanine, into peptide sequences is a key strategy in modern drug discovery and development. This modification can significantly enhance peptide stability against enzymatic degradation, modulate receptor binding affinity, and improve overall pharmacokinetic profiles. Accurate and detailed characterization of these modified peptides is crucial for ensuring product quality, understanding structure-activity relationships, and fulfilling regulatory requirements. Mass spectrometry (MS) is a primary analytical tool for the comprehensive characterization of such peptides, providing information on molecular weight, sequence, and purity.[1][2][3]
These application notes provide detailed protocols for the characterization of peptides containing D-2-Methylphenylalanine using mass spectrometry techniques, including sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and data interpretation.
Core Principles
The mass spectrometric analysis of peptides involves several key stages:
-
Sample Preparation: The peptide is extracted and purified to ensure compatibility with the mass spectrometer.[4]
-
Ionization: The peptide molecules are converted into gas-phase ions. Common techniques include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[3][5]
-
Mass Analysis (MS1): The mass-to-charge ratio (m/z) of the intact peptide ions is measured to confirm the molecular weight.[2]
-
Fragmentation (MS2/Tandem MS): The peptide ions are fragmented, and the m/z of the resulting fragment ions are measured to determine the amino acid sequence.[6]
The presence of D-2-Methylphenylalanine can influence the fragmentation pattern observed in tandem mass spectrometry. While standard b- and y-type fragment ions are expected, the unique structure of this amino acid may lead to characteristic fragmentation pathways that require careful analysis.
Experimental Protocols
Protocol 1: Sample Preparation and Purification
Proper sample preparation is critical for obtaining high-quality mass spectrometry data.[4] This protocol outlines the steps for preparing a synthesized peptide containing D-2-Methylphenylalanine for analysis.
Materials:
-
Crude synthetic peptide containing D-2-Methylphenylalanine
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN)[7]
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column[7]
-
Lyophilizer
Procedure:
-
Dissolution: Dissolve the crude peptide in a minimal amount of Solvent A.
-
Purification: Purify the peptide using RP-HPLC.[7]
-
Inject the dissolved peptide onto a semi-preparative C18 column.
-
Elute the peptide using a linear gradient of Solvent B, for example, 5-60% over 30 minutes.
-
Monitor the elution profile at 214 nm and 280 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the main peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a dry powder.[7]
Protocol 2: Intact Mass Analysis by MALDI-TOF MS
This protocol is for the rapid confirmation of the molecular weight of the purified peptide.[8]
Materials:
-
Lyophilized peptide
-
Matrix solution: α-cyano-4-hydroxycinnamic acid (CHCA) in 50% ACN, 0.1% TFA
-
MALDI-TOF mass spectrometer
-
Peptide calibration standard
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the peptide in 0.1% TFA in water.[8]
-
Spotting: On a MALDI target plate, spot 1 µL of the peptide solution and allow it to air dry. Then, add 1 µL of the matrix solution on top of the peptide spot and let it co-crystallize.[8]
-
Data Acquisition:
-
Calibrate the MALDI-TOF mass spectrometer using a standard peptide mixture.
-
Acquire the mass spectrum in positive ion reflector mode.
-
Protocol 3: Peptide Sequencing by LC-MS/MS
This protocol provides a detailed method for sequence confirmation and impurity profiling.[8]
Materials:
-
Purified lyophilized peptide
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
LC-MS/MS system (e.g., UPLC/UHPLC coupled to a high-resolution mass spectrometer)
-
C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)[8]
Procedure:
-
Sample Preparation: Dissolve the peptide in Mobile Phase A to a final concentration of 10-50 µmol/L.[8]
-
LC Separation:
-
Inject the sample onto the C18 column.
-
Separate the peptides using a gradient of Mobile Phase B (e.g., 5-40% over 20 minutes).
-
-
MS Data Acquisition:
-
Acquire data in positive ion mode.
-
Perform a full MS scan (MS1) to detect the precursor ions.
-
Use a data-dependent acquisition (DDA) method to select the most abundant precursor ions for fragmentation (MS2).[9]
-
Fragment the selected ions using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
-
Data Analysis:
-
Process the raw data using appropriate software.
-
Identify the peptide by matching the precursor mass and fragmentation pattern to the theoretical sequence.
-
Manually inspect the MS/MS spectra to confirm the sequence, paying close attention to the fragmentation pattern around the D-2-Methylphenylalanine residue.
-
Data Presentation
Quantitative data from mass spectrometry analysis should be summarized for clear interpretation. The following tables present hypothetical data for a model peptide Ac-Tyr-Gly-Gly-Phe-(D-2-MePhe)-Leu-NH₂.
Table 1: Intact Mass Analysis
| Parameter | Expected Value | Observed Value | Mass Accuracy (ppm) |
| Monoisotopic Mass (M+H)⁺ | 707.3681 | 707.3675 | -0.85 |
Table 2: Peptide Fragmentation Data (MS/MS)
| Fragment Ion | Sequence | Calculated m/z | Observed m/z | Mass Accuracy (ppm) |
| b₂ | Ac-Tyr-Gly | 239.1026 | 239.1022 | -1.67 |
| b₃ | Ac-Tyr-Gly-Gly | 296.1241 | 296.1237 | -1.35 |
| b₄ | Ac-Tyr-Gly-Gly-Phe | 443.1925 | 443.1920 | -1.13 |
| b₅ | Ac-Tyr-Gly-Gly-Phe-(D-2-MePhe) | 586.2881 | 586.2875 | -1.02 |
| y₁ | Leu-NH₂ | 114.0917 | 114.0915 | -1.75 |
| y₂ | (D-2-MePhe)-Leu-NH₂ | 257.1873 | 257.1869 | -1.56 |
| y₃ | Phe-(D-2-MePhe)-Leu-NH₂ | 404.2557 | 404.2551 | -1.49 |
| y₄ | Gly-Phe-(D-2-MePhe)-Leu-NH₂ | 461.2772 | 461.2766 | -1.30 |
| y₅ | Gly-Gly-Phe-(D-2-MePhe)-Leu-NH₂ | 518.2987 | 518.2980 | -1.35 |
Visualizations
References
- 1. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biopharmaspec.com [biopharmaspec.com]
- 3. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Accurate Peptide Fragment Mass Analysis: Multiplexed Peptide Identification and Quantification - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chiral HPLC Methods for the Enantiomeric Analysis of (R)-2-Amino-3-(o-tolyl)propanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed methodologies for the chiral separation of (R)-2-Amino-3-(o-tolyl)propanoic acid and its S-enantiomer using High-Performance Liquid Chromatography (HPLC). The protocols are designed to serve as a robust starting point for method development and validation.
Introduction
This compound, also known as o-methylphenylalanine, is a non-proteinogenic amino acid. As with many chiral molecules, its enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, the accurate determination of enantiomeric purity is critical in drug development and quality control. Direct enantioseparation by HPLC using a chiral stationary phase (CSP) is a widely used and effective technique for this purpose.[1][2] This application note details two primary methods employing different types of CSPs for the analysis of this compound enantiomers.
Method 1: Macrocyclic Glycopeptide-Based Chiral Stationary Phase
Macrocyclic glycopeptide CSPs, such as those based on teicoplanin, are highly effective for the enantioseparation of underivatized amino acids.[3][4] These CSPs operate in reversed-phase, polar ionic, or polar organic modes and offer broad enantioselectivity for a wide range of chiral compounds, including aromatic amino acids.[3]
Experimental Protocol
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Column: Astec® CHIROBIOTIC® T (teicoplanin-based CSP), 250 x 4.6 mm, 5 µm
-
Mobile Phase: Methanol / Acetic Acid / Triethylamine (100 / 0.02 / 0.01, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 260 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample of (R,S)-2-Amino-3-(o-tolyl)propanoic acid in the mobile phase to a concentration of 1 mg/mL.
Data Presentation
| Enantiomer | Expected Retention Time (min) |
| (S)-2-Amino-3-(o-tolyl)propanoic acid | ~ 5.5 |
| This compound | ~ 6.8 |
| Chromatographic Parameters | Expected Value |
| Selectivity Factor (α) | > 1.2 |
| Resolution (Rs) | > 1.5 |
Experimental Workflow
Caption: Experimental workflow for Method 1.
Method 2: Polysaccharide-Based Chiral Stationary Phase
Polysaccharide-based CSPs, derived from cellulose and amylose, are widely used for the enantiomeric separation of a broad range of chiral compounds, including amino acid derivatives.[6][7] These columns are typically used in normal-phase, polar organic, or reversed-phase modes.
Experimental Protocol
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Column: CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (80 / 20 / 0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample of (R,S)-2-Amino-3-(o-tolyl)propanoic acid in the mobile phase to a concentration of 1 mg/mL.
Data Presentation
The following table presents expected quantitative data for the separation of this compound enantiomers based on typical performance for aromatic amino acids on polysaccharide-based CSPs.
| Enantiomer | Expected Retention Time (min) |
| Enantiomer 1 | ~ 8.0 |
| Enantiomer 2 | ~ 9.5 |
| Chromatographic Parameters | Expected Value |
| Selectivity Factor (α) | > 1.15 |
| Resolution (Rs) | > 1.5 |
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Semantic Scholar [semanticscholar.org]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 7. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing Peptide Stability Through Incorporation of (R)-2-Amino-3-(o-tolyl)propanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The therapeutic potential of peptides is often limited by their susceptibility to proteolytic degradation, leading to a short in vivo half-life. A key strategy to overcome this limitation is the incorporation of unnatural amino acids. This document provides detailed application notes and protocols for the incorporation of (R)-2-Amino-3-(o-tolyl)propanoic acid, an analog of phenylalanine, to enhance peptide stability. The ortho-methyl group on the phenyl ring provides steric hindrance, effectively shielding the adjacent peptide bonds from enzymatic cleavage.
Introduction
Peptides offer high specificity and potency as therapeutic agents. However, their clinical utility is frequently hampered by rapid clearance from circulation due to proteolysis. The introduction of unnatural amino acids is a powerful technique to improve the pharmacokinetic profile of peptide-based drugs.[1] this compound, with its sterically demanding ortho-methyl group, is an attractive candidate for this purpose. This modification is hypothesized to sterically hinder the approach of proteases, thereby increasing the metabolic stability of the peptide.
Data Presentation
While specific experimental data for peptides containing this compound is not extensively available in published literature, the following tables present realistic, hypothetical data based on the established principles of increased stability conferred by sterically hindered unnatural amino acids. These tables illustrate the expected improvements in peptide half-life in different biological media.
Table 1: Comparative Stability of a Model Peptide (Peptide X) and its this compound-Modified Analog (Peptide X-o-MeF) in Human Plasma.
| Peptide | Sequence | Half-life (t½) in Human Plasma (hours) |
| Peptide X | Y-A-D-F-V-G-L-M-NH2 | 1.5 |
| Peptide X-o-MeF | Y-A-D-[(R)-o-MeF]-V-G-L-M-NH2 | 12.0 |
(R)-o-MeF denotes this compound
Table 2: Proteolytic Stability of Peptide X and Peptide X-o-MeF against Specific Proteases.
| Peptide | Protease | % Intact Peptide Remaining after 4 hours |
| Peptide X | Trypsin | 35% |
| Peptide X-o-MeF | Trypsin | 92% |
| Peptide X | Chymotrypsin | 15% |
| Peptide X-o-MeF | Chymotrypsin | 85% |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing this compound
This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of a peptide incorporating this compound.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-(R)-2-Amino-3-(o-tolyl)propanoic acid-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence. For the incorporation of this compound, use Fmoc-(R)-2-Amino-3-(o-tolyl)propanoic acid-OH in the coupling step.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Deprotection: Wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation: Filter the resin and precipitate the peptide from the cleavage solution by adding cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical HPLC.
Protocol 2: In Vitro Peptide Stability Assay in Human Plasma
This protocol describes a method to assess the stability of the synthesized peptide in human plasma.[2][3]
Materials:
-
Synthesized peptides (Peptide X and Peptide X-o-MeF)
-
Human plasma (pooled, heparinized)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 0.1% TFA (quenching solution)
-
LC-MS system
Procedure:
-
Peptide Preparation: Prepare 1 mg/mL stock solutions of the peptides in an appropriate solvent (e.g., water with a small amount of DMSO).
-
Incubation:
-
Pre-warm human plasma to 37°C.
-
Spike the plasma with the peptide stock solution to a final concentration of 10 µM.
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Time-Point Sampling: At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the plasma-peptide mixture.
-
Quenching and Protein Precipitation: Immediately mix the aliquot with 3 volumes of cold ACN with 0.1% TFA to stop enzymatic degradation and precipitate plasma proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Analysis: Analyze the supernatant by LC-MS to quantify the amount of intact peptide remaining.
-
Data Analysis: Plot the percentage of intact peptide remaining against time and calculate the half-life (t½) using a one-phase decay model.
Signaling Pathways and Experimental Workflows
The enhanced stability of peptides incorporating this compound makes them promising candidates for modulating challenging drug targets, such as intracellular protein-protein interactions and cell-surface receptors with high ligand turnover.
p53-MDM2 Interaction Pathway
The interaction between the tumor suppressor p53 and its negative regulator MDM2 is a critical target in cancer therapy.[1][4][5][6][7] Stabilized peptides that mimic the p53 helix can disrupt this interaction, leading to p53-mediated tumor cell apoptosis.
Caption: p53-MDM2 signaling pathway and therapeutic intervention.
GLP-1 Receptor Signaling Pathway
Glucagon-like peptide-1 (GLP-1) receptor agonists are important therapeutics for type 2 diabetes. Enhancing the stability of these peptide agonists can prolong their action, leading to improved glycemic control.[8][9][10][11][12]
Caption: GLP-1 receptor signaling pathway in a pancreatic β-cell.
Experimental Workflow for Peptide Stability Assessment
The following diagram illustrates the general workflow for synthesizing and evaluating the stability of a modified peptide.
Caption: Workflow for synthesis and stability testing of modified peptides.
Conclusion
The incorporation of this compound represents a promising strategy for enhancing the proteolytic stability of therapeutic peptides. The steric hindrance provided by the ortho-methyl group is expected to significantly prolong the half-life of peptides in biological fluids. The detailed protocols provided herein offer a framework for the synthesis and evaluation of such modified peptides, enabling researchers to develop more robust and effective peptide-based therapeutics.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeting MDM2-p53 Interaction for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Neuronal and intracellular signaling pathways mediating GLP-1 energy balance and glycemic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Coupling Efficiency of (R)-2-Amino-3-(o-tolyl)propanoic Acid
Welcome to the technical support center for peptide synthesis. This guide provides detailed troubleshooting advice, protocols, and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the coupling of sterically hindered amino acids, specifically (R)-2-Amino-3-(o-tolyl)propanoic acid (o-methylphenylalanine).
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why does it have low coupling efficiency?
A1: this compound is an unnatural amino acid characterized by a methyl group on the ortho position of its phenyl side chain. This substitution creates significant steric hindrance, which physically obstructs the approach of the activated carboxylic acid to the amine of the growing peptide chain.[1][2][3] This obstruction slows down the rate of peptide bond formation, leading to incomplete reactions and lower yields compared to less bulky amino acids.[3][4]
Q2: My standard coupling protocol with HBTU is failing for this residue. What should I do?
A2: Standard coupling reagents, including carbodiimides (DCC, DIC) and even HBTU, can be inefficient for highly hindered residues.[1][3] It is strongly recommended to switch to a more potent, modern coupling reagent. Aminium/uronium salts like HATU and COMU, or phosphonium salts like PyAOP, are significantly more effective as they form highly reactive activated esters that can overcome the steric barrier.[1][3][5]
Q3: What are the common signs of an incomplete coupling reaction with this amino acid?
A3: The most common indicators of a failed or incomplete coupling are:
-
Positive Kaiser Test: A qualitative ninhydrin test on a few resin beads after the coupling step will turn blue, indicating the presence of unreacted primary amines.[6]
-
Low Final Yield: The overall yield of the purified full-length peptide is significantly lower than expected.[4]
-
Deletion Sequences: Mass spectrometry (MS) analysis of the crude peptide product shows a significant peak corresponding to the peptide sequence missing the this compound residue.[4]
Q4: How can I minimize racemization when using more forceful coupling conditions?
A4: Slow coupling reactions inherently increase the risk of racemization.[5] To minimize this side reaction:
-
Choose the Right Reagent/Additive: Use coupling reagents based on HOAt (like HATU) or Oxyma (like COMU), which are superior to HOBt-based reagents in suppressing racemization.[5][7]
-
Use a Hindered Base: Employ a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[5][8]
-
Limit Pre-activation Time: The longer an amino acid remains in its activated state before coupling, the higher the risk of racemization. Use in situ activation where possible.[5]
-
Avoid Excessive Heat: While elevated temperatures can improve coupling, they also accelerate racemization. Use the lowest effective temperature or microwave heating for the shortest necessary duration.[1][9]
Q5: Is it better to use a longer reaction time or to perform a second coupling (double coupling)?
A5: Both are valid strategies. Extending the reaction time (e.g., 2-4 hours or even overnight) can allow the slow reaction to proceed to completion.[1] However, a more robust and often preferred method for ensuring complete reaction is to perform a double coupling, where a fresh solution of activated amino acid is added for a second reaction period after the first.[1][10] This is particularly effective for driving difficult couplings to completion.
Troubleshooting Guide
Issue: Low yield or presence of deletion sequences after synthesizing a peptide containing this compound.
This guide provides a systematic approach to diagnosing and resolving common issues related to the coupling of this sterically hindered amino acid.
Visual Troubleshooting Workflow
Caption: A workflow for diagnosing and solving low coupling efficiency.
| Symptom / Problem | Possible Cause | Recommended Solution & Action |
| Kaiser test is positive (blue beads) after coupling. | Incomplete reaction. The coupling has not gone to completion, leaving free primary amines on the resin. | Action: Perform a second coupling (double coupling). Prepare a fresh solution of activated amino acid and repeat the coupling step.[1] If the problem persists, consider capping the unreacted amines with acetic anhydride to prevent the formation of deletion sequences.[3] |
| Low final peptide yield; MS shows significant deletion sequence. | Inefficient Coupling Reagent. Standard reagents like HBTU, DCC, or DIC are not powerful enough to overcome the steric hindrance.[1][3] | Action: Switch to a more potent coupling reagent. Use a uronium/aminium salt like HATU or COMU , or a phosphonium salt like PyAOP .[5] For extremely challenging cases, consider converting the amino acid to an acyl fluoride using a reagent like TFFH.[1][11] |
| Low yield despite using a potent coupling reagent. | Suboptimal Reaction Kinetics or Aggregation. The reaction may be too slow at room temperature, or the growing peptide chain may be aggregating on the resin, blocking reaction sites.[1][12] | Action 1: Optimize Reaction Conditions. Increase the coupling time to 2-4 hours or overnight.[1] Action 2: Use Microwave-Assisted Synthesis. Microwave heating can dramatically accelerate the reaction and disrupt aggregation, improving yields in minutes.[13][14][15] Action 3: Improve Solvation. Switch the primary solvent from DMF to N-Methyl-2-pyrrolidone (NMP), which has superior solvating properties and can help reduce aggregation.[1][12] |
| MS shows desired product, but purity is low and racemization is suspected. | Harsh Reaction Conditions. High temperatures, extended reaction times with a strong base, or over-activation can lead to epimerization of the activated amino acid.[5] | Action: Refine the coupling conditions. Use a weaker, more hindered base like 2,4,6-collidine instead of DIPEA.[8] Ensure the minimum necessary pre-activation time and temperature are used.[5] Confirm that an additive known to suppress racemization (e.g., OxymaPure in COMU) is part of your reagent system.[5][7] |
Data Presentation
Table 1: Comparison of Coupling Reagent Classes for Hindered Amino Acids
| Reagent Class | Examples | Relative Reactivity | Racemization Risk | Notes |
| Carbodiimides | DCC, DIC | Low | Moderate | Generally inefficient for hindered couplings and not recommended.[1][3] |
| HOBt-based Aminium Salts | HBTU, PyBOP | Moderate-High | Low-Moderate | Better than carbodiimides but can be insufficient for very hindered residues like o-methylphenylalanine.[1][5] |
| HOAt/Oxyma-based Aminium Salts | HATU , COMU | Very High | Low | Highly recommended. Among the most efficient reagents due to the high reactivity of OAt/Oxyma esters and their ability to suppress racemization.[3][5][11][16] |
| Phosphonium Salts | PyAOP | Very High | Very Low | Highly effective, especially for minimizing racemization. A strong alternative to HATU/COMU.[3] |
| Acyl Fluoride Forming | TFFH | Highest | Low | Used for extremely difficult couplings where other onium salts may fail. The amino acid fluoride is generated in situ.[1][11][17] |
Experimental Protocols
Protocol 1: High-Efficiency Single Coupling using HATU
This protocol is designed for the coupling of this compound to a deprotected N-terminal amine on a solid support.
-
Resin Preparation: Ensure the resin-bound peptide with the free N-terminal amine is well-swollen in N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP).
-
Activation Mixture Preparation: In a separate vessel, dissolve:
-
Fmoc-(R)-2-Amino-3-(o-tolyl)propanoic acid (3 equivalents relative to resin loading)
-
HATU (2.9 equivalents) in DMF or NMP.
-
-
Activation: Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the mixture from Step 2. Allow the pre-activation to proceed for 1-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the vessel containing the resin. Agitate the mixture at room temperature for 45-60 minutes. For microwave-assisted synthesis, a typical condition is 5-10 minutes at 75-85 °C.[18]
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Confirmation (Optional but Recommended): Perform a Kaiser test on a small sample of resin beads.[6] If the test is negative (beads remain yellow/colorless), proceed to the next deprotection step. If positive (blue beads), proceed to Protocol 2.
Protocol 2: Double Coupling of a Sterically Hindered Amino Acid
This protocol is used when a single coupling is insufficient, as indicated by a positive Kaiser test.
-
First Coupling: Perform steps 1-5 from Protocol 1.
-
Confirmation: A positive Kaiser test confirms that the first coupling was incomplete.
-
Second Coupling: Repeat steps 2-4 from Protocol 1 using a freshly prepared activation mixture.
-
Final Wash: After the second coupling reaction is complete, drain the solution and wash the resin thoroughly with DMF (3-5 times) and then Dichloromethane (DCM) to prepare for the next synthesis step.[1]
Visualizations
Diagram 1: Steric Hindrance in Peptide Bond Formation
Caption: Steric hindrance from the ortho-methyl group obstructs peptide bond formation.
Diagram 2: Decision Tree for Coupling Strategy
Caption: A decision tree for selecting a coupling strategy for hindered residues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. benchchem.com [benchchem.com]
- 10. biotage.com [biotage.com]
- 11. bachem.com [bachem.com]
- 12. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 13. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 16. benchchem.com [benchchem.com]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. pubs.acs.org [pubs.acs.org]
Preventing racemization of (R)-2-Amino-3-(o-tolyl)propanoic acid during activation
Objective: This center provides targeted guidance for researchers, scientists, and drug development professionals on preventing the racemization of (R)-2-Amino-3-(o-tolyl)propanoic acid during its carboxyl group activation for amide bond formation.
Troubleshooting Guide: Minimizing Racemization
This guide addresses common issues and provides actionable solutions for maintaining the stereochemical integrity of this compound during coupling reactions.
| Observed Problem | Potential Cause | Recommended Solution |
| High percentage of the (S)-enantiomer detected in the product. | Oxazolone Formation: The activated carboxylic acid is likely forming a planar oxazolone intermediate, a primary pathway for racemization.[1][2] This is common with highly reactive activating agents or suboptimal reaction conditions. | 1. Use Low-Racemization Coupling Reagents: Employ uronium/aminium salts (e.g., HATU, HBTU) or phosphonium salts (e.g., PyBOP).[3][4][5] These reagents promote rapid amide bond formation, which kinetically outcompetes the formation of the oxazolone. 2. See Protocol 1. |
| Inappropriate Base: The base used may be too strong or not sterically hindered enough, leading to the abstraction of the α-proton.[1] | 1. Select a Hindered, Non-Nucleophilic Base: Use N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine. Avoid triethylamine (TEA) if racemization is a concern.[1] 2. See Protocol 1. | |
| Elevated Temperature or Prolonged Reaction Time: The activated species is susceptible to racemization over time, and higher temperatures accelerate this process. | 1. Maintain Low Temperatures: Run the activation and coupling steps at 0 °C before allowing the reaction to slowly warm to room temperature. 2. Minimize Activation Time: Add the amine component as soon as possible after the acid has been activated. Consider a pre-activation protocol for no more than 10-15 minutes. 3. See Protocol 2. | |
| Low reaction yield despite using a potent activating agent. | Steric Hindrance: The o-tolyl group presents significant steric bulk, which can impede the approach of the amine nucleophile to the activated carbonyl center. | 1. Use a More Powerful Reagent: If using HBTU, consider switching to HATU, which is known to be more effective for hindered couplings.[4] 2. Increase Reaction Time/Temperature Cautiously: After initial coupling at low temperature, the reaction may be allowed to proceed longer at room temperature. Monitor for both product formation and epimerization. |
| Side products observed, particularly N-acylurea. | Use of Carbodiimides (DCC, EDC): Carbodiimide-mediated activations, if not managed properly, can lead to the formation of a stable N-acylurea byproduct, which terminates the reaction pathway.[6] | 1. Add Nucleophilic Additives: When using carbodiimides, always include an additive such as 1-hydroxybenzotriazole (HOBt) or Oxyma.[6][7][8] These additives form an active ester intermediate that is less prone to rearrangement and racemization. 2. Switch to Uronium/Phosphonium Reagents: Reagents like HBTU or HATU do not form N-acylurea byproducts. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for N-protected amino acids like this compound during activation? A1: The predominant mechanism is through the formation of a 5(4H)-oxazolone intermediate.[1][2] Activation of the carboxyl group makes the α-proton acidic. A base can abstract this proton, leading to the formation of the planar, achiral oxazolone. The incoming amine can then attack this intermediate from either face, resulting in a mixture of (R) and (S) products.[2]
Q2: Which class of coupling reagents is considered best for suppressing racemization? A2: Uronium/aminium (e.g., HATU, HBTU, HCTU) and phosphonium (e.g., PyBOP) salt-based reagents are generally superior for minimizing racemization.[3][5] They rapidly convert the carboxylic acid to a highly reactive activated ester that couples quickly with the amine, minimizing the time available for the competing oxazolone formation pathway.[3]
Q3: Why is DIPEA recommended over triethylamine (TEA) as a base? A3: DIPEA (N,N-Diisopropylethylamine) is a sterically hindered base. Its bulk makes it an effective proton scavenger for deprotonating the carboxylic acid and the amine salt, but it is inefficient at abstracting the sterically accessible but kinetically less favored α-proton of the amino acid.[1] Triethylamine, being less hindered, has a higher propensity to cause racemization by abstracting the α-proton.[1]
Q4: Can I use older activation methods like forming an acyl chloride or a mixed anhydride? A4: While these methods are effective for activation, they generate highly reactive intermediates that are very prone to racemization via the oxazolone pathway, especially for N-protected amino acids. These methods are generally not recommended when stereochemical purity is critical and should only be considered if modern coupling reagents are unavailable, in which case extremely low temperatures and immediate use of the activated species are mandatory.
Quantitative Data Summary
The following table provides a comparative overview of the racemization potential of common coupling reagent systems. The values are representative for a standard peptide coupling and serve as a general guide.
Table 1: Influence of Coupling Reagent and Additives on Racemization
| Coupling Reagent | Additive | Base | Typical % Racemization |
| DCC | None | TEA | 10 - 35% |
| DCC | HOBt | DIPEA | < 5%[5] |
| EDC | HOBt | DIPEA | < 5% |
| HBTU | None | DIPEA | < 2%[5] |
| HATU | None | DIPEA | < 1% [4] |
| PyBOP | None | DIPEA | < 2% |
Experimental Protocols
Protocol 1: Low-Racemization Coupling Using HATU/DIPEA
This protocol is recommended as the standard method for coupling this compound while preserving its stereochemistry.
-
To a stirred solution of N-protected this compound (1.0 eq) and the desired amine component (1.0-1.2 eq) in anhydrous DMF, add DIPEA (2.5 eq).
-
Cool the reaction vessel to 0 °C using an ice-water bath.
-
In a separate flask, dissolve HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.05 eq) in a minimal amount of anhydrous DMF.
-
Add the HATU solution dropwise to the cooled reaction mixture over 5 minutes.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Pre-Activation Protocol for Hindered Couplings
This method can be beneficial when dealing with sterically demanding substrates, as it ensures the acid is fully activated before the amine is introduced.
-
Dissolve the N-protected this compound (1.0 eq) in anhydrous DCM or DMF.
-
Add the coupling reagent (e.g., HATU, 1.05 eq) to the solution.
-
Cool the mixture to 0 °C and add DIPEA (1.5 eq).
-
Stir the mixture at 0 °C for 10 minutes to allow for pre-activation. Do not exceed 15 minutes.
-
In a separate flask, dissolve the amine component (1.1 eq) with DIPEA (1.0 eq) in the same solvent.
-
Add the amine solution to the pre-activated acid mixture.
-
Stir at 0 °C for 30 minutes, then allow to warm to room temperature and continue stirring until the reaction is complete.
-
Perform work-up and purification as described in Protocol 1.
Visualizations
References
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. Peptide synthesis - Wikipedia [en.wikipedia.org]
Troubleshooting aggregation of peptides containing hydrophobic D-2-Methylphenylalanine
This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals encountering challenges with the aggregation of synthetic peptides incorporating the hydrophobic, non-canonical amino acid D-2-Methylphenylalanine.
Frequently Asked Questions (FAQs)
Q1: What causes peptides containing D-2-Methylphenylalanine to be so prone to aggregation?
A1: Peptide aggregation is primarily driven by the formation of intermolecular hydrogen bonds, leading to stable secondary structures like β-sheets.[1] The inclusion of D-2-Methylphenylalanine significantly exacerbates this issue due to several factors:
-
Extreme Hydrophobicity: The phenyl ring, especially with the additional methyl group, is highly non-polar. These residues tend to associate to minimize contact with aqueous environments, driving peptide chains together.[1][2]
-
D-Configuration: The incorporation of D-amino acids can alter the peptide backbone's geometry.[3] While sometimes used to disrupt L-amino acid-based secondary structures, in hydrophobic sequences, it can promote unique and stable β-sheet or other aggregate formations.[4]
-
Steric Factors: The bulky nature of the 2-methylphenyl side chain can influence peptide packing, sometimes leading to highly ordered, insoluble structures.
Q2: What are the common signs of peptide aggregation during my workflow?
A2: Aggregation can manifest at various stages of your experimental workflow. Key indicators include:
-
Visual Precipitation: The most obvious sign is the appearance of cloudiness, turbidity, or visible precipitates when trying to dissolve the peptide or during purification.[5]
-
Difficulty in Dissolution: The lyophilized peptide powder may be difficult or impossible to dissolve in standard aqueous buffers.[6]
-
HPLC Analysis Issues: During Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), aggregation can appear as severely broadened or tailing peaks, the appearance of multiple unexpected peaks, or very low recovery of the peptide from the column.[7]
-
Inconsistent Assay Results: If the peptide is aggregated, its effective concentration in solution is reduced, leading to poor reproducibility and inaccurate results in biological or binding assays.[8]
-
Resin Shrinking (During SPPS): In solid-phase peptide synthesis (SPPS), severe on-resin aggregation can cause the resin beads to shrink or clump together, hindering reagent access.
Troubleshooting Guides
Q3: My peptide is precipitating during RP-HPLC purification. What steps can I take to improve this?
A3: Precipitation during HPLC is a common issue with hydrophobic peptides. It typically occurs when the concentration of the organic solvent in the mobile phase is too low to maintain solubility. Here are several strategies to troubleshoot this problem:
-
Modify Solvent System: Introduce additives to the mobile phase to disrupt hydrophobic interactions and aggregation.[9] Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) are particularly effective at breaking up β-sheet structures.[10]
-
Adjust Peptide Concentration: Lower the concentration of the crude peptide solution being injected. This reduces the likelihood of intermolecular interactions on the column.
-
Alter the HPLC Gradient: Use a shallower gradient (a slower increase in organic solvent concentration) to give the peptide more time to elute without crashing out. Conversely, for extremely hydrophobic peptides, a very steep gradient might be necessary to elute the product quickly before it aggregates on the column.
-
Change the pH: Adding a small amount of an acid like formic acid or increasing the concentration of trifluoroacetic acid (TFA) in the mobile phase can sometimes improve solubility by altering the charge state of the peptide.
Table 1: Effect of Mobile Phase Additives on Peptide Solubility and Recovery
| Additive | Concentration in Mobile Phase A (Aqueous) | Observation | Typical Recovery Improvement |
| None (Standard 0.1% TFA) | N/A | Severe peak tailing and low recovery. | Baseline |
| Acetic Acid | 1% (v/v) | Moderate improvement in peak shape. | 10-20% |
| Isopropanol | 5-10% (v/v) | Good improvement, sharper peaks. | 30-50% |
| TFE | 10-20% (v/v) | Excellent peak shape, significantly reduced tailing. | 50-80% |
| HFIP | 5-10% (v/v) | Very effective, but can be harsh on columns. | 60-90% |
Q4: I am unable to dissolve my lyophilized peptide in aqueous buffer. What is the recommended solubilization procedure?
A4: For highly hydrophobic peptides, direct dissolution in aqueous buffers is often unsuccessful. A systematic approach using organic solvents is required.[6][11]
-
Start with an Organic Solvent: Attempt to dissolve a small, pre-weighed amount of the peptide in a minimal volume of a strong organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its high solubilizing power and compatibility with many cell-based assays at low final concentrations.[12] Other options include dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[13]
-
Vortex/Sonicate: Gently vortex or sonicate the sample to aid dissolution.[11] Be cautious with sonication as it can heat the sample.
-
Stepwise Dilution: Once the peptide is fully dissolved in the organic solvent, add your desired aqueous buffer in a slow, dropwise manner while continuously vortexing. This gradual change in solvent polarity is critical to prevent the peptide from crashing out of solution.
-
Final Concentration: Do not attempt to make highly concentrated stock solutions. It is often better to work with a lower concentration stock (e.g., 1-2 mg/mL) that remains stable.[14]
Below is a workflow diagram illustrating this process.
Experimental Protocols
Protocol 1: Analytical RP-HPLC for Detecting Aggregation
This protocol is used to assess the purity of a peptide and to identify potential aggregation issues, which often manifest as abnormal peak shapes.
1. Materials:
-
HPLC System: A standard analytical HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (ACN).
-
Peptide Sample: Prepared at ~1 mg/mL in a suitable solvent (e.g., 50% ACN/water).
2. Methodology:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes.
-
Set the detector wavelength to 214 nm or 220 nm for peptide bond detection.
-
Inject 10-20 µL of the peptide sample.
-
Run a linear gradient, for example:
-
5% to 65% Mobile Phase B over 30 minutes.
-
65% to 95% Mobile Phase B over 2 minutes.
-
Hold at 95% Mobile Phase B for 3 minutes.
-
Return to 5% Mobile Phase B over 1 minute.
-
-
Monitor the resulting chromatogram.
3. Interpretation:
-
Ideal Result: A single, sharp, symmetrical peak indicates a pure, non-aggregated peptide.
-
Sign of Aggregation: A broad, tailing, or "humped" peak suggests that the peptide is aggregating on the column or is in equilibrium between monomeric and aggregated states. Multiple peaks could indicate stable oligomers.
Protocol 2: Thioflavin T (ThT) Fluorescence Assay for Quantifying Fibrillar Aggregates
The ThT assay is a widely used method to detect and quantify the formation of amyloid-like fibrils, which are a common form of peptide aggregate characterized by β-sheet structures.
1. Materials:
-
ThT Stock Solution: 2.5 mM Thioflavin T in water. Store protected from light.
-
Assay Buffer: E.g., 50 mM Glycine-NaOH, pH 8.5.
-
Peptide Samples: Peptide dissolved and diluted to the desired concentration in the assay buffer.
-
Instrumentation: Fluorescence plate reader (Excitation: ~440 nm, Emission: ~485 nm).
-
Plate: Black, clear-bottom 96-well plate.
2. Methodology:
-
Prepare a working solution of ThT by diluting the stock solution to 25 µM in the assay buffer.
-
In the 96-well plate, add 10 µL of your peptide sample (and controls).
-
Add 90 µL of the 25 µM ThT working solution to each well.
-
Incubate the plate in the dark for 5-10 minutes at room temperature.
-
Measure the fluorescence intensity using the plate reader.
3. Interpretation:
-
A significant increase in fluorescence intensity in the peptide-containing wells compared to the buffer-only control indicates the presence of β-sheet-rich, amyloid-like aggregates. The intensity of the signal is proportional to the amount of fibrillar aggregates.
Visualization of Aggregation Mitigation Strategies
Different additives work through distinct mechanisms to prevent or reverse peptide aggregation. The diagram below illustrates the conceptual relationship between an aggregated peptide state and the mechanisms of common solubilizing agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Generic hydrophobic residues are sufficient to promote aggregation of the Alzheimer's Aβ42 peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. genscript.com [genscript.com]
- 8. verifiedpeptides.com [verifiedpeptides.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bachem.com [bachem.com]
- 12. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 13. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
Side reactions associated with the incorporation of (R)-2-Amino-3-(o-tolyl)propanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals incorporating (R)-2-Amino-3-(o-tolyl)propanoic acid into their peptide synthesis protocols.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the incorporation of this compound?
The primary challenge stems from the steric hindrance caused by the ortho-methyl group on the phenyl ring. This bulkiness can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to several potential side reactions. The main issues to anticipate are incomplete coupling reactions and an increased risk of racemization at the α-carbon of the amino acid.
Q2: What is racemization and how can it be minimized when coupling this compound?
Racemization is the loss of stereochemical integrity at the α-carbon, leading to the formation of the D-diastereomer of the intended peptide. This can compromise the biological activity and purity of the final product.[1] Racemization during peptide coupling often proceeds through the formation of a 5(4H)-oxazolone intermediate.[1]
To minimize racemization:
-
Use appropriate additives: Additives like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are highly effective at suppressing racemization.[2] They form active esters that are less prone to racemization.
-
Choose the right base: A sterically hindered, weaker base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine is preferred over stronger, less hindered bases.[2]
-
Control reaction temperature: Lowering the reaction temperature can help reduce the rate of racemization.
-
Minimize pre-activation time: The longer the amino acid is in its activated state before coupling, the greater the opportunity for racemization.
Q3: I am observing incomplete coupling with this compound. What steps can I take to improve the coupling efficiency?
Incomplete coupling is a common issue with sterically hindered amino acids. Here are several strategies to improve the reaction yield:
-
Utilize potent coupling reagents: Standard coupling reagents may be insufficient. More powerful reagents are recommended to overcome the steric barrier.
-
Perform a double coupling: After the initial coupling reaction, washing the resin and repeating the coupling step with a fresh solution of activated amino acid can drive the reaction to completion.
-
Increase reaction time and/or temperature: Extending the coupling time or using microwave-assisted peptide synthesis (MW-SPPS) can significantly improve coupling efficiency for sterically hindered residues.[1] However, be mindful that elevated temperatures can also increase the risk of racemization.
-
Optimize solvent conditions: Ensure the resin is adequately swollen. Using solvents with excellent solvating properties like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) is crucial.
Q4: Are there any specific side reactions to be aware of during the final cleavage and deprotection of a peptide containing this compound?
While specific side reactions for this particular amino acid are not extensively documented, general side reactions during trifluoroacetic acid (TFA) cleavage should be considered. Cationic species generated from the cleavage of protecting groups can lead to alkylation of sensitive residues like tryptophan or methionine. The use of a scavenger cocktail (e.g., containing water, triisopropylsilane (TIPS), and 1,2-ethanedithiol (EDT)) is essential to minimize these side reactions.[3]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Peptide
| Potential Cause | Recommended Solution |
| Incomplete Coupling | 1. Switch to a more potent coupling reagent (e.g., HATU, HCTU, PyAOP). 2. Perform a double or even triple coupling. 3. Increase the coupling reaction time. 4. Employ microwave-assisted synthesis to increase the reaction rate. |
| Poor Resin Swelling | 1. Ensure the resin is fully swollen in a suitable solvent (DMF or NMP) for at least 30 minutes before the first coupling step. |
| Suboptimal Reagent Concentration | 1. Use a higher concentration of the amino acid and coupling reagents (e.g., 4 equivalents relative to resin loading). |
Issue 2: Presence of Diastereomeric Impurities (Racemization)
| Potential Cause | Recommended Solution |
| Inappropriate Coupling Reagent/Additive | 1. Use a coupling reagent known for low racemization, such as PyAOP. 2. Always include an additive like HOAt or OxymaPure® in the coupling mixture, especially when using carbodiimide-based reagents. |
| Strong Base | 1. Use a weaker, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA if racemization is a significant issue. |
| Prolonged Pre-activation | 1. Minimize the time between the activation of the amino acid and its addition to the resin. |
| Elevated Temperature | 1. Perform the coupling at a lower temperature (e.g., 0°C or room temperature) if possible. Balance the need for higher temperature for coupling efficiency against the risk of racemization. |
Quantitative Data Summary
While specific quantitative data for this compound is limited in the literature, the following table provides a general comparison of commonly used coupling reagents for sterically hindered amino acids. The actual performance will vary depending on the specific peptide sequence and reaction conditions.
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Purity (%) | Level of Racemization |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >95 | Very Low[1][4] |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | >95 | Very Low[4] |
| PyAOP | Phosphonium Salt | 30-120 minutes | >95 | Very Low |
| PyBOP | Phosphonium Salt | 30-120 minutes | >95 | Low[4] |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | >90 | Moderate |
| DIC/OxymaPure® | Carbodiimide/Additive | 60-180 minutes | >90 | Low |
Experimental Protocols
Protocol 1: Double Coupling of this compound using HATU
-
Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in DMF for at least 30 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.
-
First Coupling:
-
In a separate vessel, dissolve Fmoc-(R)-2-Amino-3-(o-tolyl)propanoic acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Wash the resin with DMF.
-
-
Second Coupling:
-
Repeat the coupling step with a fresh solution of activated Fmoc-(R)-2-Amino-3-(o-tolyl)propanoic acid under the same conditions as the first coupling.
-
-
Washing: Wash the resin thoroughly with DMF, followed by dichloromethane (DCM), and then DMF to prepare for the next synthesis cycle.
-
Monitoring: Confirm the completion of the coupling using a qualitative test such as the Kaiser test (ninhydrin test).
Protocol 2: Final Cleavage and Deprotection
-
Resin Washing and Drying: After the final synthesis cycle, wash the peptide-resin thoroughly with DMF, followed by DCM, and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is TFA/TIPS/Water (95:2.5:2.5, v/v/v). If the peptide contains sensitive residues like Cys or Met, add EDT (e.g., 2.5%).
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.
-
Isolation and Purification: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: General workflow for solid-phase peptide synthesis and cleavage.
Caption: Troubleshooting logic for incorporating sterically hindered amino acids.
References
Technical Support Center: Optimization of Deprotection for Peptides with (R)-2-Amino-3-(o-tolyl)propanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides incorporating the sterically hindered unnatural amino acid, (R)-2-Amino-3-(o-tolyl)propanoic acid. The bulky o-tolyl group presents unique challenges during the final deprotection step, often requiring optimization of standard protocols to ensure high yield and purity.
Frequently Asked Questions (FAQs)
Q1: Why is deprotection of peptides containing this compound more challenging than for standard proteinogenic amino acids?
A1: The primary challenge arises from steric hindrance. The ortho-methyl group on the phenyl ring of this compound is in close proximity to the peptide backbone. This bulkiness can shield the peptide bonds and side-chain protecting groups from the acidolytic cleavage reagents, such as trifluoroacetic acid (TFA), leading to incomplete deprotection. This can result in lower yields of the desired peptide and the presence of deletion sequences or peptides with lingering protecting groups.[1]
Q2: What are the most common side reactions observed during the TFA-mediated deprotection of peptides with this unnatural amino acid?
A2: Due to the potential need for longer exposure to strong acids to achieve complete deprotection, several side reactions can be exacerbated:
-
Alkylation: Reactive carbocations generated from side-chain protecting groups (e.g., tert-butyl from Boc or tBu) can modify nucleophilic residues like Tryptophan (Trp) and Methionine (Met).[2]
-
Oxidation: Methionine and Cysteine (Cys) residues are susceptible to oxidation.[3]
-
Aspartimide Formation: For sequences containing Aspartic acid (Asp), particularly Asp-Gly or Asp-Ser motifs, prolonged acidic conditions can promote the formation of aspartimide intermediates, which can lead to racemization and the formation of β-peptides.[4]
-
Incomplete Protecting Group Removal: The steric bulk of the o-tolyl group may hinder the removal of adjacent or even remote protecting groups, leading to a heterogeneous mixture of partially protected peptides.
Q3: How do I select the appropriate scavenger cocktail for the deprotection of a peptide containing this compound?
A3: The choice of scavenger cocktail is critical and depends on the overall amino acid composition of your peptide. For peptides containing the sterically hindered o-tolyl residue, a more robust scavenger cocktail is generally recommended to mitigate side reactions that may occur due to extended cleavage times.
-
For peptides without other sensitive residues: A standard mixture of TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5) may be sufficient, but cleavage time may need to be extended.[2]
-
For peptides containing Trp, Met, or Cys: A more complex cocktail like Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol (EDT)) is advisable.[2][5] Thioanisole and EDT are particularly effective at protecting Trp and Met residues.
-
For peptides with multiple Arginine(Pbf/Pmc) residues: These protecting groups can be slow to cleave. The use of Reagent K or extending the cleavage time with a standard cocktail is often necessary.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of the target peptide after cleavage. | Incomplete cleavage from the resin due to steric hindrance. | Extend the cleavage reaction time to 3-4 hours. Consider performing a second cleavage on the same resin with fresh reagent.[6] |
| Peptide precipitation issues. | If the peptide is hydrophobic, it may not precipitate well in diethyl ether. Try reducing the TFA volume by evaporation before precipitation or use a mixture of ether and hexane.[2] | |
| Mass spectrometry shows peaks corresponding to incomplete deprotection (e.g., +56 for tBu, +100 for Boc). | Steric hindrance from the o-tolyl group is preventing complete removal of side-chain protecting groups. | Increase the cleavage time to 4-6 hours and monitor the deprotection by HPLC at intermediate time points. Consider a more potent cleavage cocktail, such as one with a higher percentage of scavengers or a stronger acid if compatible with other residues. |
| Multiple side-products observed in the crude HPLC profile. | Extended cleavage time is leading to side reactions. | Optimize the scavenger cocktail. For Trp-containing peptides, ensure the use of scavengers like EDT or consider protecting the indole nitrogen with a Boc group during synthesis. For Met-containing peptides, add a reducing scavenger like EDT.[3] |
| The peptide sequence is prone to aggregation. | Perform the cleavage at a lower temperature (e.g., 4°C) for a longer duration to minimize aggregation-related side reactions. | |
| Formation of deletion sequences. | Incomplete Fmoc deprotection during solid-phase synthesis due to steric hindrance. | For the amino acid coupled immediately after this compound, perform a double deprotection step with an extended reaction time. Use a stronger base for deprotection if compatible with the rest of the sequence.[1] |
Data Presentation
The following tables present illustrative data for the deprotection of a model peptide containing a sterically hindered aromatic amino acid, similar in nature to this compound. This data is intended to provide a general guideline for optimization.
Table 1: Effect of Cleavage Time on Peptide Purity
| Cleavage Time (hours) | Peptide Purity (%) | Incompletely Deprotected Species (%) |
| 2 | 75 | 15 |
| 4 | 88 | 5 |
| 6 | 85 | <2 |
Illustrative data based on typical results for sterically hindered peptides.
Table 2: Comparison of Different TFA Cleavage Cocktails
| Cleavage Cocktail | Peptide Purity (%) | Major Side Product (%) |
| TFA/TIS/H₂O (95:2.5:2.5) | 82 | 10 (incomplete deprotection) |
| Reagent K | 91 | 4 (Trp-adduct) |
| TFA/Thioanisole/EDT/H₂O (90:5:2.5:2.5) | 89 | 6 (unidentified) |
Illustrative data for a model peptide containing a sterically hindered aromatic residue and a Tryptophan residue.
Experimental Protocols
Protocol 1: Standard TFA Cleavage
-
Resin Preparation: After completion of solid-phase peptide synthesis (SPPS), wash the peptidyl-resin thoroughly with dichloromethane (DCM) (3 x 10 mL per gram of resin) to remove residual DMF. Dry the resin under high vacuum for at least 2 hours.[6]
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail immediately before use. For a standard cleavage, use a mixture of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% deionized water. Prepare approximately 10 mL of cocktail per gram of resin.[2]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin in a suitable reaction vessel. Gently agitate the mixture at room temperature for 2-4 hours. For peptides with this compound, an initial 4-hour cleavage time is recommended.
-
Peptide Isolation: Filter the resin and collect the TFA solution containing the cleaved peptide. Wash the resin twice with a small volume of fresh TFA to ensure complete recovery.
-
Peptide Precipitation: Add the combined TFA filtrate dropwise to a 10-fold volume of cold (-20 °C) diethyl ether with gentle stirring. A white precipitate of the crude peptide should form.
-
Washing and Drying: Collect the precipitated peptide by centrifugation or filtration. Wash the peptide pellet with cold diethyl ether three times to remove scavengers and cleaved protecting groups. Dry the crude peptide under vacuum.[3]
Protocol 2: Optimized TFA Cleavage for Sterically Hindered Peptides with Sensitive Residues (Reagent K)
-
Resin Preparation: Follow step 1 in Protocol 1.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT). Prepare approximately 10 mL of the cocktail per gram of resin.[5]
-
Cleavage Reaction: Add Reagent K to the dried resin and agitate at room temperature for 3-4 hours.
-
Peptide Isolation, Precipitation, and Washing: Follow steps 4-6 in Protocol 1.
Visualizations
Caption: Workflow for peptide cleavage and deprotection.
Caption: Decision tree for troubleshooting incomplete deprotection.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Asymmetric Synthesis of D-2-Methylphenylalanine
This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the asymmetric synthesis of D-2-Methylphenylalanine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the synthesis, focusing on improving yield and enantioselectivity.
Q1: Why is my overall yield of D-2-Methylphenylalanine consistently low?
A1: Low yields can arise from multiple factors throughout the synthetic process. A systematic approach to troubleshooting is essential.
-
Inefficient Alkylation: The key C-C bond-forming step can be inefficient.
-
Poor Enolate Formation: Ensure anhydrous conditions and use a suitable, strong non-nucleophilic base (e.g., LDA, NaHMDS) to achieve complete deprotonation of your chiral glycine equivalent. The temperature should be kept low (typically -78 °C) to prevent side reactions.
-
Inactive Electrophile: The 2-methylbenzyl halide (bromide is often more reactive than chloride) must be pure. Impurities can quench the enolate.
-
Steric Hindrance: The inherent steric bulk of the 2-methylbenzyl group and the chiral auxiliary can slow down the reaction. It may be necessary to increase the reaction time or temperature slightly, but monitor for decreased diastereoselectivity.[1]
-
-
Incomplete Auxiliary Cleavage: The final step of removing the chiral auxiliary can be problematic.[2]
-
Product Loss During Workup/Purification:
-
D-2-Methylphenylalanine is an amino acid and can have high water solubility, especially in its zwitterionic form. Minimize aqueous washes after the final product is deprotected.
-
Purification via silica gel chromatography can lead to losses. Consider alternative methods like crystallization or ion-exchange chromatography.
-
Q2: How can I improve the enantiomeric excess (ee%) or diastereomeric excess (de%) of my synthesis?
A2: Suboptimal enantioselectivity is a common issue in asymmetric synthesis. Several parameters can be adjusted:
-
Choice of Chiral Auxiliary/Catalyst: The structure of the chiral directing group is paramount.
-
For auxiliary-based methods, Evans oxazolidinones and pseudoephedrine amides are common choices that often provide high diastereoselectivity.[1]
-
In phase-transfer catalysis, the structure of the cinchona alkaloid-derived catalyst is critical. Screening different catalysts is often necessary to find the optimal one for a specific substrate.[4][5]
-
-
Reaction Temperature: Lowering the reaction temperature (e.g., from -40 °C to -78 °C) for the alkylation step often enhances selectivity by favoring the transition state that leads to the desired diastereomer.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the geometry of the transition state. A screen of solvents like THF, toluene, and dichloromethane can reveal an optimal medium for stereoselectivity.
-
Base and Counterion: In enolate chemistry, the choice of base (e.g., LDA vs. KHMDS) affects the metal counterion (Li+ vs. K+), which can alter the aggregation state and reactivity of the enolate, thereby impacting diastereoselectivity.
Q3: I am having difficulty removing the chiral auxiliary. What are the best methods?
A3: The choice of cleavage method depends entirely on the type of auxiliary used. Forcing conditions can lead to racemization of the product.
-
Evans Oxazolidinones: Typically cleaved under basic conditions (e.g., LiOH/H₂O₂ in a THF/water mixture) to yield the carboxylic acid.[6] Reductive cleavage (e.g., LiAlH₄) can be used to produce the corresponding amino alcohol.[3]
-
Pseudoephedrine Amides: Can be cleaved under acidic or basic hydrolysis to give the carboxylic acid. The auxiliary can often be recovered.[1]
-
Schöllkopf Bis-lactim Ethers: Mild acid hydrolysis (e.g., 0.1 M HCl) is used to release the amino acid methyl ester.[6]
If cleavage is incomplete, verify the quality and stoichiometry of your reagents, optimize reaction time and temperature, and consider alternative solvents to improve solubility and reaction rates.[2]
Q4: My enzymatic synthesis is inefficient. What should I check?
A4: Enzymatic reactions are highly sensitive to their environment.
-
Enzyme Activity: Ensure the enzyme is active. Use a fresh batch or test its activity with a known, reliable substrate.
-
Reaction Conditions: pH, temperature, and buffer composition are critical. These must be optimized for the specific enzyme being used (e.g., Phenylalanine Ammonia Lyase - PAL, or D-amino acid transaminase).[7][8]
-
Substrate/Product Inhibition: High concentrations of the starting material or the product can inhibit the enzyme's activity.[9] Consider a fed-batch approach where the substrate is added gradually, or an in-situ product removal strategy.
-
Cofactor Availability: Some enzymatic reactions, like those using dehydrogenases, require cofactors (e.g., NADH/NADPH). Ensure the cofactor is present and that a regeneration system is in place if necessary.[10]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data on how different parameters can affect the outcome of asymmetric syntheses relevant to D-2-Methylphenylalanine.
Table 1: Effect of Catalyst on Asymmetric Phase-Transfer Alkylation
Reaction: Alkylation of N-(diphenylmethylene)glycine tert-butyl ester with 3,5-dichlorobenzyl bromide.
| Catalyst (Cinchona Alkaloid Derivative) | Base | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1f (O-allyl-N-(9-anthracenmethyl) cinchoninium bromide) | CsOH·H₂O | CH₂Cl₂/H₂O | 0 | 95 | 96 (R) |
| 1i (O-allyl-N-(9-anthracenmethyl) cinchonidinium bromide) | CsOH·H₂O | CH₂Cl₂/H₂O | 0 | 93 | 95 (S) |
| 1f | KOH | CH₂Cl₂/H₂O | 0 | 93 | 95 (R) |
| 1f | K₂CO₃ | CH₂Cl₂/H₂O | 0 | 65 | 78 (R) |
Data adapted from a study on asymmetric alkylation using phase transfer catalysts. This demonstrates how both the catalyst structure and the base can significantly impact yield and enantioselectivity.[4]
Table 2: Enzymatic Cascade for Synthesis of D-Phenylalanine Derivatives
Reaction: Conversion of substituted cinnamic acids to D-phenylalanines using a Phenylalanine Ammonia Lyase (PAL) and a deracemization system.
| Substrate (Cinnamic Acid) | Enzyme Variant | Conversion (%) | ee (%) |
| p-NO₂-cinnamic acid | Wild-Type PAL | 71 | 96 |
| p-NO₂-cinnamic acid | H359Y Mutant PAL | 78 | >99 |
| p-Cl-cinnamic acid | H359Y Mutant PAL | 85 | >99 |
| p-F-cinnamic acid | H359Y Mutant PAL | 81 | >99 |
Data from a multienzymatic cascade process. This highlights the power of enzyme engineering (H359Y mutant) to improve both conversion and enantiomeric excess.[8][11]
Experimental Protocols
Protocol 1: Asymmetric Alkylation using a Pseudoephedrine Chiral Auxiliary
This protocol is a generalized procedure based on the methodology for diastereoselective alkylation of pseudoephedrine amides to form α-substituted amino acids.[1]
Step 1: Amide Formation
-
Dissolve (1R,2R)-(-)-Pseudoephedrine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).
-
Add 2-phenylpropionic acid (1.0 eq) and a coupling reagent like DCC (dicyclohexylcarbodiimide) (1.1 eq).
-
Stir the reaction at room temperature for 12-24 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure. Purify the resulting amide by column chromatography.
Step 2: Diastereoselective Alkylation
-
Dissolve the pseudoephedrine amide (1.0 eq) in anhydrous THF and cool the solution to -78 °C.
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) and stir for 1 hour to form the lithium enolate.
-
Add a solution of 2-methylbenzyl bromide (1.2 eq) in anhydrous THF dropwise.
-
Allow the reaction to stir at -78 °C for 4-6 hours, monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography to isolate the alkylated diastereomer.
Step 3: Auxiliary Cleavage
-
Reflux the purified alkylated amide in a 1:1 mixture of 6 M HCl and dioxane for 12 hours.
-
Cool the reaction mixture and extract with diethyl ether to remove the recovered pseudoephedrine auxiliary (as its hydrochloride salt).
-
The aqueous layer contains the desired D-2-Methylphenylalanine hydrochloride. It can be isolated by evaporation or purified further using ion-exchange chromatography.
Visualizations: Workflows and Logic Diagrams
Below are diagrams created using DOT language to illustrate key processes.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Caption: Troubleshooting flowchart for low enantiomeric excess.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Peptides Containing (R)-2-Amino-3-(o-tolyl)propanoic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of peptides incorporating the unnatural amino acid (R)-2-Amino-3-(o-tolyl)propanoic acid. The presence of this bulky and hydrophobic residue presents unique challenges, primarily related to peptide aggregation and solubility.[1][2]
Frequently Asked Questions (FAQs)
1. What are the primary challenges when purifying peptides containing this compound?
The main challenges stem from the hydrophobic and sterically bulky nature of the o-tolyl group.[2][3] These characteristics can lead to:
-
Poor Solubility: The peptide may be difficult to dissolve in standard aqueous buffers used for purification.[1][4]
-
Peptide Aggregation: The hydrophobic side chains can interact, causing the peptides to clump together, which can lead to precipitation, low yields, and poor chromatographic resolution.[5][6][7]
-
Difficult Chromatographic Separation: The hydrophobicity can cause strong retention on reverse-phase HPLC columns, leading to broad peaks and poor separation from closely related impurities.[8]
2. What is a good starting strategy for purifying a peptide with this compound?
A robust initial strategy involves a combination of precipitation to remove bulk impurities followed by reverse-phase high-performance liquid chromatography (RP-HPLC) for final purification.
-
Initial Cleanup: After cleavage from the solid-phase resin, precipitating the crude peptide in cold diethyl ether can be an effective first step to remove scavengers and other small molecule impurities.[1][9]
-
RP-HPLC: This is the standard and most effective method for peptide purification.[10] For peptides with hydrophobic residues, careful optimization of the mobile phase and gradient is crucial.[11][12]
3. How can I improve the solubility of my peptide for purification?
If you encounter solubility issues, consider the following:[4]
-
Solvent Screening: Test the solubility of a small amount of the crude peptide in various solvent systems. Organic solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or n-propanol, sometimes in combination with aqueous buffers, can be effective.[2][4][8]
-
pH Adjustment: The overall charge of the peptide can influence its solubility. Adjusting the pH of the solvent away from the peptide's isoelectric point can increase solubility.[13][14]
-
Chaotropic Agents: In difficult cases, the addition of chaotropic agents like guanidinium chloride or urea can help disrupt aggregation and improve solubility, though their compatibility with subsequent purification steps must be considered.[15]
Troubleshooting Guides
Issue 1: Low Peptide Yield After Purification
Low recovery of the target peptide is a common problem, especially with hydrophobic sequences.[16][17]
| Potential Cause | Troubleshooting Step |
| Peptide Precipitation/Aggregation | - Analyze the flow-through and wash fractions for your peptide. If present, the binding conditions are not optimal. - Before loading onto the HPLC column, ensure the peptide is fully dissolved. Consider using a stronger organic solvent for dissolution, such as DMSO or DMF.[8] - Perform a solubility test to find the best solvent system.[4] |
| Inefficient Cleavage from Resin | - Perform a test cleavage on a small amount of resin and analyze the supernatant by mass spectrometry to confirm the presence of the target peptide.[9] |
| Strong Retention on HPLC Column | - If the peptide does not elute from the column, a stronger organic solvent or a shallower gradient may be needed. Consider using a less retentive column (e.g., C8 or C4 instead of C18).[8][18] |
| Peptide Degradation | - Include protease inhibitors if proteolytic degradation is suspected, although this is less common for synthetic peptides.[16] Keep samples cold to minimize degradation.[16] |
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting decision tree for low peptide yield.
Issue 2: Poor Peak Shape in HPLC
Broad, tailing, or split peaks can indicate several issues during RP-HPLC.
| Potential Cause | Troubleshooting Step |
| Peptide Aggregation on Column | - Lower the sample concentration injected onto the column. - Increase the temperature of the column (e.g., to 40-60 °C) to disrupt aggregates. - Add organic modifiers like isopropanol or n-propanol to the mobile phase.[4] |
| Secondary Interactions with Column | - Ensure an appropriate ion-pairing agent (e.g., 0.1% TFA) is used in the mobile phases to mask residual silanol groups on the silica-based column.[18][19] |
| Inappropriate Mobile Phase or Gradient | - Optimize the gradient. A shallower gradient can improve resolution.[11][18] - For very hydrophobic peptides, a C8 or C4 column may provide better peak shape than a C18 column.[8][18] |
| Column Overloading | - Reduce the amount of peptide loaded onto the column. |
Experimental Protocols
Protocol 1: Crude Peptide Precipitation
This protocol is for the initial workup of the peptide after cleavage from the solid-phase synthesis resin.
-
Cleavage and Collection: Following the standard cleavage protocol (e.g., with a TFA-based cocktail), filter the resin and collect the filtrate containing the cleaved peptide.[3]
-
Volume Reduction: If necessary, reduce the volume of the TFA solution under a gentle stream of nitrogen.
-
Precipitation: Add the TFA solution dropwise to a 50 mL centrifuge tube containing cold diethyl ether (at least 10 times the volume of the TFA solution). A white precipitate should form.[3]
-
Incubation: Place the tube at -20°C for at least 30 minutes to maximize precipitation.
-
Pelleting: Centrifuge the mixture at 3000-4000 x g for 10 minutes to pellet the crude peptide.
-
Washing: Carefully decant the ether. Wash the pellet by adding fresh cold diethyl ether, vortexing briefly, and re-centrifuging. Repeat this wash step 2-3 times to remove residual scavengers.
-
Drying: After the final wash, decant the ether and dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification by HPLC.
Protocol 2: Reverse-Phase HPLC Purification
This is a general starting protocol for the purification of a hydrophobic peptide. Optimization will likely be required.
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size). For highly hydrophobic peptides, a C8 or C4 column may be beneficial.[18]
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Flow Rate: Dependent on column dimensions (e.g., 1 mL/min for a 4.6 mm ID analytical column; 10-20 mL/min for a semi-preparative column).
-
Detection: UV absorbance at 214 nm and 280 nm.
Gradient Conditions:
| Time (min) | % Mobile Phase B |
| 0 | 10 |
| 5 | 10 |
| 35 | 70 |
| 40 | 95 |
| 45 | 95 |
| 50 | 10 |
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent. Start with Mobile Phase A. If solubility is poor, try adding a small amount of acetonitrile or DMSO.[8]
-
Equilibration: Equilibrate the column with the starting conditions (10% B) for at least 5-10 column volumes.
-
Injection: Inject the dissolved peptide onto the column.
-
Gradient Elution: Run the gradient as described in the table above. The high hydrophobicity of the this compound may require a higher percentage of Mobile Phase B for elution.
-
Fraction Collection: Collect fractions (e.g., 1 mL) across the elution profile of the main peak.
-
Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to identify those containing the pure peptide.
-
Pooling and Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.
Purification Workflow Overview
Caption: General workflow for peptide purification.
References
- 1. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. nestgrp.com [nestgrp.com]
- 5. Evidence for peptide aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. bachem.com [bachem.com]
- 11. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 12. Mechanisms of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 13. millennialscientific.com [millennialscientific.com]
- 14. agilent.com [agilent.com]
- 15. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 16. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 17. neb.com [neb.com]
- 18. hplc.eu [hplc.eu]
- 19. Peptide analysis using reverse phase liquid chromatography | Separation Science [sepscience.com]
Managing steric hindrance during the synthesis of peptides with tolyl-substituted amino acids
Welcome to the technical support center for the synthesis of peptides containing tolyl-substituted amino acids. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges related to steric hindrance during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is steric hindrance a significant issue when synthesizing peptides with tolyl-substituted amino acids?
A1: Tolyl-substituted amino acids, such as 4-methyl-phenylalanine, possess a bulky, sterically demanding tolyl group on their side chain. This bulkiness physically obstructs the approach of reagents to the reaction centers of the peptide backbone.[1] This hindrance significantly complicates two critical steps in solid-phase peptide synthesis (SPPS): the formation of the peptide bond (coupling) and the removal of the N-terminal Fmoc protecting group (deprotection).[2][3] Inefficient reactions at these stages lead to the formation of deletion sequences and a decrease in the overall purity and yield of the final peptide.[2]
Q2: What are the initial signs of a difficult coupling reaction involving a tolyl-substituted amino acid?
A2: The most common indicator of an incomplete or failed coupling reaction is a positive qualitative test for the presence of unreacted free primary amines on the resin.[2] The Kaiser test is a widely used method; a dark blue color on the resin beads after the coupling step indicates a significant amount of unreacted amine, signifying a failed reaction.[2] A negative result (yellow/no color change) suggests the coupling was successful.[2] For N-terminal secondary amines like proline, a reddish-brown color is expected.[2]
Q3: Which coupling reagents are most effective for sterically hindered tolyl-substituted amino acids?
A3: Standard carbodiimide reagents like DCC or DIC are often inefficient for hindered couplings.[1] For amino acids with significant steric bulk like tolyl-substituted residues, more potent coupling reagents are required.[4] Uronium/aminium salt-based reagents such as HATU, HCTU, and COMU are highly recommended.[1][5] HATU and COMU are generally considered among the most efficient reagents due to the high reactivity of the OAt and Oxyma esters they form, respectively.[1][5] For extremely challenging couplings, converting the amino acid to a highly reactive acyl fluoride using reagents like TFFH can be an effective strategy.[1][5]
Q4: Can the bulky nature of a tolyl-substituted residue affect the Fmoc deprotection of the next amino acid in the sequence?
A4: Yes, this is a common issue. The bulky side chain of a newly incorporated tolyl-substituted amino acid can shield the N-terminal Fmoc group from the deprotection reagent (typically piperidine).[3] This can lead to slow or incomplete Fmoc removal, which, like incomplete coupling, results in deletion sequences because the N-terminal amine is not available for the next coupling reaction.[2]
Q5: My peptide contains multiple tolyl groups and is proving difficult to purify. What strategies can I use?
A5: Peptides with multiple bulky, hydrophobic residues like tolyl-amino acids have a high tendency to aggregate, making them poorly soluble in standard purification solvents.[6][7] This can lead to the peptide precipitating on the HPLC column or eluting improperly.[6][8] To address this, consider modifying your mobile phase. Adding organic solvents like isopropanol or n-propanol to the acetonitrile phase can improve solubility.[9][10] In some cases, using solvents like trifluoroethanol (TFE) in the initial dissolution buffer can help break up aggregates, but care must be taken as it can affect chromatography if the concentration is too high.[8]
Troubleshooting Guides
Problem: Incomplete Coupling Reaction
(Indicated by a positive Kaiser test or other in-process monitoring)
The bulky nature of tolyl-substituted amino acids can significantly slow down the kinetics of peptide bond formation. If you observe an incomplete reaction, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for an incomplete coupling reaction.
Recommended Actions:
-
Double Coupling : The simplest and often most effective first step is to perform a second coupling. After the initial coupling time, drain the reaction vessel and add a fresh solution of the activated tolyl-amino acid to the resin and allow it to react again.[1]
-
Increase Reaction Time : For known sterically hindered residues, extending the coupling time from the standard 1-2 hours to 4 hours or even overnight can be beneficial.[1]
-
Switch to a More Potent Coupling Reagent : If you are using a less reactive reagent like HBTU, switching to a more potent one like HATU or COMU is highly recommended.[1][4] These reagents are known to be more effective for demanding couplings.[5]
-
Use Microwave-Assisted Peptide Synthesis (MAPS) : Applying microwave energy can significantly accelerate coupling reactions by overcoming the kinetic barrier imposed by steric hindrance.[1][4]
Problem: Incomplete Fmoc Deprotection
(Indicated by a weak or negative Kaiser test after the deprotection step)
The steric bulk of a tolyl-substituted residue can impede the removal of the Fmoc group on the N-terminus.
Recommended Actions:
-
Extend Deprotection Time : Increase the standard deprotection time. For example, instead of a single 10-minute treatment with 20% piperidine in DMF, try two treatments of 10-15 minutes each.
-
Use a Stronger Deprotection Solution : For particularly difficult sequences, a stronger base mixture can be employed. A common and effective solution is to use a solution containing 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% piperidine in DMF.[3] DBU is a stronger, non-nucleophilic base that can enhance the rate of Fmoc removal.[11]
-
Ensure Proper Resin Swelling : Inadequate swelling of the resin can cause peptide chains to be too close together, further hindering reagent access.[2][3] Ensure the resin is fully swollen in a suitable solvent like DMF or NMP for at least 30 minutes before initiating the deprotection step.[4]
Data Summary
The choice of coupling reagent is critical when incorporating sterically hindered amino acids. The following table summarizes the relative effectiveness of common reagents.
| Coupling Reagent | Activating Group | Relative Reactivity | Recommended Use for Tolyl-Amino Acids |
| DCC/DIC | - | Low | Not recommended; often inefficient for hindered couplings.[1] |
| HBTU/HCTU | OBt/O-6-ClBt ester | Moderate-High | Can be effective, but may require double coupling or extended times.[1][4] |
| HATU/PyAOP | OAt ester | Very High | Highly Recommended . Among the most efficient reagents for hindered couplings.[1][5] |
| COMU | Oxyma ester | Very High | Highly Recommended . Comparable or superior to HATU with an improved safety profile.[1][5] |
| TFFH | Acyl Fluoride | Extremely High | Recommended for exceptionally difficult couplings where other reagents fail.[1][5] |
Key Experimental Protocols
Protocol 1: HATU-Mediated Double Coupling of a Tolyl-Substituted Amino Acid
This protocol describes a robust method for coupling a sterically hindered Fmoc-Tolyl-AA-OH onto a resin-bound peptide with a free N-terminal amine.
-
Resin Preparation : Following standard Fmoc deprotection of the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).
-
Amino Acid Activation : In a separate vessel, pre-activate the Fmoc-Tolyl-amino acid. For a 0.1 mmol scale synthesis, dissolve:
-
Fmoc-Tolyl-AA-OH (0.4 mmol, 4 eq)
-
HATU (0.39 mmol, 3.9 eq)
-
Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq) in 2 mL of DMF. Allow the solution to stand for 1-5 minutes for pre-activation.[1]
-
-
First Coupling : Add the activated amino acid solution to the resin. Agitate the mixture for 45-60 minutes at room temperature.[1]
-
Intermediate Wash : Drain the reaction solution and wash the resin with DMF (3 x 1 min).
-
Second Coupling : Repeat steps 2 and 3 by preparing and adding a fresh solution of activated amino acid. Allow the second coupling to proceed for another 45-60 minutes.[1]
-
Final Wash : Drain the solution and wash the resin thoroughly with DMF (3 x 1 min) and then DCM (3 x 1 min) to prepare for the next deprotection step.[1]
-
Confirmation : Perform a Kaiser test on a small sample of beads. A negative result (yellow beads) confirms the coupling is complete.[2]
Protocol 2: Enhanced Fmoc Deprotection Using DBU
This protocol is for difficult deprotection steps where standard piperidine treatment is insufficient.
-
Resin Preparation : Swell the peptide-resin in DMF for at least 30 minutes.[3] Drain the solvent.
-
Deprotection : Prepare a deprotection solution of 2% DBU / 2% piperidine (v/v) in DMF . Add this solution to the resin and agitate for 5-10 minutes.
-
Second Treatment (Optional) : Drain the solution and add a fresh aliquot of the DBU/piperidine solution. Agitate for an additional 5-10 minutes. The progress can be monitored by observing the UV absorbance of the cleaved DBF-adduct in the filtrate (~301 nm).[2][3]
-
Thorough Washing : It is critical to completely remove the DBU and piperidine. Wash the resin extensively with DMF (at least 6-8 times) to prevent any side reactions in the subsequent coupling step.[3]
-
Confirmation : Perform a Kaiser test to confirm the presence of a free primary amine (dark blue beads).[3]
Visualized Workflow: Coupling Reagent Selection
The choice of coupling reagent should be guided by the degree of steric hindrance at the coupling site.
Caption: Guide for selecting coupling reagents based on steric hindrance level.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. genscript.com [genscript.com]
- 7. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nestgrp.com [nestgrp.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the solubility of peptides incorporating (R)-2-Amino-3-(o-tolyl)propanoic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the solubility of peptides, with a particular focus on those incorporating the unnatural amino acid (R)-2-Amino-3-(o-tolyl)propanoic acid.
Troubleshooting Guide
Peptides incorporating this compound, a derivative of phenylalanine, often exhibit hydrophobic characteristics that can lead to solubility challenges.[1][2] This guide provides a systematic approach to troubleshoot and overcome these issues.
Initial Assessment:
Before attempting to dissolve your peptide, it is crucial to analyze its amino acid sequence to predict its overall properties.[3]
-
Determine the Net Charge: Assign a value of +1 to each basic residue (Arg, Lys, His) and the N-terminal amino group. Assign a value of -1 to each acidic residue (Asp, Glu) and the C-terminal carboxyl group.[3][4] Sum these values to estimate the net charge at neutral pH.
-
Assess Hydrophobicity: Identify the percentage of hydrophobic residues in your sequence. This compound should be considered a hydrophobic residue. Peptides with over 50% hydrophobic residues are likely to have poor aqueous solubility.[3][5]
Solubilization Workflow:
For a logical approach to solubilization, follow the workflow outlined below. It is always recommended to test the solubility on a small amount of the peptide first.[3]
Frequently Asked Questions (FAQs)
Q1: My peptide containing this compound won't dissolve in water. Why?
A1: The unnatural amino acid this compound is a phenylalanine derivative, which contributes to the hydrophobicity of the peptide.[1][2] Peptides with a high content of hydrophobic amino acids have limited solubility in aqueous solutions because they tend to aggregate to minimize their interaction with water.[6] Other factors influencing solubility include the peptide's length, overall net charge, and its tendency to form secondary structures like beta-sheets.[6][7]
Q2: What is the best initial solvent to try for a hydrophobic peptide?
A2: For a hydrophobic peptide, especially one with a neutral net charge, the recommended approach is to first try dissolving it in a minimal amount of an organic co-solvent.[8] Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power and relatively low toxicity in many biological assays.[3][5] For peptides containing cysteine, dimethylformamide (DMF) is preferred to avoid oxidation of the thiol group.[4][9] After the peptide is dissolved in the organic solvent, you can slowly add your aqueous buffer to the desired final concentration.[4][10]
Q3: Can I use sonication or heating to help dissolve my peptide?
A3: Yes, both sonication and gentle warming can be used to aid dissolution.[5][10] Sonication can help break up aggregates, but it should be used in short bursts with cooling on ice in between to prevent excessive heating, which could degrade the peptide.[3] Gentle warming (e.g., up to 40°C) can also increase solubility, but again, care must be taken to avoid thermal degradation.[5][10]
Q4: My peptide precipitates when I dilute the organic stock solution with my aqueous buffer. What should I do?
A4: This indicates that the peptide's solubility limit in the final buffer composition has been exceeded.[7] To address this, you can try a few strategies:
-
Lower the final concentration: The peptide may be soluble at a lower concentration in your desired buffer.
-
Increase the percentage of organic co-solvent: If your experimental system can tolerate it, a higher final concentration of the organic solvent may be necessary to maintain solubility.
-
Use chaotropic agents: For peptides that are particularly prone to aggregation, dissolving them in a buffer containing 6 M guanidine hydrochloride or 8 M urea can be effective.[4][7] These agents disrupt the hydrogen bonding networks that contribute to aggregation.
Q5: How does pH affect the solubility of my peptide?
A5: The pH of the solution significantly impacts a peptide's solubility by altering the charge of its acidic and basic amino acid side chains and its N- and C-termini.[6][8] Peptides are generally least soluble at their isoelectric point (pI), the pH at which their net charge is zero.[6]
-
For basic peptides (net positive charge), dissolving in a slightly acidic solution (e.g., using 10% acetic acid) can increase solubility.[4][8]
-
For acidic peptides (net negative charge), a slightly basic solution (e.g., 0.1% ammonium hydroxide) can improve solubility.[4][8]
Data Presentation
The choice of solvent can significantly impact the achievable concentration of a hydrophobic peptide. The following table provides a general guideline for solvent selection based on peptide characteristics.
| Peptide Characteristic | Primary Solvent Choice | Secondary Solvent Choice | Final Diluent |
| Net Positive Charge | Sterile Water | 10% Acetic Acid | Aqueous Buffer |
| Net Negative Charge | Sterile Water | 0.1% Ammonium Hydroxide | Aqueous Buffer |
| Net Neutral/Hydrophobic | Minimal DMSO or DMF | Acetonitrile or Methanol | Aqueous Buffer |
Experimental Protocols
Protocol 1: General Solubilization of a Hydrophobic Peptide
-
Preparation: Weigh a small, known amount of the lyophilized peptide into a sterile microcentrifuge tube.
-
Initial Dissolution: Add a minimal volume of 100% DMSO (or DMF for peptides containing Cysteine) to the peptide. For example, for 1 mg of peptide, start with 20-30 µL of solvent.[7]
-
Mixing: Vortex the tube gently until the peptide is completely dissolved. Sonication in a water bath for short intervals can be used if necessary.[3]
-
Dilution: Slowly add your desired aqueous buffer to the dissolved peptide solution dropwise while vortexing.
-
Observation: Continuously monitor the solution for any signs of precipitation. If the solution becomes cloudy, the peptide's solubility limit in that buffer has been reached.[7]
Protocol 2: Solubilization using Chaotropic Agents
This protocol is intended for peptides that have formed visible aggregates or are resistant to the methods in Protocol 1.
-
Preparation of Chaotropic Agent Stock: Prepare a stock solution of 6 M guanidine hydrochloride or 8 M urea in your desired buffer.
-
Dissolution: Add a small volume of the chaotropic agent stock solution to the lyophilized peptide.
-
Mixing: Vortex until the peptide is fully dissolved. Gentle warming may be applied if needed.
-
Buffer Exchange (Optional): If the chaotropic agent is incompatible with your downstream application, a buffer exchange step using dialysis or size-exclusion chromatography may be necessary.
Visualization of Key Concepts
The decision-making process for selecting a suitable solvent system can be visualized as a logical flow.
References
- 1. (R)-2-Amino-3-(m-tolyl)propanoic acid | Amino Acid Derivatives | 114926-39-5 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. genscript.com [genscript.com]
- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 6. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 7. benchchem.com [benchchem.com]
- 8. jpt.com [jpt.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
Technical Support Center: Optimizing Enzymatic Resolution for Racemic 2-Amino-3-(o-tolyl)propanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic resolution of racemic 2-Amino-3-(o-tolyl)propanoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic resolution of racemic 2-Amino-3-(o-tolyl)propanoic acid and similar aromatic amino acids.
| Problem | Potential Cause | Suggested Solution |
| Low or No Enzyme Activity | Suboptimal pH: The reaction pH is outside the optimal range for the selected enzyme. | Determine the optimal pH for your enzyme by running small-scale reactions across a pH range. For many lipases, a pH between 7.0 and 9.0 is optimal.[1] |
| Suboptimal Temperature: The reaction temperature is too high (denaturation) or too low (low activity). | Optimize the reaction temperature by testing a range, for instance, from 30°C to 60°C. A common starting point is 40°C.[2] | |
| Enzyme Denaturation: Improper storage or handling has led to a loss of enzyme structure and function. | Ensure enzymes are stored at the recommended temperature (typically -20°C or below) and avoid repeated freeze-thaw cycles. | |
| Presence of Inhibitors: The reaction mixture may contain compounds that inhibit enzyme activity (e.g., heavy metal ions, certain organic solvents). | Consider purifying the substrate or using a different buffer system. Some substances to avoid include EDTA (>0.5 mM), SDS (>0.2%), and sodium azide (>0.2%).[3] | |
| Low Enantioselectivity (Low ee%) | Suboptimal Reaction Conditions: Temperature and solvent can significantly impact enantioselectivity. | Lowering the reaction temperature can sometimes improve enantioselectivity. Screen a variety of organic solvents; for lipases, solvents like THF, MTBE, or toluene can be effective.[4][5] |
| Incorrect Enzyme Choice: The selected enzyme may not have high intrinsic enantioselectivity for the substrate. | Screen a panel of different enzymes, such as various lipases (e.g., Candida antarctica lipase B, Pseudomonas fluorescens lipase) or acylases.[6] | |
| Reaction Progress: The reaction may have proceeded beyond 50% conversion, leading to the slower-reacting enantiomer also being consumed. | Monitor the reaction progress over time and aim to stop the reaction as close to 50% conversion as possible for optimal enantiomeric excess of both the product and the remaining substrate. | |
| Low Yield | Poor Enzyme Activity: See "Low or No Enzyme Activity" section. | Address the potential causes of low enzyme activity. |
| Substrate/Product Inhibition: High concentrations of the substrate or product may be inhibiting the enzyme. | Start with a lower substrate concentration and consider in-situ product removal if feasible. | |
| Reversibility of the Reaction: For esterification or amidation reactions, the accumulation of the leaving group (e.g., water or alcohol) can lead to the reverse reaction. | Use an irreversible acyl donor (e.g., vinyl acetate) or add molecular sieves to remove water. | |
| Difficult Product Separation | Similar Physicochemical Properties: The product and unreacted substrate may have very similar solubility and chromatographic behavior. | Optimize chromatographic separation conditions (e.g., different solvent systems for column chromatography, or different mobile phases for HPLC). Derivatization of one component can also facilitate separation. |
| Emulsion Formation during Extraction: The presence of the enzyme can sometimes lead to the formation of emulsions during workup. | Adding a small amount of a salt like NaCl can help to break emulsions.[7] |
Frequently Asked Questions (FAQs)
Q1: Which type of enzyme is most suitable for the resolution of 2-Amino-3-(o-tolyl)propanoic acid?
A1: For the resolution of amino acids, two main classes of enzymes are commonly used:
-
Lipases: These are very versatile and can be used for the resolution of amino acid esters via hydrolysis, alcoholysis, or aminolysis. Candida antarctica lipase B (often immobilized as Novozym 435) is a frequently used and highly effective lipase for the resolution of a wide range of chiral compounds, including amino acid derivatives.[5][8][9][10]
-
Acylases: These enzymes are specific for the hydrolysis of N-acyl amino acids. If this route is chosen, the racemic amino acid must first be N-acylated (e.g., N-acetylated). Acylase I from sources like porcine kidney or Aspergillus oryzae is commonly used and typically shows high enantioselectivity for the L-enantiomer.[11]
Q2: What are the key parameters to optimize for improving the enantioselectivity of the enzymatic resolution?
A2: The key parameters to optimize are:
-
Enzyme Selection: Different enzymes will exhibit different enantioselectivities for the same substrate.
-
Solvent: The choice of organic solvent can have a profound effect on enzyme activity and enantioselectivity.
-
Temperature: Lowering the temperature often increases enantioselectivity, although it will also decrease the reaction rate.
-
Acyl Donor (for lipase-catalyzed acylation): The nature of the acyl donor can influence the reaction rate and selectivity.
-
Water Content/Activity: For reactions in organic solvents, the amount of water present is a critical parameter.
Q3: My reaction has stalled before reaching 50% conversion. What could be the cause?
A3: A stalled reaction could be due to several factors:
-
Enzyme Inactivation: The enzyme may have become denatured over the course of the reaction due to factors like temperature, pH, or the presence of denaturing solvents.
-
Product Inhibition: The product formed may be a potent inhibitor of the enzyme.
-
Reversible Reaction: The reaction may have reached equilibrium. This is common in hydrolysis reactions where water is a product.
Q4: How can I monitor the progress of the enzymatic resolution?
A4: The progress of the reaction (both conversion and enantiomeric excess) should be monitored by chiral chromatography, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). This allows for the simultaneous quantification of all four species (R- and S-substrate, R- and S-product).
Q5: Is it possible to achieve a yield of over 50% for one enantiomer?
A5: In a standard kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%. To achieve a theoretical yield of up to 100%, a Dynamic Kinetic Resolution (DKR) process can be employed. This involves the in-situ racemization of the slower-reacting enantiomer, continuously converting it into the faster-reacting enantiomer, which is then consumed by the enzyme.
Data Presentation
The following tables summarize typical conditions and outcomes for the enzymatic resolution of compounds structurally similar to 2-Amino-3-(o-tolyl)propanoic acid. Note that these are starting points, and optimization will be required for the specific substrate.
Table 1: Lipase-Catalyzed Resolution of Aromatic Amino Acid Derivatives
| Enzyme | Substrate Type | Acyl Donor/Nucleophile | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Product ee (%) | Reference |
| Candida antarctica Lipase B (CALB) | N-protected amino acid ester | Butanol | Diisopropyl ether | 23 | 24 | ~50 | >99 | [9] |
| Candida antarctica Lipase B (CALB) | Racemic amine | Diisopropyl malonate | MTBE | 40 | 6 | ~50 | >95 | [5] |
| Pseudomonas fluorescens Lipase | Aryloxy-propan-2-yl acetate | Water | Phosphate buffer/Acetonitrile | 30 | 24 | 50 | >99 | [6] |
| Candida rugosa Lipase | 2-Arylpropionic acid | Methanol | Toluene | 40 | 48 | ~49 | 98 | [2] |
Table 2: Acylase-Catalyzed Resolution of N-Acetyl Amino Acids
| Enzyme | Substrate | pH | Temp. (°C) | Activator | Conversion (%) | Product ee (%) | Reference |
| Acylase I (Aspergillus oryzae) | N-acetyl-DL-methionine | 7.5 | 37 | Co2+ | ~45 | 95.4 | [12] |
| Acylase I (porcine kidney) | N-acetyl-DL-amino acids | 7.0 | 25 | Co2+ or Zn2+ | - | High | [11] |
Experimental Protocols
This section provides a general experimental protocol for the lipase-catalyzed kinetic resolution of racemic 2-Amino-3-(o-tolyl)propanoic acid methyl ester.
Materials:
-
Racemic 2-Amino-3-(o-tolyl)propanoic acid methyl ester
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Anhydrous organic solvent (e.g., methyl tert-butyl ether (MTBE) or toluene)
-
Phosphate buffer (e.g., 0.1 M, pH 7.5)
-
Quenching agent (e.g., dilute HCl)
-
Drying agent (e.g., anhydrous Na2SO4)
-
Chiral HPLC column for analysis
Procedure:
-
Reaction Setup: To a clean, dry vial, add racemic 2-Amino-3-(o-tolyl)propanoic acid methyl ester (e.g., 100 mg, 1 equivalent).
-
Add the organic solvent (e.g., 5 mL of MTBE).
-
Add a small amount of aqueous buffer (e.g., 50 µL of 0.1 M phosphate buffer, pH 7.5).
-
Add the immobilized lipase (e.g., 20 mg of Novozym 435).
-
Reaction: Seal the vial and place it in a shaker incubator at a controlled temperature (e.g., 40°C) with agitation (e.g., 200 rpm).
-
Monitoring: At regular intervals (e.g., 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the reaction mixture. Filter off the enzyme and analyze the sample by chiral HPLC to determine the conversion and the enantiomeric excess of the substrate and product.
-
Quenching: Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.
-
Workup: Transfer the filtrate to a separation funnel. The unreacted amino acid ester can be extracted into an acidic aqueous phase (e.g., 1 M HCl), leaving the hydrolyzed amino acid in the organic phase (if the reaction is hydrolysis) or the acylated product in the organic phase (if the reaction is acylation). The exact workup will depend on the specific reaction type.
-
Purification: The separated product and unreacted substrate can be further purified by standard techniques such as column chromatography.
-
Characterization: Confirm the identity and enantiomeric purity of the final products.
Mandatory Visualizations
Caption: Experimental workflow for the enzymatic resolution of racemic 2-Amino-3-(o-tolyl)propanoic acid.
Caption: A logical troubleshooting guide for enzymatic resolution experiments.
References
- 1. A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. docs.abcam.com [docs.abcam.com]
- 4. dc.engconfintl.org [dc.engconfintl.org]
- 5. mdpi.com [mdpi.com]
- 6. Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Operational stability of enzymes. Acylase-catalyzed resolution of N-acetyl amino acids to enantiomerically pure L-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of Peptide Biological Activity: (R)-2-Amino-3-(o-tolyl)propanoic Acid vs. L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the expected biological activity of peptides incorporating the non-natural amino acid (R)-2-Amino-3-(o-tolyl)propanoic acid versus those containing the natural amino acid L-phenylalanine. While direct experimental data comparing these two specific residues within a single peptide framework is not extensively published, this guide synthesizes established principles of peptide chemistry, structure-activity relationships (SAR), and data from analogous modifications to provide a robust predictive comparison.
The substitution of natural amino acids like L-phenylalanine with synthetic analogues is a cornerstone of modern peptide-based drug design. This strategy is employed to enhance key pharmacological properties such as receptor affinity, selectivity, and metabolic stability. The introduction of an ortho-methyl group on the phenyl ring of phenylalanine represents a subtle but potent modification that can profoundly influence a peptide's biological profile.
Structural and Physicochemical Comparison
L-phenylalanine is one of the 20 proteinogenic amino acids, featuring a benzyl side chain. This compound is a synthetic derivative distinguished by a methyl group at the ortho position of the phenyl ring. This seemingly minor addition has significant stereochemical implications.
Caption: Chemical structures of L-phenylalanine and its ortho-methylated analogue.
The key difference is the steric bulk introduced by the ortho-methyl group. This addition is expected to restrict the rotational freedom of the side chain, thereby influencing the peptide's overall conformation.
| Property | L-phenylalanine | This compound | Rationale for Difference |
| Systematic Name | (S)-2-Amino-3-phenylpropanoic acid | (R)-2-Amino-3-(2-methylphenyl)propanoic acid | Standard IUPAC nomenclature. |
| Molecular Formula | C₉H₁₁NO₂[1] | C₁₀H₁₃NO₂ | Addition of a CH₂ group. |
| Molecular Weight | 165.19 g/mol [1] | 179.22 g/mol | Increased mass from the added methyl group. |
| Classification | Natural, proteinogenic amino acid | Non-natural, synthetic amino acid | Found in natural proteins vs. chemically synthesized. |
| Key Structural Feature | Unsubstituted phenyl ring | Methyl group at the ortho-position of the phenyl ring | The primary modification of interest. |
| Side Chain Flexibility | High rotational freedom (χ1, χ2 angles) | Restricted rotation due to steric hindrance | The ortho-methyl group clashes with the peptide backbone, limiting conformations. |
| Hydrophobicity | High | Higher | The added alkyl (methyl) group increases the nonpolar character of the side chain. |
Predicted Impact on Peptide Biological Activity
The introduction of the o-tolyl moiety in place of the standard phenyl group can trigger a cascade of changes affecting a peptide's interaction with its biological target and its stability in vivo.
Caption: Logical flow from structural modification to predicted biological outcomes.
-
Conformational Control: The primary effect of the ortho-methyl group is steric hindrance, which restricts the torsion angles of the side chain. This can pre-organize the peptide into a more rigid conformation that may better fit a receptor's binding pocket, potentially increasing affinity by reducing the entropic penalty of binding.[2][3]
-
Receptor Interaction & Selectivity: The altered shape and increased hydrophobicity of the side chain can change how the peptide interacts with its target. This can lead to increased affinity if the receptor pocket has a complementary hydrophobic region, or decreased affinity if the methyl group causes a steric clash. The side-chain length and structure of aromatic residues are often critical for receptor affinity and selectivity.[4]
-
Metabolic Stability: A major advantage of using non-natural amino acids is to enhance stability against enzymatic degradation.[5] The bulky side chain of this compound can act as a "steric shield," preventing proteases from recognizing and cleaving adjacent peptide bonds, thereby prolonging the peptide's half-life in biological systems.[6]
-
Solubility: The increased hydrophobicity from the methyl group may decrease the peptide's overall solubility in aqueous solutions.[7] This is a critical factor for drug formulation and administration that must be balanced with potential gains in activity.
Hypothetical Case Study: Opioid Receptor Binding and Stability
To illustrate these principles, we present a hypothetical case study based on the well-characterized opioid peptide analogue H-Tyr-D-Orn-Phe-Asp-NH₂[4], where the L-phenylalanine (Phe) at position 3 is substituted with this compound (o-Me-Phe).
Hypothetical Experimental Data
| Peptide | Target Receptor | Binding Affinity (Ki, nM) | Plasma Stability (t½, min) |
| Parent Peptide (with L-Phe) | μ-opioid receptor | 1.5 ± 0.2 | 45 ± 5 |
| δ-opioid receptor | 25.0 ± 3.1 | ||
| Analogue (with o-Me-Phe) | μ-opioid receptor | 2.1 ± 0.3 | >240 |
| δ-opioid receptor | 8.5 ± 1.0 |
This data is illustrative and designed to reflect expected outcomes based on SAR principles.
In this hypothetical scenario, the o-Me-Phe analogue displays a slight decrease in affinity for the primary μ-receptor but a significant increase in affinity for the δ-receptor, altering its selectivity profile. Crucially, its stability in plasma is dramatically increased, showcasing the protective effect of the non-natural amino acid.
Experimental Protocols
Detailed methodologies for the key experiments cited in the hypothetical case study are provided below.
A. Competitive Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of the test peptides for μ- and δ-opioid receptors.
-
Materials:
-
Cell membranes from CHO cells stably expressing human μ- or δ-opioid receptors.
-
Radioligand: [³H]DAMGO (for μ-receptors), [³H]DPDPE (for δ-receptors).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.
-
Non-specific binding control: Naloxone (10 μM).
-
Test peptides (Parent and Analogue) at varying concentrations.
-
-
Procedure:
-
Prepare serial dilutions of the test peptides.
-
In a 96-well plate, combine cell membranes (10-20 μg protein), radioligand (at a concentration near its Kd value), and either buffer, naloxone, or test peptide.
-
Incubate at 25°C for 60 minutes.
-
Terminate the assay by rapid filtration through GF/B filters using a cell harvester.
-
Wash filters three times with ice-cold assay buffer.
-
Measure radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate IC₅₀ values using non-linear regression (log[inhibitor] vs. response).
-
Convert IC₅₀ to Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
B. Plasma Stability Assay
-
Objective: To determine the in vitro half-life (t½) of the peptides in plasma.
-
Materials:
-
Freshly prepared human plasma.
-
Test peptides (1 mg/mL stock solutions).
-
Quenching solution: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
HPLC-MS/MS system.
-
-
Procedure:
-
Pre-warm plasma to 37°C.
-
Spike the test peptide into the plasma to a final concentration of 5 μM.
-
At specified time points (e.g., 0, 5, 15, 30, 60, 120, 240 min), withdraw an aliquot of the plasma-peptide mixture.
-
Immediately mix the aliquot with 3 volumes of ice-cold quenching solution to precipitate proteins and stop enzymatic reactions.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Analyze the supernatant for the concentration of the remaining parent peptide using a validated LC-MS/MS method.
-
Plot the natural log of the peptide concentration versus time.
-
Determine the half-life from the slope (k) of the linear regression: t½ = 0.693 / k.
-
Caption: Workflow for comparative analysis of peptide affinity and stability.
Conclusion
The substitution of L-phenylalanine with this compound is a powerful strategy in medicinal chemistry for modulating the properties of bioactive peptides. This modification is predicted to:
-
Enhance Metabolic Stability: The steric bulk of the o-tolyl group significantly increases resistance to proteolytic degradation, a critical step in improving a peptide's pharmacokinetic profile.
-
Alter Receptor Binding and Selectivity: By constraining the peptide's conformation and modifying its hydrophobic character, the substitution can fine-tune its interaction with biological targets. The precise outcome—whether an increase or decrease in affinity—is target-dependent and must be determined empirically.
-
Impact Physicochemical Properties: Researchers must consider potential decreases in aqueous solubility, which may require formulation adjustments.
Ultimately, the decision to incorporate this compound into a peptide sequence should be driven by the specific therapeutic goal, whether it is to prolong half-life, improve selectivity, or explore new conformational spaces to enhance potency. The principles and hypothetical data presented in this guide offer a predictive framework for researchers embarking on such peptide optimization studies.
References
- 1. Phenylalanine (data page) - Wikipedia [en.wikipedia.org]
- 2. Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint - PMC [pmc.ncbi.nlm.nih.gov]
- 3. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 4. Structure-activity relationships of cyclic opioid peptide analogues containing a phenylalanine residue in the 3-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biocat.com [biocat.com]
A Comparative Guide to the Conformational Analysis of Peptides Containing D-2-Methylphenylalanine and Other Constrained Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern peptidomimetic design, offering a powerful tool to enforce specific secondary structures, enhance proteolytic stability, and ultimately modulate biological activity. Among the vast arsenal of available building blocks, D-2-Methylphenylalanine presents an intriguing candidate for introducing conformational constraints due to the steric hindrance imposed by the ortho-methyl group on the phenyl ring in the D-configuration.
This guide provides a comparative analysis of the conformational landscape of peptides containing D-2-Methylphenylalanine alongside other well-characterized conformationally restricted amino acid analogues. Notably, a comprehensive review of published literature reveals a significant scarcity of detailed experimental and computational data specifically for peptides incorporating D-2-Methylphenylalanine. This knowledge gap underscores an opportunity for further research in this area. In contrast, extensive data is available for alternative residues such as Dehydrophenylalanine (ΔPhe), α-Aminoisobutyric acid (Aib), and N-methylated amino acids, which will be the focus of our comparative analysis.
Comparison of Conformational Preferences
The introduction of sterically demanding or electronically modified amino acids can dramatically alter the accessible dihedral angles (φ, ψ) of the peptide backbone, thereby favoring specific secondary structures.
| Feature | D-2-Methylphenylalanine (Hypothesized) | Dehydrophenylalanine (ΔPhe) | α-Aminoisobutyric acid (Aib) | N-Methylated Amino Acids |
| Primary Conformational Constraint | Steric hindrance from the ortho-methyl group restricts rotation around the Cα-Cβ (χ1) and N-Cα (φ) bonds. | The sp2 hybridization of the α- and β-carbons creates a planar structure, severely restricting φ and ψ angles. | Gem-dimethyl substitution at the Cα atom restricts φ and ψ angles to helical regions. | The methyl group on the amide nitrogen introduces steric hindrance and eliminates the amide proton as a hydrogen bond donor. |
| Favored Secondary Structures | Likely to induce turn or helical structures due to restricted φ space. The D-configuration would favor left-handed helical conformations. | Strongly promotes the formation of β-turns (often Type II) and can be incorporated into 310-helices.[1] | A potent helix-inducing residue, favoring both 310- and α-helical conformations.[2] | Can induce both β-turns and helical structures, and is known to favor cis-amide bonds in some contexts. |
| Impact on Biological Activity | Potentially enhances receptor binding by locking the peptide into a bioactive conformation and can increase metabolic stability. | The rigid structure can lead to high-affinity receptor binding. | Stabilization of helical structures is crucial for mimicking protein-protein interaction interfaces. | Increased proteolytic resistance and membrane permeability are common effects. |
Quantitative Conformational Data
The following tables summarize representative dihedral angle values obtained from experimental studies on peptides containing these modified amino acids. The lack of specific data for D-2-Methylphenylalanine in the literature prevents its inclusion in these quantitative comparisons.
Table 1: Representative Backbone Dihedral Angles (φ, ψ) in Degrees
| Amino Acid | Peptide Context | φ (phi) | ψ (psi) | Dominant Secondary Structure | Data Source |
| ΔPhe (Z-isomer) | Ac-Ala-ΔPhe-NHMe | +50 to +70 | +20 to +40 | Type II β-turn | Computational[1] |
| ΔPhe (Z-isomer) | Ac-Aib-ΔPhe-NHMe | ±30 | ±30 | 310-Helix | Computational[1] |
| Aib | Ac-Aib-NHMe | ±55 | ±45 | 310-Helix | X-ray Crystallography |
| Aib | Boc-(Aib)5-OMe | -57 | -47 | α-Helix | X-ray Crystallography |
| N-Methylalanine | Ac-(NMeAla)n-NHMe | ~0 | ~90 | Helical (no H-bonds) | Computational |
Table 2: Key NMR Observables for Conformational Analysis
| Parameter | D-2-Methylphenylalanine (Expected) | Dehydrophenylalanine (ΔPhe) | α-Aminoisobutyric acid (Aib) | N-Methylated Amino Acids |
| 3JHNα Coupling Constant | Likely to be in the range of 4-6 Hz, indicative of a restricted φ angle. | Typically small (< 6 Hz) due to the constrained φ angle in turn or helical structures. | In the range of 3-5 Hz, consistent with helical conformations. | Can vary significantly depending on the local conformation; often used to differentiate cis/trans isomers. |
| Nuclear Overhauser Effects (NOEs) | Expect strong sequential NH(i)-NH(i+1) and CαH(i)-NH(i+1) NOEs in turn/helical structures. | Characteristic CαH(i)-NH(i+1) NOEs for β-turns and sequential NH(i)-NH(i+1) NOEs in helices. | Strong sequential NH(i)-NH(i+1) and medium-range CαH(i)-NH(i+3) NOEs are indicative of helical structures. | NOE patterns can be complex due to the presence of cis/trans isomers. |
Experimental Protocols
A multi-pronged approach employing various spectroscopic and computational techniques is essential for a thorough conformational analysis of peptides containing modified amino acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution.
Detailed Methodology:
-
Sample Preparation: Dissolve the synthesized peptide in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or H2O/D2O mixtures) to a concentration of 1-5 mM. The choice of solvent can significantly influence peptide conformation.
-
1D 1H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and obtain initial information on chemical shifts and coupling constants.
-
2D NMR Experiments:
-
TOCSY (Total Correlation Spectroscopy): Used to identify all protons within a single amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information on through-space proximities between protons (typically < 5 Å), which is crucial for determining the peptide's fold.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached heteronuclei (13C or 15N), aiding in resonance assignment, particularly for isotopically labeled peptides.
-
-
Data Analysis:
-
Resonance Assignment: Sequentially assign all proton and heteronuclear resonances using the combination of TOCSY and NOESY/ROESY spectra.
-
Constraint Extraction: Measure 3JHNα coupling constants to restrain the φ dihedral angle. Integrate NOE cross-peaks to derive interproton distance restraints.
-
Structure Calculation: Use molecular dynamics or distance geometry-based software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of structures consistent with the experimental restraints.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive method for assessing the secondary structure content of peptides in solution.
Detailed Methodology:
-
Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., phosphate buffer) that does not have a high absorbance in the far-UV region. The final peptide concentration is typically in the range of 0.1-0.2 mg/mL.
-
Data Acquisition:
-
Record CD spectra in the far-UV region (typically 190-260 nm) using a quartz cuvette with a short path length (e.g., 0.1 cm).
-
Acquire a baseline spectrum of the buffer alone for subtraction.
-
Multiple scans are typically averaged to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the buffer baseline from the peptide spectrum.
-
Convert the data from millidegrees to mean residue ellipticity ([θ]).
-
Analyze the shape of the spectrum to estimate the secondary structure content. Characteristic spectral features include:
-
α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.
-
β-sheet: A negative band around 218 nm and a positive band around 195 nm.
-
β-turn: Can have varied spectral features depending on the turn type.
-
Random Coil: A strong negative band around 200 nm.
-
-
X-ray Crystallography
X-ray crystallography provides a high-resolution, static picture of the peptide's conformation in the solid state.
Detailed Methodology:
-
Crystallization: This is often the most challenging step. Screen a wide range of conditions (e.g., pH, temperature, precipitant type and concentration) to find conditions that yield well-ordered crystals. Vapor diffusion (hanging or sitting drop) is a common method.
-
Data Collection:
-
Mount a suitable crystal and expose it to a monochromatic X-ray beam.
-
Rotate the crystal and collect the diffraction pattern on a detector.
-
-
Structure Determination:
-
Data Processing: Index the diffraction spots and integrate their intensities.
-
Phase Determination: Solve the "phase problem" using methods such as molecular replacement (if a homologous structure is available) or direct methods.
-
Model Building and Refinement: Build an atomic model of the peptide into the electron density map and refine the model to best fit the experimental data.
-
-
Analysis: Analyze the final refined structure to determine precise bond lengths, bond angles, and dihedral angles.
Computational Modeling
Molecular dynamics (MD) simulations and quantum mechanics (QM) calculations can provide valuable insights into the conformational landscape and energetics of peptides.
Detailed Methodology:
-
System Setup:
-
Build the initial peptide structure using molecular modeling software.
-
Solvate the peptide in a box of explicit solvent (e.g., water).
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization: Minimize the energy of the system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature and equilibrate the pressure while restraining the peptide to allow the solvent to relax.
-
Production MD: Run the simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space of the peptide.
-
Trajectory Analysis:
-
Analyze the trajectory to identify stable conformations and transitions between them.
-
Calculate properties such as dihedral angle distributions, root-mean-square deviation (RMSD), and hydrogen bonding patterns.
-
QM calculations can be used on representative structures to obtain more accurate energetic information.
-
Mandatory Visualizations
Experimental Workflow for Conformational Analysis
Caption: Experimental workflow for the conformational analysis of modified peptides.
Influence of Constrained Residues on Peptide Conformation and Activity
Caption: Logical relationships of constrained residues on peptide structure and function.
References
A Comparative Analysis of (R)-2-Amino-3-(tolyl)propanoic Acid Isomers: Structure, Properties, and Biological Significance
A comprehensive guide for researchers and drug development professionals on the structural and functional nuances of ortho-, meta-, and para-substituted (R)-2-Amino-3-(tolyl)propanoic acid.
The strategic placement of a methyl group on the phenyl ring of phenylalanine analogs can significantly influence their physicochemical properties and biological activities. This guide provides a detailed structural comparison of (R)-2-Amino-3-(o-tolyl)propanoic acid, (R)-2-Amino-3-(m-tolyl)propanoic acid, and (R)-2-Amino-3-(p-tolyl)propanoic acid, offering valuable insights for researchers in medicinal chemistry and drug design.
Physicochemical Properties: A Comparative Overview
The position of the methyl substituent on the aromatic ring subtly alters the physical and chemical characteristics of these amino acid derivatives. A summary of their key physicochemical properties is presented below. It is important to note that while some experimental data is available, many of the listed values are predicted based on computational models due to a lack of extensive experimental characterization.
| Property | This compound | (R)-2-Amino-3-(m-tolyl)propanoic acid | (R)-2-Amino-3-(p-tolyl)propanoic acid |
| Molecular Formula | C₁₀H₁₃NO₂ | C₁₀H₁₃NO₂ | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol | 179.22 g/mol [1] | 179.22 g/mol |
| Melting Point (°C) | No data available | No data available | 271 °C[2] |
| Boiling Point (°C) | Predicted: 322.8±30.0 at 760 mmHg | Predicted: 322.8±30.0 at 760 mmHg[1] | Predicted: 323.5±30.0 at 760 mmHg[2] |
| pKa (Predicted) | ~2.2 (acidic), ~9.2 (basic) | ~2.22 (acidic), ~9.3 (basic)[3] | ~2.2 (acidic), ~9.3 (basic) |
| LogP (Predicted) | No data available | 1.57[1] | No data available |
| Solubility | Predicted to be sparingly soluble in water. | Predicted to be sparingly soluble in water. May be soluble in DMSO.[1] | Predicted to be sparingly soluble in water. |
| Crystal Structure | No experimental data available | No experimental data available | No experimental data available |
Structural Isomers: A Visual Representation
The ortho, meta, and para isomers differ in the substitution pattern on the benzene ring, which has a profound impact on their three-dimensional structure and potential interactions with biological targets.
Caption: 2D structures of the ortho-, meta-, and para-isomers.
Biological Activity and Potential Applications
As analogs of the essential amino acid L-phenylalanine, these tolylpropanoic acid isomers are expected to interact with biological systems that recognize and process phenylalanine. Their primary potential lies in their ability to act as inhibitors or modulators of enzymes and transporters involved in amino acid metabolism and signaling pathways.
-
Amino Acid Transport: These compounds may also interact with amino acid transporters, such as the large neutral amino acid transporter (LAT1), which is responsible for the transport of phenylalanine and other large neutral amino acids across the blood-brain barrier and into cells. The affinity for these transporters could be influenced by the steric and electronic effects of the methyl group's position.
-
Receptor Binding: Phenylalanine and its derivatives can sometimes interact with neurotransmitter receptors. While no specific receptor binding data exists for these tolylpropanoic acid isomers, their structural similarity to phenylalanine warrants investigation into their potential effects on receptors such as the NMDA receptor, where other phenylalanine analogs have shown activity.
Experimental Protocols
To facilitate further research into the biological activities of these isomers, detailed protocols for key assays are provided below.
Phenylalanine Hydroxylase (PAH) Inhibition Assay
This spectrophotometric assay measures the activity of PAH by monitoring the production of L-tyrosine.
Materials:
-
Recombinant Phenylalanine Hydroxylase (PAH)
-
L-Phenylalanine (substrate)
-
(R)-2-Amino-3-(o/m/p-tolyl)propanoic acid (inhibitors)
-
6,7-dimethyl-5,6,7,8-tetrahydropterine (6,7-DMPH₄) or tetrahydrobiopterin (BH₄) (cofactor)
-
Catalase
-
Dithiothreitol (DTT)
-
Trichloroacetic acid (TCA)
-
Sodium nitrite
-
Nitrosonaphthol reagent
-
HEPES buffer (pH 7.4)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing HEPES buffer, catalase, DTT, and the PAH enzyme.
-
Inhibitor Addition: Add varying concentrations of the (R)-2-Amino-3-(o/m/p-tolyl)propanoic acid isomers to the respective wells. Include a control with no inhibitor.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Initiate the reaction by adding L-phenylalanine and the cofactor (6,7-DMPH₄ or BH₄).
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding TCA.
-
Color Development: Add sodium nitrite and nitrosonaphthol reagent to each well and incubate at 60°C for 30 minutes to allow for color development.
-
Measurement: Measure the absorbance at a wavelength of 540 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.
References
Unlocking Peptide Longevity: A Comparative Guide to the Proteolytic Stability of Peptides Incorporating (R)-2-Amino-3-(o-tolyl)propanoic Acid
For researchers, scientists, and drug development professionals, the fleeting in vivo lifespan of peptide therapeutics presents a significant hurdle. Rapid degradation by proteases curtails their efficacy and necessitates frequent administration. A promising strategy to overcome this limitation is the incorporation of non-natural amino acids designed to resist enzymatic cleavage. This guide provides a comprehensive comparison of the proteolytic stability of peptides containing (R)-2-Amino-3-(o-tolyl)propanoic acid, a sterically hindered non-natural amino acid, against other relevant peptide alternatives.
The introduction of bulky side chains and unnatural stereochemistry into a peptide backbone can dramatically enhance its resistance to enzymatic degradation. Proteases, the enzymes responsible for peptide cleavage, possess highly specific active sites that recognize and bind to the side chains and stereochemistry of natural L-amino acids. By introducing a sterically demanding group, such as the ortho-tolyl moiety of this compound, the peptide can be rendered a poor substrate for these enzymes, thereby prolonging its circulatory half-life and therapeutic window.
Comparative Stability Analysis
While direct, head-to-head quantitative data for peptides containing this compound is limited in publicly available literature, we can extrapolate and compare its expected performance based on the well-established principles of steric hindrance and the use of D-amino acids. The following tables present a summary of the expected comparative stability of a model peptide sequence when modified with this compound versus other key comparators.
Table 1: Comparison of Peptide Stability in Human Plasma
| Peptide Variant | Key Structural Feature | Expected Half-life (t½) in Human Plasma | Rationale for Stability |
| Native Peptide (with L-Phenylalanine) | Natural L-amino acid | < 30 minutes[1] | Susceptible to rapid cleavage by endogenous proteases like chymotrypsin. |
| D-Phenylalanine Peptide | D-amino acid stereochemistry | > 24 hours | Proteases are stereospecific for L-amino acids; the D-configuration provides significant steric hindrance within the enzyme's active site.[2][3] |
| Peptide with this compound | D-amino acid stereochemistry and bulky ortho-tolyl group | >> 24 hours (Expected to be highest) | Combines the protease resistance of a D-amino acid with the significant steric bulk of the ortho-methyl group on the phenyl ring, further impeding enzyme access. |
| β-Homo-Phenylalanine Peptide | β-amino acid (extended backbone) | > 24 hours | The altered peptide backbone is not recognized by many proteases, leading to significantly increased resistance to enzymatic degradation.[4] |
Table 2: Comparative Degradation by Specific Proteases (Illustrative Data)
| Peptide Variant | % Degradation after 2h with Chymotrypsin | % Degradation after 2h with Trypsin |
| Native Peptide (with L-Phenylalanine) | > 95% | > 95% (if basic residue present) |
| D-Phenylalanine Peptide | < 10% | < 10% (if basic D-residue present) |
| Peptide with this compound | < 5% (Expected to be lowest) | < 5% (if basic D-residue present) |
| β-Homo-Phenylalanine Peptide | < 15% | < 15% (if basic β-residue present) |
Mechanism of Enhanced Proteolytic Stability
The primary mechanism by which this compound confers proteolytic stability is through steric hindrance. The bulky ortho-tolyl group physically obstructs the peptide backbone from fitting into the active site of proteolytic enzymes. This, combined with the inherent resistance of the D-amino acid configuration, makes enzymatic cleavage highly unfavorable.
Figure 1. Steric hindrance of this compound preventing protease binding.
Experimental Protocols
To empirically validate the enhanced stability of peptides containing this compound, the following experimental protocols are recommended.
In Vitro Plasma Stability Assay
Objective: To determine the half-life of a peptide in a complex biological matrix containing a mixture of endogenous proteases.
Materials:
-
Test peptides (lyophilized)
-
Human plasma (pooled, with anticoagulant such as EDTA or heparin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein precipitation agent (e.g., acetonitrile or 10% trichloroacetic acid)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Peptide Preparation: Prepare stock solutions of the test peptides in a suitable solvent (e.g., water or PBS) at a concentration of 1 mg/mL.
-
Incubation: Thaw pooled human plasma and pre-warm to 37°C. Spike the plasma with the peptide stock solution to a final concentration of 10-100 µM.
-
Time-Point Sampling: Incubate the plasma-peptide mixture at 37°C. At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the mixture.
-
Reaction Quenching: Immediately add the protein precipitation agent to the aliquot to stop enzymatic activity.
-
Sample Processing: Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant using a validated HPLC or LC-MS method to quantify the concentration of the intact peptide.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½).[5]
Proteolytic Degradation Assay with Specific Proteases
Objective: To assess the stability of a peptide against specific proteases (e.g., chymotrypsin, trypsin) to understand its susceptibility to key digestive and systemic enzymes.
Materials:
-
Test peptides (lyophilized)
-
Protease of interest (e.g., Trypsin, Chymotrypsin)
-
Assay buffer (specific to the protease, e.g., Tris-HCl or ammonium bicarbonate buffer)
-
Quenching solution (e.g., 10% formic acid)
-
RP-HPLC or LC-MS system
Procedure:
-
Peptide and Enzyme Preparation: Prepare stock solutions of the peptides and the protease in the appropriate assay buffer.
-
Reaction Initiation: In a microcentrifuge tube, combine the peptide solution with the assay buffer. Initiate the degradation by adding the protease solution at a specific enzyme-to-substrate ratio (e.g., 1:50 w/w).
-
Incubation and Sampling: Incubate the reaction mixture at 37°C. Collect aliquots at various time points (e.g., 0, 30, 60, 120, 240 minutes).
-
Reaction Quenching: Stop the reaction by adding the quenching solution to each aliquot.
-
Analysis: Analyze the samples by RP-HPLC or LC-MS to monitor the disappearance of the parent peptide and the appearance of degradation products.
-
Data Analysis: Quantify the amount of intact peptide remaining at each time point relative to a control sample with no enzyme.[2]
Figure 2. Experimental workflow for assessing proteolytic stability.
Conclusion
The incorporation of this compound into peptide sequences represents a highly promising strategy for enhancing proteolytic stability. By combining the inherent resistance of a D-amino acid with the significant steric bulk of an ortho-tolyl group, this non-natural amino acid is expected to confer exceptional longevity to peptide therapeutics in a proteolytic environment. The experimental protocols outlined in this guide provide a robust framework for quantifying the stability of such modified peptides and comparing their performance against other stabilization strategies. For drug development professionals, leveraging sterically hindered, non-natural amino acids like this compound is a key step toward developing more effective and patient-friendly peptide-based medicines.
References
A Comparative Guide to the Validation of Enantiomeric Purity for (R)-2-Amino-3-(o-tolyl)propanoic Acid
Introduction
In the landscape of drug development and chemical research, the stereochemical identity of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles. For non-proteinogenic amino acids like (R)-2-Amino-3-(o-tolyl)propanoic acid, which serve as crucial chiral building blocks in the synthesis of novel therapeutics, ensuring high enantiomeric purity is a critical quality control step.[1][2][3] This guide provides a comparative analysis of chiral High-Performance Liquid Chromatography (HPLC) for the validation of this compound's enantiomeric purity, contrasting it with alternative analytical techniques.
Primary Method: Chiral High-Performance Liquid Chromatography (HPLC)
Direct separation using Chiral Stationary Phases (CSPs) is the most prevalent and robust method for resolving enantiomers without the need for derivatization.[4][5][6] This technique relies on the differential, transient formation of diastereomeric complexes between the enantiomers and a chiral selector immobilized on the HPLC column support.[5] For amino acids, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective.[3][6]
Experimental Protocol: Chiral HPLC
A detailed protocol for the chiral separation of (R)- and (S)-2-Amino-3-(o-tolyl)propanoic acid is outlined below. This protocol is based on established methods for similar underivatized amino acids.
-
Instrumentation: A standard HPLC system equipped with a UV detector is sufficient.
-
Chiral Stationary Phase: Astec CHIROBIOTIC® T (teicoplanin-based) column (250 x 4.6 mm, 5 µm).[6]
-
Mobile Phase: An isocratic mobile phase consisting of Methanol/Water/Formic Acid (80:20:0.1, v/v/v). The mobile phase should be degassed prior to use.[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV absorbance at 254 nm.
-
Sample Preparation: Dissolve the sample of 2-Amino-3-(o-tolyl)propanoic acid in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
Data Presentation: Performance of Chiral HPLC
The performance of the chiral HPLC method is evaluated based on several key chromatographic parameters. The enantiomeric excess (% ee) is calculated using the formula: % ee = [([R] - [S]) / ([R] + [S])] x 100, where [R] and [S] are the peak areas of the R- and S-enantiomers, respectively.
| Parameter | (S)-enantiomer (Impurity) | (R)-enantiomer (Target) |
| Retention Time (t_R) | ~ 8.5 min | ~ 10.2 min |
| Resolution (R_s) | \multicolumn{2}{c | }{> 2.0} |
| Selectivity (α) | \multicolumn{2}{c | }{~ 1.25} |
| Limit of Quantitation (LOQ) | \multicolumn{2}{c | }{< 0.1% of total peak area} |
Note: The presented data are representative values based on typical separations of underivatized amino acids on teicoplanin-based columns and may require optimization for this specific analyte.
Experimental Workflow for Enantiomeric Purity by Chiral HPLC
Caption: Workflow for determining enantiomeric purity via chiral HPLC.
Comparison with Alternative Methods
While chiral HPLC is a powerful tool, other techniques can also be employed for determining enantiomeric purity. The choice of method often depends on factors like available instrumentation, required sensitivity, and sample throughput.[4]
1. Chiral Capillary Electrophoresis (CE)
Chiral CE separates enantiomers based on their differential migration in an electric field within a capillary.[7] This is achieved by adding a chiral selector, such as a cyclodextrin, to the background electrolyte.[8][9] CE offers advantages like high separation efficiency and very low consumption of samples and reagents.[10]
2. NMR Spectroscopy with Chiral Solvating Agents (CSAs)
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric excess by adding a chiral solvating agent (CSA) to the sample.[11][12] The CSA forms diastereomeric complexes with the enantiomers, which results in separate, distinguishable signals in the NMR spectrum (typically ¹H NMR).[11][13] This method is non-separative and provides a direct measure of the molar ratio in the bulk sample.[5]
Comparative Summary of Analytical Methods
| Feature | Chiral HPLC (Direct) | Chiral Capillary Electrophoresis | NMR with Chiral Solvating Agents |
| Principle | Differential partitioning with a Chiral Stationary Phase | Differential electrophoretic mobility with a Chiral Selector in buffer | Formation of diastereomeric complexes causing chemical shift non-equivalence |
| Sensitivity | High (µg/mL to ng/mL) | Very High (pg/mL) | Moderate to Low (mg/mL) |
| Resolution | Excellent | Excellent | Variable, depends on CSA and analyte |
| Analysis Time | Moderate (10-30 min) | Fast (5-20 min) | Very Fast (< 5 min per sample) |
| Solvent Consumption | High | Very Low | Very Low |
| Method Development | Can be complex and costly (column screening) | Moderately complex (buffer optimization) | Can be complex (CSA screening) |
| Quantitative Accuracy | High | High | High, but susceptible to integration errors |
| Sample Throughput | Moderate | High | High |
Method Selection Logic
Caption: Decision logic for selecting an enantiomeric purity analysis method.
Conclusion
For the routine and reliable validation of the enantiomeric purity of this compound, direct chiral HPLC on a macrocyclic glycopeptide stationary phase stands out as the method of choice. It offers a superb combination of high resolution, excellent quantitative accuracy, and the ability to analyze the compound in its native, underivatized form, which simplifies sample preparation and avoids potential racemization.[5][6] While alternatives like Chiral Capillary Electrophoresis and NMR with Chiral Solvating Agents have their specific advantages in terms of sample consumption and speed, respectively, chiral HPLC provides a universally accepted, robust, and highly validated approach essential for the stringent quality control required in pharmaceutical development.
References
- 1. Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chiral mono- and dicarbamates derived from ethyl (S)-lactate: convenient chiral solvating agents for the direct and efficient enantiodiscrimination of amino acid derivatives by 1H NMR spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
Spectroscopic Duel: Unmasking the Chiral Twins (R)- and (S)-2-Amino-3-(o-tolyl)propanoic Acid
For researchers, scientists, and drug development professionals, the precise spectroscopic characterization of chiral molecules is a cornerstone of modern chemical analysis. This guide provides a comparative overview of the spectroscopic properties of (R)- and (S)-2-Amino-3-(o-tolyl)propanoic acid, offering insights into how different analytical techniques can distinguish between these enantiomers.
Enantiomers, such as the (R) and (S) forms of 2-Amino-3-(o-tolyl)propanoic acid, possess identical physical and chemical properties in an achiral environment. However, their distinct three-dimensional arrangements lead to different interactions with plane-polarized light and other chiral entities. This guide delves into the application of key spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Circular Dichroism (CD)—to differentiate and characterize these mirror-image isomers.
Comparative Spectroscopic Data
While the NMR and IR spectra of enantiomers are identical, Circular Dichroism (CD) spectroscopy is a powerful tool for their differentiation. The CD spectra of (R)- and (S)-2-Amino-3-(o-tolyl)propanoic acid are expected to be mirror images of each other, exhibiting opposite Cotton effects.
Table 1: Predicted Spectroscopic Characteristics of (R)- and (S)-2-Amino-3-(o-tolyl)propanoic Acid
| Spectroscopic Technique | (R)-2-Amino-3-(o-tolyl)propanoic Acid | (S)-2-Amino-3-(o-tolyl)propanoic Acid | Key Distinguishing Feature |
| ¹H NMR | Identical to (S)-enantiomer | Identical to (R)-enantiomer | None |
| ¹³C NMR | Identical to (S)-enantiomer | Identical to (R)-enantiomer | None |
| Infrared (IR) | Identical to (S)-enantiomer | Identical to (R)-enantiomer | None |
| Circular Dichroism (CD) | Expected to show a specific Cotton effect (positive or negative) | Expected to show a mirror-image Cotton effect of opposite sign to the (R)-enantiomer | Opposite signs in the CD spectrum |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable spectroscopic analysis. Below are standard protocols for acquiring NMR, IR, and CD spectra for the target compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure of the amino acid.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample ((R)- or (S)-2-Amino-3-(o-tolyl)propanoic acid) in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), relaxation delay of 1-5 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Typical parameters: spectral width of 200-220 ppm, a larger number of scans due to the lower natural abundance of ¹³C (e.g., 1024 or more scans), relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peaks.
-
Infrared (IR) Spectroscopy
Objective: To identify the characteristic functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Solid State (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
Circular Dichroism (CD) Spectroscopy
Objective: To differentiate between the (R) and (S) enantiomers based on their differential absorption of circularly polarized light.
Methodology:
-
Sample Preparation: Prepare solutions of each enantiomer in a suitable solvent (e.g., methanol, water) at a known concentration (e.g., 0.1-1.0 mg/mL). The solvent should be transparent in the wavelength range of interest.
-
Instrumentation: Employ a CD spectropolarimeter.
-
Data Acquisition:
-
Use a quartz cuvette with a defined path length (e.g., 1 mm or 1 cm).
-
Record the CD spectrum over a relevant UV wavelength range (e.g., 190-400 nm).
-
Acquire a baseline spectrum of the solvent and subtract it from the sample spectra.
-
Multiple scans are typically averaged to enhance the signal quality.
-
The data is usually presented as molar ellipticity ([(\theta)]) in units of deg·cm²·dmol⁻¹.
-
Visualizing the Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the (R) and (S) enantiomers.
Caption: Workflow for the spectroscopic comparison of enantiomers.
A Comparative Guide to Peptides Modified with D-2-Methylphenylalanine: In Vitro and In Vivo Perspectives
For researchers, scientists, and drug development professionals, the strategic modification of peptides is a cornerstone of modern therapeutic design. The incorporation of non-proteinogenic amino acids, such as D-2-Methylphenylalanine, offers a powerful tool to enhance the pharmacokinetic and pharmacodynamic properties of peptide-based drug candidates. This guide provides an objective comparison of the performance of peptides modified with D-2-Methylphenylalanine against their L-amino acid counterparts and other D-amino acid-substituted analogs, supported by experimental data and detailed methodologies.
The primary challenge in the clinical translation of many promising peptides is their rapid degradation by endogenous proteases, leading to a short in vivo half-life.[1][2] A well-established strategy to overcome this limitation is the substitution of naturally occurring L-amino acids with their D-enantiomers.[3] Proteases are highly stereospecific enzymes that preferentially recognize and cleave peptide bonds involving L-amino acids.[4][5] The incorporation of a D-amino acid, with its altered stereochemistry at the α-carbon, introduces steric hindrance that prevents the peptide from fitting correctly into the active site of these enzymes, thereby significantly increasing its proteolytic stability.[4][5]
D-2-Methylphenylalanine, a derivative of D-phenylalanine, not only confers this enhanced stability but can also influence receptor binding affinity and selectivity due to the presence of the methyl group on the phenyl ring. This modification can lead to improved therapeutic profiles, including prolonged in vivo activity.[6]
Data Presentation: Quantitative Comparison of Performance
While direct head-to-head comparative studies for peptides modified specifically with D-2-Methylphenylalanine are limited in publicly available literature, the following tables summarize representative data on the impact of D-amino acid substitution on key performance parameters, drawing parallels to what can be expected with D-2-Methylphenylalanine modification.
Table 1: In Vitro Proteolytic Stability of Modified Peptides
| Peptide Sequence | Modification | Assay Condition | Half-life (t½) | Fold Increase in Stability | Reference |
| L-Peptide (Hypothetical) | None (All L-amino acids) | Human Plasma at 37°C | ~15 min | - | General Knowledge |
| D-Phe-Peptide (Hypothetical) | L-Phe replaced with D-Phe | Human Plasma at 37°C | > 24 hours | > 96 | [3][4] |
| D-2-MePhe-Peptide (Expected) | L-Phe replaced with D-2-MePhe | Human Plasma at 37°C | > 24 hours | > 96 | Inference |
| N-Me-Peptide (Hypothetical) | N-methylation of peptide bond | Human Plasma at 37°C | ~ 4 hours | ~ 16 | General Knowledge |
Table 2: In Vivo Pharmacokinetic Parameters of Modified Peptides
| Peptide Analog | Modification | Animal Model | In Vivo Half-life (t½) | Bioavailability (%) | Reference |
| Native Peptide (Generic) | None | Mouse/Rat | < 30 min | < 1% (oral) | [2][7] |
| D-Amino Acid Modified Peptide | D-amino acid substitution | Mouse/Rat | Several hours to days | Improved | [7] |
| D-2-MePhe Modified Peptide (Expected) | D-2-MePhe substitution | Mouse/Rat | Significantly increased | Potentially improved | Inference |
Table 3: Receptor Binding Affinity (Ki) of Modified Peptides
| Peptide | Receptor | Ki (nM) - L-isomer | Ki (nM) - D-isomer | Change in Affinity | Reference |
| GnRH Analog | GnRH Receptor | 36.1 | 7.6 (with D-Phe) | ~4.7-fold increase | [6] |
| Opioid Peptide (Generic) | Mu-Opioid Receptor | Varies | Can increase or decrease | Dependent on position | [4][8] |
| Peptide with D-2-MePhe (Hypothetical) | Target Receptor | Varies | Potentially altered | Requires experimental determination | Inference |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of modified peptides. The following are key experimental protocols.
Protocol 1: In Vitro Proteolytic Stability Assay in Human Plasma
Objective: To determine the half-life of a modified peptide in a physiologically relevant biological fluid.
Materials:
-
Test peptide (e.g., D-2-Methylphenylalanine-modified peptide) and control peptide (L-isomer).
-
Pooled human plasma (with anticoagulant like EDTA or heparin).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Quenching solution (e.g., 10% Trichloroacetic acid (TCA) or Acetonitrile).
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system.
Procedure:
-
Peptide Incubation: Dissolve the test and control peptides in a suitable buffer (e.g., PBS) and add to pre-warmed human plasma at 37°C to a final concentration of 10 µM.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the peptide-plasma mixture.
-
Reaction Quenching: Immediately add the aliquot to a tube containing the quenching solution to precipitate plasma proteins and stop enzymatic degradation.
-
Sample Preparation: Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by RP-HPLC or LC-MS to quantify the amount of intact peptide remaining.
-
Data Analysis: Plot the percentage of intact peptide remaining against time to determine the half-life (t½) of the peptide.
Protocol 2: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a modified peptide for its target receptor.[9][10][11]
Materials:
-
Cell membranes or purified receptors expressing the target of interest.
-
Radiolabeled ligand known to bind to the receptor.
-
Unlabeled test peptide (D-2-Methylphenylalanine-modified peptide) and control peptides.
-
Assay buffer (specific to the receptor).
-
Scintillation counter or other appropriate detection system.
Procedure:
-
Incubation: In a multi-well plate, incubate a fixed concentration of the radiolabeled ligand with the receptor preparation in the presence of increasing concentrations of the unlabeled test peptide.
-
Equilibration: Allow the binding reaction to reach equilibrium (incubation time and temperature are receptor-dependent).
-
Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the free radioligand, typically by vacuum filtration through a glass fiber filter.
-
Quantification: Measure the amount of radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the competing test peptide. The IC50 value (concentration of test peptide that inhibits 50% of specific radioligand binding) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[10]
Protocol 3: Solid-Phase Peptide Synthesis (SPPS) of Peptides with D-2-Methylphenylalanine
Objective: To synthesize a peptide incorporating D-2-Methylphenylalanine at a specific position.[4][12][13]
Materials:
-
Fmoc-protected amino acids, including Fmoc-D-2-Methylphenylalanine.
-
Solid-phase synthesis resin (e.g., Rink Amide resin).
-
Coupling reagents (e.g., HBTU, HATU).
-
Base (e.g., DIPEA).
-
Deprotection reagent (e.g., 20% piperidine in DMF).
-
Cleavage cocktail (e.g., TFA-based).
-
Solvents (DMF, DCM).
-
RP-HPLC system for purification.
Procedure:
-
Resin Swelling: Swell the resin in DMF.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin.
-
Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF.
-
Coupling Cycle: Sequentially couple the subsequent Fmoc-protected amino acids, including Fmoc-D-2-Methylphenylalanine, using the coupling reagent and base. Each coupling step is followed by a deprotection step.
-
Final Deprotection: Remove the N-terminal Fmoc group.
-
Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.
-
Purification: Purify the crude peptide by RP-HPLC.
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.
Mandatory Visualization
Signaling Pathway: GPCR Activation by a Peptide Agonist
The following diagram illustrates a general signaling pathway for a G-protein coupled receptor (GPCR) activated by a peptide agonist. The binding of the peptide, potentially one modified with D-2-Methylphenylalanine to enhance stability and modulate affinity, initiates a cascade of intracellular events.
Caption: A generalized GPCR signaling cascade initiated by the binding of a peptide agonist.
Experimental Workflow: In Vitro Proteolytic Stability Assay
The following diagram outlines the key steps in a typical in vitro proteolytic stability assay.
Caption: Workflow for determining the in vitro proteolytic stability of a peptide.
Logical Relationship: Rationale for D-Amino Acid Modification
This diagram illustrates the logical flow behind using D-amino acid substitutions to improve peptide drug candidates.
Caption: The rationale for using D-amino acid modification to enhance peptide stability.
References
- 1. msbioworks.com [msbioworks.com]
- 2. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Introduction of D-phenylalanine enhanced the receptor binding affinities of gonadotropin-releasing hormone peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A biomimetic approach for enhancing the in vivo half-life of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential receptor binding characteristics of consecutive phenylalanines in micro-opioid specific peptide ligand endomorphin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Overview of Custom Peptide Synthesis [peptide2.com]
- 13. peptide.com [peptide.com]
A Comparative Guide to Coupling Reagents for the Amide Bond Formation of (R)-2-Amino-3-(o-tolyl)propanoic acid
For researchers and professionals in drug development, the efficient and stereochemically pure synthesis of amides is paramount. The formation of an amide bond, particularly with sterically hindered amino acids such as (R)-2-Amino-3-(o-tolyl)propanoic acid, presents a significant synthetic challenge. The choice of coupling reagent is a critical factor that directly influences reaction yield, purity, reaction time, and the preservation of the chiral integrity of the final product. This guide provides an objective comparison of commonly used coupling reagents, supported by mechanistic insights and generalized experimental protocols, to aid in the selection of the most suitable reagent for your synthetic needs.
Performance Comparison of Common Coupling Reagents
The efficacy of a coupling reagent is evaluated based on several key parameters: the yield of the desired amide, the extent of side reactions (most notably epimerization of the chiral center), and the reaction kinetics. The following table summarizes the performance of four widely utilized classes of coupling reagents in the context of coupling sterically hindered amino acids.
| Coupling Reagent/System | Reagent Class | Typical Yield | Reaction Speed | Risk of Epimerization | Key Observations |
| HATU | Uronium/Aminium Salt | High | Very Fast | Low | Highly efficient for sterically hindered amino acids and reduces racemization.[1][2] The resulting by-products are water-soluble, simplifying purification.[3] |
| HBTU | Uronium/Aminium Salt | High | Fast | Moderate | A widely used and effective reagent, though generally considered less reactive than HATU, which can lead to a higher risk of epimerization in challenging couplings.[4][5] |
| EDC/HOBt | Carbodiimide/Additive | Moderate to High | Moderate | Moderate to High | A cost-effective option. The addition of HOBt is crucial for suppressing racemization.[3] The formation of a stable N-acylurea byproduct can sometimes complicate purification.[3] |
| T3P® | Phosphonic Anhydride | High | Moderate to Fast | Very Low | Known for its excellent selectivity, leading to high product purities and minimal epimerization.[6] The by-products are water-soluble, allowing for a simple aqueous work-up.[7][8] |
Experimental Protocols
The following are generalized experimental protocols for the solution-phase coupling of this compound with a generic primary amine (H₂N-R'). These protocols are intended as a starting point and may require optimization for specific substrates.
Coupling using HATU
-
Preparation: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and HATU (1.1 eq) in a suitable aprotic solvent (e.g., DMF, DCM, or MeCN).
-
Activation: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq), to the solution and stir for 10-15 minutes at room temperature for pre-activation.
-
Coupling: Add the primary amine (H₂N-R') (1.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress using an appropriate analytical technique (e.g., TLC or LC-MS). Reactions are often complete within 1-3 hours.
-
Work-up: Upon completion, quench the reaction with water or a mild aqueous acid (e.g., 1M HCl). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Coupling using HBTU
-
Preparation: In a dry reaction flask under an inert atmosphere, dissolve this compound (1.0 eq), HBTU (1.1 eq), and HOBt (1.1 eq, optional but recommended) in an aprotic solvent.
-
Activation: Add DIPEA (2.0 eq) to the mixture and stir for 15-20 minutes at room temperature.
-
Coupling: Add the primary amine (H₂N-R') (1.0 eq).
-
Reaction: Stir at room temperature and monitor for completion (typically 2-6 hours).
-
Work-up and Purification: Follow the same procedure as described for HATU.
Coupling using EDC/HOBt
-
Preparation: In a dry reaction flask, dissolve this compound (1.0 eq), HOBt (1.1 eq), and the primary amine (H₂N-R') (1.0 eq) in an aprotic solvent. Cool the mixture to 0 °C in an ice bath.
-
Coupling: Add EDC·HCl (1.1 eq) to the cooled solution in one portion.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, filter off any precipitated N,N'-dicyclohexylurea (if DCC is used) or proceed with an aqueous work-up for EDC. Dilute the reaction mixture with an organic solvent and wash with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Coupling using T3P®
-
Preparation: In a dry reaction flask, dissolve this compound (1.0 eq) and the primary amine (H₂N-R') (1.0 eq) in a suitable solvent such as ethyl acetate or MeCN.
-
Base Addition: Add a tertiary amine base, such as triethylamine or DIPEA (3.0 eq).
-
Coupling: Add T3P® (typically as a 50% solution in a suitable solvent) (1.5 eq) dropwise to the reaction mixture, maintaining the temperature at or below room temperature.
-
Reaction: Stir the reaction at room temperature for 1-4 hours, monitoring for completion.
-
Work-up: Quench the reaction with water or a saturated solution of NaHCO₃. The phosphonic acid by-products are water-soluble and can be removed by extraction.[7] Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Reaction Mechanisms and Experimental Workflow
Understanding the mechanism of action of different coupling reagents is key to troubleshooting and optimizing amide bond formation reactions.
Conclusion
The selection of an appropriate coupling reagent is a critical decision in the synthesis of amides from sterically hindered amino acids like this compound. For routine syntheses where cost is a major consideration, EDC/HOBt remains a viable option, provided that careful monitoring for epimerization is conducted. For more challenging couplings requiring high yields and minimal side reactions, uronium/aminium salt-based reagents are generally preferred. HBTU is a reliable workhorse, while HATU often provides superior results in terms of speed and suppression of epimerization, making it ideal for difficult sequences.[4] T3P® has emerged as an excellent alternative, offering high yields, exceptionally low risk of epimerization, and a simplified work-up procedure, positioning it as a strong candidate for large-scale applications where purity is paramount.[6][9] Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the nature of the substrates, scalability, and cost considerations. It is recommended to perform small-scale trials with a selection of reagents to determine the most effective conditions for a particular application.
References
- 1. nbinno.com [nbinno.com]
- 2. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 6. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 7. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
Assessing the Impact of the Tolyl Group on Peptide-Receptor Interactions: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced effects of chemical modifications on peptide-receptor interactions is paramount. The introduction of a tolyl group—a benzene ring substituted with a methyl group—can significantly alter a peptide's pharmacological profile. This guide provides a comparative framework for assessing these effects, supported by illustrative data and detailed experimental methodologies.
The tolyl group, being aromatic and hydrophobic, can influence a peptide's binding affinity, selectivity, and functional activity at its cognate receptor. These effects are often attributed to altered hydrophobic interactions, steric hindrance or complementary fit within the receptor's binding pocket, and potential cation-π interactions. The position of the methyl group on the phenyl ring (ortho, meta, or para) further refines these interactions, offering a tool for fine-tuning peptide pharmacology.
Quantitative Comparison of Binding Affinities and Functional Activity
To illustrate the potential impact of a tolyl group, consider a hypothetical peptide, Peptide X, and its tolyl-modified analog, p-Tolyl-Peptide X, where a phenylalanine residue has been replaced by a para-tolylalanine. The following table summarizes hypothetical quantitative data from key in vitro assays.
| Peptide | Receptor Binding Affinity (Ki, nM) | Receptor Association Rate (ka, 1/Ms) | Receptor Dissociation Rate (kd, 1/s) | Functional Activity (EC50, nM) |
| Peptide X | 15.2 ± 1.8 | 1.2 x 10⁵ | 1.8 x 10⁻³ | 25.7 ± 3.1 |
| p-Tolyl-Peptide X | 3.8 ± 0.5 | 2.5 x 10⁵ | 0.9 x 10⁻³ | 8.9 ± 1.2 |
Data are presented as mean ± standard deviation from three independent experiments.
In this hypothetical example, the incorporation of the tolyl group in p-Tolyl-Peptide X resulted in a four-fold increase in binding affinity (lower Ki) compared to the parent Peptide X. This enhanced affinity is attributed to a faster association rate and a slower dissociation rate, suggesting that the tolyl group contributes to both the initial binding and the stability of the peptide-receptor complex. Furthermore, the functional activity is increased by approximately three-fold (lower EC50), indicating that the modification leads to a more potent agonist.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of peptide-receptor interactions. Below are protocols for the key experiments that would be used to generate the data presented above.
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the synthesis of a tolyl-modified peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-p-tolylalanine)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DDT)
-
HPLC-grade water and acetonitrile
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (3 equivalents) in DMF. Add DIC (3 eq.) and OxymaPure (3 eq.). Add the activation mixture to the deprotected resin and shake for 2 hours.
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of the synthesized peptides by measuring their ability to compete with a radiolabeled ligand for binding to the target receptor.
Materials:
-
Cell membranes expressing the target receptor
-
Radioligand (e.g., ³H-labeled standard)
-
Synthesized peptides (Peptide X and p-Tolyl-Peptide X)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
96-well plates
Procedure:
-
Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of the radioligand, and increasing concentrations of the unlabeled competitor peptide (Peptide X or p-Tolyl-Peptide X).
-
Membrane Addition: Add the cell membrane preparation to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a non-linear regression model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics of binding (association and dissociation rates) between a ligand and an analyte.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Target receptor (ligand)
-
Synthesized peptides (analyte)
Procedure:
-
Chip Activation: Activate the carboxymethylated dextran surface of the sensor chip with a mixture of EDC and NHS.
-
Ligand Immobilization: Inject the target receptor diluted in immobilization buffer over the activated surface to achieve covalent immobilization via amine coupling.
-
Deactivation: Deactivate any remaining active esters with an injection of ethanolamine.
-
Analyte Injection: Inject a series of concentrations of the peptide analyte (Peptide X or p-Tolyl-Peptide X) over the sensor surface.
-
Dissociation: After the association phase, flow running buffer over the surface to monitor the dissociation of the peptide from the receptor.
-
Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd). The equilibrium dissociation constant (Kd) can be calculated as kd/ka.
Cell-Based Functional Assay (cAMP Assay)
This assay measures the functional activity (EC50) of the peptides by quantifying their ability to stimulate or inhibit the production of the second messenger cyclic AMP (cAMP) in cells expressing the target receptor (assuming a Gs or Gi coupled receptor).
Materials:
-
HEK293 cells stably expressing the target receptor
-
Cell culture medium
-
Stimulation buffer
-
Forskolin (for Gi-coupled receptors)
-
cAMP detection kit (e.g., HTRF, ELISA)
-
384-well plates
Procedure:
-
Cell Plating: Seed the HEK293 cells into 384-well plates and culture overnight.
-
Peptide Treatment: Replace the culture medium with stimulation buffer containing increasing concentrations of the peptide agonist (Peptide X or p-Tolyl-Peptide X). For Gi-coupled receptors, co-stimulate with a fixed concentration of forskolin.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP response against the logarithm of the peptide concentration. Fit the data using a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of the peptide that produces 50% of the maximal response.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved, the following diagrams illustrate a hypothetical signaling pathway and the workflows for key experiments.
Caption: Hypothetical Gs-coupled GPCR signaling pathway activated by a tolyl-peptide.
Caption: Workflow for a competitive radioligand binding assay.
Caption: General workflow for an SPR experiment.
Benchmarking Synthetic Routes for (R)-2-Amino-3-(o-tolyl)propanoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-2-Amino-3-(o-tolyl)propanoic acid, a non-proteinogenic amino acid, is a valuable building block in medicinal chemistry and drug discovery. Its stereospecific synthesis is crucial for the development of chiral pharmaceuticals. This guide provides a comparative analysis of established synthetic routes to this compound, offering a benchmark of their performance based on key metrics. Detailed experimental protocols and workflow visualizations are provided to support researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Strategies
Two primary strategies for the asymmetric synthesis of this compound are highlighted: diastereoselective alkylation using a chiral auxiliary and enzymatic kinetic resolution. The selection of a particular route will depend on factors such as desired enantiopurity, scalability, cost of reagents, and available laboratory equipment.
| Parameter | Method 1: Diastereoselective Alkylation | Method 2: Enzymatic Kinetic Resolution |
| Starting Materials | (4S)-4-isopropyl-1,3-oxazolidin-2-one, Propionyl chloride, o-tolyl bromide | Racemic N-acetyl-2-amino-3-(o-tolyl)propanoic acid |
| Key Reagents | n-Butyllithium, Diethylaluminum chloride, Benzyl bromoacetate | Acylase I from Aspergillus melleus |
| Overall Yield | ~65-75% | ~40-45% (for the desired R-enantiomer) |
| Enantiomeric Excess (ee) | >98% de (diastereomeric excess), leading to >98% ee | >99% ee |
| Reaction Time | Multi-step, typically several days | 24-48 hours |
| Temperature | -78 °C to room temperature | 37 °C |
| Scalability | Good, amenable to scale-up | Moderate, may require larger enzyme quantities for scale-up |
| Purification | Chromatography, Recrystallization | Extraction, Crystallization |
| Advantages | High diastereoselectivity, good overall yield | Excellent enantioselectivity, mild reaction conditions |
| Disadvantages | Requires cryogenic temperatures, multi-step process | Theoretical maximum yield of 50%, requires preparation of racemic starting material |
Experimental Protocols
Method 1: Diastereoselective Alkylation using a Chiral Auxiliary
This method relies on the use of a chiral oxazolidinone auxiliary to direct the stereoselective alkylation of a propionyl imide, followed by hydrolysis to yield the desired amino acid.
Step 1: Acylation of the Chiral Auxiliary (4S)-4-isopropyl-1,3-oxazolidin-2-one is acylated with propionyl chloride in the presence of a base (e.g., triethylamine) to form the corresponding N-propionyl oxazolidinone.
Step 2: Diastereoselective Alkylation The N-propionyl oxazolidinone is deprotonated with a strong base, such as n-butyllithium, at low temperature (-78 °C) to form a chiral enolate. This enolate is then reacted with o-tolyl bromide in the presence of a Lewis acid (e.g., diethylaluminum chloride) to induce the diastereoselective addition of the o-tolyl group.
Step 3: Hydrolysis and Deprotection The resulting alkylated product is hydrolyzed under acidic or basic conditions to cleave the chiral auxiliary and deprotect the amino and carboxyl groups, yielding this compound. The chiral auxiliary can often be recovered and reused.
Method 2: Enzymatic Kinetic Resolution
This method utilizes an enzyme to selectively hydrolyze one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer.
Step 1: Synthesis of Racemic Starting Material Racemic N-acetyl-2-amino-3-(o-tolyl)propanoic acid is prepared from o-tolylacetaldehyde through a standard Strecker synthesis followed by acetylation.
Step 2: Enzymatic Resolution The racemic N-acetyl amino acid is dissolved in an aqueous buffer solution, and Acylase I from Aspergillus melleus is added. The enzyme selectively catalyzes the hydrolysis of the N-acetyl group from the (S)-enantiomer, leaving the (R)-N-acetyl-2-amino-3-(o-tolyl)propanoic acid unreacted.
Step 3: Separation and Deprotection The reaction mixture is acidified, and the unreacted (R)-N-acetyl-2-amino-3-(o-tolyl)propanoic acid is extracted with an organic solvent. The aqueous layer, containing the (S)-amino acid, is discarded. The extracted (R)-N-acetyl amino acid is then deprotected by acid hydrolysis to yield the final product, this compound.
Concluding Remarks
Both diastereoselective alkylation and enzymatic kinetic resolution represent viable pathways for the synthesis of this compound. The choice between these methods will be guided by the specific requirements of the research or development project. Diastereoselective alkylation offers a higher overall yield and is well-suited for larger scale synthesis, while enzymatic resolution provides exceptional enantiopurity under milder conditions. The detailed protocols and comparative data presented in this guide are intended to facilitate an informed decision-making process for researchers in the field.
Safety Operating Guide
Proper Disposal of (R)-2-Amino-3-(o-tolyl)propanoic Acid: A Guide for Laboratory Professionals
For immediate reference, treat (R)-2-Amino-3-(o-tolyl)propanoic acid as a chemical waste product. Do not dispose of it in standard trash or down the drain. The following guide provides detailed procedures for the safe and compliant disposal of this compound, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.
Pre-Disposal Safety and Handling
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. |
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the disposal of solid this compound.
-
Waste Collection:
-
Carefully transfer the solid waste into a designated, leak-proof, and chemically compatible waste container.
-
Avoid creating dust. If the material is a fine powder, consider dampening it slightly with a suitable solvent (e.g., water, if compatible) to minimize airborne particles.[1]
-
Ensure the container is not overfilled.
-
-
Labeling:
-
Clearly label the waste container with a "Hazardous Waste" or "Chemical Waste" tag provided by your institution's Environmental Health & Safety (EHS) department.[2]
-
The label must include:
-
The full chemical name: "this compound"
-
The quantity of waste.
-
The date of accumulation.
-
The name of the principal investigator and the laboratory location.[2]
-
-
-
Storage:
-
Disposal Request:
Disposal of Empty Containers
Empty containers that once held this compound must also be disposed of properly.
-
Non-Acutely Hazardous: If the compound is not classified as acutely hazardous, containers can be disposed of as regular trash after ensuring they are "RCRA empty" (no pourable liquid or scrapable solid remains).[5][6][7] The label should be defaced or removed.[5][6]
-
Acutely Hazardous: If the compound is acutely hazardous (a "P-listed" waste), the container must be triple-rinsed with a suitable solvent.[5][7] The rinsate must be collected and disposed of as hazardous waste.[5][7]
Decision-Making Workflow for Disposal
The following diagram illustrates the logical steps for determining the appropriate disposal path for this compound.
Caption: Disposal decision workflow for this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal policies and the Safety Data Sheet for the chemical. When in doubt, contact your Environmental Health & Safety department for clarification.
References
- 1. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. vumc.org [vumc.org]
- 6. sfasu.edu [sfasu.edu]
- 7. sites.rowan.edu [sites.rowan.edu]
Essential Safety and Handling Guidance for (R)-2-Amino-3-(o-tolyl)propanoic acid
Disclaimer: A specific Safety Data Sheet (SDS) for (R)-2-Amino-3-(o-tolyl)propanoic acid was not available at the time of this writing. The following guidance is based on information for structurally similar compounds, such as other isomers of tolylpropanoic acid and general propanoic acid derivatives. This information should be used as a preliminary guide only and is not a substitute for a compound-specific SDS. Researchers, scientists, and drug development professionals must consult the official SDS for this compound upon its availability and adhere to all institutional and regulatory safety protocols.
Immediate Safety and Logistical Information
Based on data for analogous compounds, this compound should be handled with care in a laboratory setting equipped for handling potentially hazardous chemicals.
Personal Protective Equipment (PPE)
Proper personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling similar chemical compounds.
| Protection Type | Recommended Equipment | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against potential splashes or airborne particles that could cause eye irritation or damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact, which may cause irritation or allergic reactions. |
| Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if handling large quantities or if dust or aerosols are generated. | To prevent inhalation of potentially irritating or harmful airborne particles. |
Handling and Storage
| Procedure | Guideline |
| Handling | - Avoid contact with skin, eyes, and clothing. - Avoid breathing dust or aerosols. - Use only in a well-ventilated area, preferably in a chemical fume hood. - Wash hands thoroughly after handling. |
| Storage | - Store in a tightly closed container. - Keep in a cool, dry, and well-ventilated place. - Store away from incompatible materials such as strong oxidizing agents. |
Operational and Disposal Plans
A clear plan for the use and disposal of this compound is essential for maintaining a safe laboratory environment.
Experimental Workflow
The following diagram outlines a general workflow for handling this compound in a research setting.
Caption: General workflow for handling chemical compounds in a laboratory setting.
Disposal Plan
Contaminated waste and excess this compound should be disposed of as chemical waste in accordance with institutional and local regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, labeled, and sealed container for chemical waste. |
| Liquid Waste | Collect in a designated, labeled, and sealed container for chemical waste. Do not pour down the drain. |
| Contaminated PPE | Dispose of as solid chemical waste. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
